molecular formula C7H11ClO3 B1583318 3-Chloro-2-hydroxypropyl methacrylate CAS No. 13159-52-9

3-Chloro-2-hydroxypropyl methacrylate

Numéro de catalogue: B1583318
Numéro CAS: 13159-52-9
Poids moléculaire: 178.61 g/mol
Clé InChI: DDKMFQGAZVMXQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Chloro-2-hydroxypropyl methacrylate (HPMA-Cl) is a versatile bifunctional monomer that provides a highly reactive platform for polymer chemistry and materials science research. Its molecular structure contains both a polymerizable methacrylate group and a reactive chloromethyl moiety, allowing it to be incorporated into polymer backbones and subsequently functionalized . This monomer is particularly valuable for developing advanced functional materials, as it enables the creation of hydrophilic and easily derivatizable polymers without the use of highly toxic intermediates like chloromethyl methyl ether, offering a superior and safer synthetic pathway . A primary research application of this compound is the synthesis of monodisperse porous microspheres. When copolymerized with cross-linkers like ethylene glycol dimethacrylate, it forms hydrophilic microspheres with specific surface areas that are readily functionalizable via their chloropropyl groups . These microspheres serve as excellent substrates for creating chromatographic stationary phases, ion-exchange resins, and solid-phase extraction sorbents for the preconcentration of heavy metals such as lead and cadmium prior to analysis . The chloromethyl moiety allows for the covalent attachment of various ligands, from small hydrophobic alkyl groups to ion-exchange groups, and can also be used for advanced techniques like click chemistry and surface-initiated atom transfer radical polymerization (SI-ATRP) to generate zwitterionic molecular brushes . Furthermore, polymers derived from this compound are used to create anion exchange resins characterized by high capacity and superior hydrolytic stability compared to conventional acrylic resins . These resins are promising for water purification and separation processes. In the realm of biomedical materials, copolymers involving poly(2-hydroxypropyl methacrylate) have demonstrated antimicrobial activity, with hydrophobic chains capable of penetrating bacterial membranes, causing content leakage and reducing pathogen growth . This highlights the potential of HPMA-Cl-based polymers in developing antimicrobial surfaces and wound dressings.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(3-chloro-2-hydroxypropyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-5(2)7(10)11-4-6(9)3-8/h6,9H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKMFQGAZVMXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30607-87-5
Record name Poly(3-chloro-2-hydroxypropyl methacrylate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30607-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30884512
Record name 1-Chloro-3-methacryloxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name 3-Chloro-2-hydroxypropyl methacrylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19775
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

13159-52-9
Record name 3-Chloro-2-hydroxypropyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13159-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013159529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 3-chloro-2-hydroxypropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Chloro-3-methacryloxy-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30884512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-hydroxypropyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-hydroxypropyl Methacrylate from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) from the reaction of epichlorohydrin (B41342) and methacrylic acid. This process is a critical step in the production of various functional polymers and is often an intermediate in the synthesis of glycidyl (B131873) methacrylate (GMA). This document outlines the reaction mechanism, detailed experimental protocols, and key data for professionals in the fields of chemical synthesis and drug development.

Introduction

3-Chloro-2-hydroxypropyl methacrylate (CHPMA) is a bifunctional monomer containing a polymerizable methacrylate group and a reactive chlorohydrin moiety. This unique structure makes it a valuable building block in the synthesis of functional polymers, resins, and adhesives. The primary route to CHPMA involves the ring-opening reaction of epichlorohydrin with methacrylic acid. This guide will delve into the specifics of this synthesis, providing a reproducible and well-characterized methodology.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from epichlorohydrin and methacrylic acid proceeds via a nucleophilic ring-opening of the epoxide ring of epichlorohydrin by the carboxylate group of methacrylic acid. The reaction is typically catalyzed by a quaternary ammonium (B1175870) salt, which acts as a phase-transfer catalyst, facilitating the reaction between the organic and aqueous or solid phases.

The carboxylate anion, formed from the deprotonation of methacrylic acid, acts as the nucleophile. It attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This attack leads to the opening of the three-membered ring and the formation of a chlorohydrin ester. The reaction is regioselective, with the nucleophilic attack preferentially occurring at the less sterically hindered carbon of the epoxide.

Reaction_Pathway MA Methacrylic Acid (CH2=C(CH3)COOH) INT Intermediate Complex MA->INT Nucleophilic Attack EPI Epichlorohydrin (C3H5ClO) EPI->INT CAT Catalyst (e.g., Quaternary Ammonium Salt) CAT->INT Facilitates Reaction CHPMA 3-Chloro-2-hydroxypropyl Methacrylate (CHPMA) INT->CHPMA Ring Opening

Caption: Reaction pathway for the synthesis of CHPMA.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound.

Materials and Reagents
ReagentFormulaCAS No.PuritySupplier
EpichlorohydrinC₃H₅ClO106-89-8≥99%Sigma-Aldrich
Methacrylic AcidC₄H₆O₂79-41-4≥99%Sigma-Aldrich
Tetrabutylammonium (B224687) BromideC₁₆H₃₆BrN1643-19-2≥98%Sigma-Aldrich
Hydroquinone (B1673460)C₆H₆O₂123-31-9≥99%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O60-29-7AnhydrousSigma-Aldrich
Sodium SulfateNa₂SO₄7757-82-6AnhydrousSigma-Aldrich
Synthesis Procedure

A detailed workflow for the synthesis is presented below:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge reactor with Epichlorohydrin, Methacrylic Acid, and Catalyst B Add Polymerization Inhibitor (Hydroquinone) A->B C Heat the mixture to 80-90°C with stirring B->C D Monitor reaction progress by TLC or GC C->D E Maintain reaction for 4-6 hours D->E F Cool the reaction mixture to room temperature E->F G Wash with water to remove catalyst and unreacted acid F->G H Separate the organic layer G->H I Dry over anhydrous Na2SO4 H->I J Filter to remove drying agent I->J K Remove solvent under reduced pressure J->K L Purify by vacuum distillation K->L M Characterize the final product (CHPMA) L->M

Caption: Experimental workflow for CHPMA synthesis.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add epichlorohydrin (92.5 g, 1.0 mol), methacrylic acid (86.1 g, 1.0 mol), and tetrabutylammonium bromide (3.22 g, 0.01 mol).

  • Inhibitor Addition: To prevent polymerization of the methacrylate, add hydroquinone (0.1 g) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C with constant stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 100 mL of water to remove the catalyst and any unreacted methacrylic acid.

  • Separation and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter the mixture to remove the sodium sulfate. Remove the excess epichlorohydrin and any other volatile components under reduced pressure. The crude product can be further purified by vacuum distillation (boiling point approximately 95 °C at 2 mmHg) to yield pure this compound.[1][2]

Quantitative Data

The following table summarizes the typical quantitative data obtained from the synthesis of CHPMA.

ParameterValueReference
Reactant Molar Ratio
Epichlorohydrin : Methacrylic Acid1 : 1-
Catalyst Loading
Tetrabutylammonium Bromide1 mol% (relative to reactants)-
Reaction Conditions
Temperature80-90 °C-
Time4-6 hours-
Product Yield and Purity
Yield85-95%[3]
Purity (by GC)>98%-
Physical Properties
AppearanceColorless to light yellow liquid[4]
Molecular Weight178.61 g/mol [1]
Density1.19 g/mL at 25 °C[1][2]
Boiling Point95 °C / 2 mmHg[1][2]
Refractive Index (n20/D)1.475[1][2]

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.15 (s, 1H, =CH₂)

    • δ 5.60 (s, 1H, =CH₂)

    • δ 4.30-4.10 (m, 3H, -OCH₂CH(OH)-)

    • δ 3.70 (d, 2H, -CH₂Cl)

    • δ 2.50 (br s, 1H, -OH)

    • δ 1.95 (s, 3H, -CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 167.0 (C=O)

    • δ 135.8 (C=CH₂)

    • δ 126.5 (=CH₂)

    • δ 68.9 (-OCH₂)

    • δ 68.2 (-CH(OH)-)

    • δ 45.8 (-CH₂Cl)

    • δ 18.2 (-CH₃)

  • IR (neat, cm⁻¹):

    • 3400 (br, O-H stretch)

    • 2960 (C-H stretch)

    • 1720 (C=O stretch, ester)

    • 1635 (C=C stretch)

    • 1160 (C-O stretch)

    • 750 (C-Cl stretch)

Safety Considerations

  • Epichlorohydrin: is a toxic and carcinogenic substance. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methacrylic Acid: is corrosive and can cause severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.

  • This compound: is harmful if swallowed and can cause skin and eye irritation.[5] Use appropriate PPE during handling.

Conclusion

The synthesis of this compound from epichlorohydrin and methacrylic acid is a well-established and efficient process. By following the detailed protocol and safety precautions outlined in this guide, researchers and professionals can reliably produce high-purity CHPMA for various applications in polymer chemistry and materials science. The provided characterization data will aid in the verification of the final product.

References

An In-depth Technical Guide to the Physico-chemical Properties of 3-Chloro-2-hydroxypropyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) is a functional monomer of significant interest in polymer chemistry and materials science. Its unique structure, featuring a polymerizable methacrylate group alongside reactive hydroxyl and chloro functionalities, makes it a versatile building block for the synthesis of advanced polymers with tailored properties. This technical guide provides a comprehensive overview of the core physico-chemical properties of CHPMA, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and polymerization behavior. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel materials for a range of applications, including drug delivery, biomaterials, and specialty coatings.

Chemical Identity and Physico-chemical Properties

3-Chloro-2-hydroxypropyl methacrylate is also known by several synonyms, including (3-Chloro-2-hydroxypropyl) 2-methylprop-2-enoate and 2-Hydroxy-3-chloropropyl methacrylate.[1][2] It is crucial to handle this chemical with appropriate safety precautions, as it is classified as harmful if swallowed and can cause skin and eye irritation.[2]

The fundamental physico-chemical properties of CHPMA are summarized in the table below, compiled from various sources to provide a comparative overview.

PropertyValueSource(s)
Molecular Formula C7H11ClO3[1][2][3]
Molecular Weight 178.61 g/mol [1][2][3]
CAS Number 13159-52-9[1][2][3]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 95 °C at 2 mmHg104-108 °C at 5 Torr287.4 °C at 760 mmHg[1][2][3][5][2][6]
Density 1.19 g/mL at 25 °C1.177 g/cm³1.174 g/cm³ at 20 °C[1][2][3][5][6][2]
Refractive Index (n20/D) 1.475[1][2][3][5][6]
Flash Point 113 °C (235.4 °F) - closed cup[1][2]
Solubility Miscible in water[7]
Storage Temperature 0-10 °C[2][4]

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the ring-opening reaction of glycidyl (B131873) methacrylate with hydrochloric acid or via the esterification of methacrylic acid with 3-chloro-1,2-propanediol.

Experimental Protocol: Synthesis from Glycidyl Methacrylate

A general procedure for the synthesis of CHPMA from glycidyl methacrylate involves the careful addition of hydrochloric acid to glycidyl methacrylate, often in the presence of a catalyst or in a suitable solvent to control the reaction temperature.

Materials:

  • Glycidyl methacrylate

  • Concentrated hydrochloric acid

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Inhibitor (e.g., hydroquinone (B1673460) monomethyl ether)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycidyl methacrylate in anhydrous diethyl ether and cool the mixture in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any excess acid, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation.

G Glycidyl Methacrylate Glycidyl Methacrylate ReactionVessel Reaction Vessel (Ether, 0-10°C) Glycidyl Methacrylate->ReactionVessel HCl HCl HCl->ReactionVessel Neutralization Neutralization (5% NaHCO3) ReactionVessel->Neutralization Drying Drying (MgSO4) Neutralization->Drying Distillation Vacuum Distillation Drying->Distillation CHPMA 3-Chloro-2-hydroxypropyl methacrylate Distillation->CHPMA

Synthesis workflow for this compound.
Spectroscopic Characterization

The structure and purity of the synthesized CHPMA can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals include peaks corresponding to the vinyl protons of the methacrylate group, the methyl protons, and the protons of the chlorohydroxypropyl chain. The chemical shifts and coupling patterns provide detailed structural information.

    • ¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon, the olefinic carbons, the methyl carbon, and the carbons of the propyl chain, including the carbon bearing the chlorine and the one bearing the hydroxyl group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key characteristic absorption bands are expected for the C=O stretching of the ester group (around 1720 cm⁻¹), the C=C stretching of the vinyl group (around 1635 cm⁻¹), the O-H stretching of the hydroxyl group (broad band around 3400 cm⁻¹), and the C-Cl stretching (around 750 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of CHPMA. The fragmentation pattern can also provide further structural evidence.

Reactivity and Functionalization

The presence of both a hydroxyl and a chloro group on the propyl side chain makes CHPMA a highly versatile monomer for post-polymerization modification. The chlorine atom is a good leaving group and is susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups onto a polymer backbone containing CHPMA units. Common nucleophiles include amines, thiols, and azides.

Experimental Protocol: Amination of Poly(CHPMA)

This protocol describes a general procedure for the modification of a polymer containing CHPMA units with a primary or secondary amine.

Materials:

  • Poly(CHPMA) or a copolymer containing CHPMA units

  • Desired amine (e.g., diethylamine, propylamine)

  • A polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)

  • A non-nucleophilic base (e.g., triethylamine)

Procedure:

  • Dissolve the CHPMA-containing polymer in DMF in a round-bottom flask.

  • Add an excess of the amine and triethylamine (B128534) to the polymer solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours to overnight, monitoring the reaction progress by a suitable analytical technique (e.g., NMR or FTIR).

  • After the reaction is complete, precipitate the functionalized polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether or cold water).

  • Filter and wash the polymer extensively to remove unreacted reagents.

  • Dry the functionalized polymer under vacuum.

G Poly_CHPMA Poly(CHPMA) Reaction Nucleophilic Substitution (DMF, Base, Heat) Poly_CHPMA->Reaction Amine R2NH Amine->Reaction Functionalized_Polymer Amine-functionalized Polymer Reaction->Functionalized_Polymer Purification Precipitation & Washing Functionalized_Polymer->Purification

Post-polymerization modification of Poly(CHPMA) via nucleophilic substitution.

Polymerization of this compound

CHPMA can be polymerized via conventional free-radical polymerization and controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP). The choice of polymerization method influences the architecture and properties of the resulting polymer.

Experimental Protocol: Free-Radical Polymerization

This is a general procedure for the bulk or solution free-radical polymerization of CHPMA.

Materials:

  • This compound (CHPMA)

  • Free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)

  • Solvent (optional, e.g., toluene, dioxane)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Place CHPMA and the solvent (if applicable) in a reaction vessel equipped with a magnetic stirrer and a condenser.

  • Add the free-radical initiator to the mixture.

  • Deoxygenate the reaction mixture by bubbling with an inert gas for at least 30 minutes.

  • Heat the reaction mixture to the desired polymerization temperature (typically 60-80 °C for AIBN) under an inert atmosphere.

  • Allow the polymerization to proceed for the desired time.

  • Cool the reaction mixture and precipitate the polymer in a suitable non-solvent (e.g., methanol (B129727) or hexane).

  • Filter and dry the polymer under vacuum.

Nitroxide-Mediated Polymerization (NMP)

NMP allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. The polymerization of CHPMA via NMP often requires the use of a controlling comonomer, such as styrene, to maintain control over the polymerization process.

Experimental Protocol: Nitroxide-Mediated Polymerization of CHPMA with a Styrenic Comonomer

Materials:

  • This compound (CHPMA)

  • Styrene (or a styrenic derivative)

  • Alkoxyamine initiator (e.g., BlocBuilder-MA)

  • Solvent (e.g., 1,4-dioxane)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Combine CHPMA, the styrenic comonomer, the alkoxyamine initiator, and the solvent in a Schlenk flask.

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed flask in a preheated oil bath at the desired polymerization temperature (e.g., 90-120 °C).

  • Monitor the monomer conversion over time by taking aliquots and analyzing them by ¹H NMR or gas chromatography.

  • Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Precipitate the copolymer in a non-solvent, filter, and dry under vacuum.

G cluster_0 Polymerization Methods cluster_1 Resulting Polymer Characteristics FRP Free-Radical Polymerization Broad_MWD Broad Molecular Weight Distribution FRP->Broad_MWD NMP Nitroxide-Mediated Polymerization Controlled_MW Controlled Molecular Weight & Low Dispersity NMP->Controlled_MW CHPMA_Monomer CHPMA Monomer CHPMA_Monomer->FRP CHPMA_Monomer->NMP

Comparison of polymerization methods for CHPMA.

Conclusion

This compound is a highly valuable functional monomer that offers a wide range of possibilities for the design and synthesis of advanced polymeric materials. Its well-defined physico-chemical properties, coupled with its versatile reactivity and polymerizability, make it an attractive choice for researchers in various fields. This technical guide has provided a comprehensive overview of the core aspects of CHPMA, from its fundamental properties to detailed experimental considerations for its use in synthesis and polymerization. It is anticipated that this information will facilitate further innovation and application of CHPMA-based polymers in drug development, materials science, and beyond.

References

Navigating the Spectroscopic Landscape of 3-Chloro-2-hydroxypropyl methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H NMR and ¹³C NMR characterization of 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA). Due to the limited availability of public experimental spectra for this specific molecule, this guide presents high-quality predicted NMR data to facilitate its identification and characterization. The methodologies for obtaining experimental NMR data are also detailed to enable researchers to acquire their own spectra for this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 3-Chloro-2-hydroxypropyl methacrylate. These predictions are based on established NMR principles and computational models. The atom numbering corresponds to the structure depicted in Figure 1.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1a~6.15s-
H-1b~5.60s-
H-2~1.95s-
H-4a~4.30ddJ = 11.0, 4.5
H-4b~4.15ddJ = 11.0, 6.5
H-5~4.05m-
H-6a~3.75ddJ = 11.5, 5.0
H-6b~3.65ddJ = 11.5, 6.0
-OHVariablebr s-

s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-1~126.5
C-2~135.8
C-3~167.0
C-4~68.5
C-5~69.0
C-6~47.0
C-7~18.3

Experimental Protocol for NMR Spectroscopy

This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Temperature: 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 0.00 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound, with key atoms numbered for correlation with the NMR data tables.

Solubility of 3-Chloro-2-hydroxypropyl Methacrylate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) is a functional monomer of significant interest in the development of advanced polymers and biomaterials. Its unique chemical structure, featuring a polymerizable methacrylate group, a reactive hydroxyl group, and a chlorine atom, allows for the synthesis of polymers with tailored properties for a variety of applications, including drug delivery systems, dental resins, and coatings. A fundamental understanding of the solubility of CHPMA in organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of CHPMA in common organic solvents, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental procedure.

Core Physical and Chemical Properties of 3-Chloro-2-hydroxypropyl Methacrylate

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₇H₁₁ClO₃[1]
Molecular Weight 178.61 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1]
Density Approximately 1.174 - 1.19 g/mL at 20-25 °C[1][2][3]
Boiling Point 104-108 °C at 5 Torr[1]
Refractive Index n20/D 1.475 (lit.)[2][4]

Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from its chemical structure and the known properties of similar methacrylate monomers. The principle of "like dissolves like" is a useful guide in this context. CHPMA possesses both polar (hydroxyl and ester groups) and non-polar (alkyl backbone) characteristics, suggesting a broad range of solubility in organic solvents.

Based on the solubility of structurally related compounds such as hydroxypropyl methacrylate, which is soluble in common organic solvents, a qualitative assessment of CHPMA's solubility is provided in the following table. It is important to note that these are expected solubilities and should be confirmed experimentally for specific applications.

Solvent ClassSolvent ExampleExpected SolubilityRationale
Alcohols Methanol, EthanolMiscibleThe hydroxyl group in CHPMA can form hydrogen bonds with alcohols, and the overall polarity is similar.
Ketones Acetone, Methyl Ethyl KetoneMiscibleThe polar carbonyl group of ketones can interact favorably with the polar groups of CHPMA.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe non-polar aromatic ring and the alkyl chain of CHPMA interact favorably with these non-polar solvents.
Chlorinated Solvents Dichloromethane, ChloroformSolubleThe presence of a chlorine atom in CHPMA contributes to favorable interactions with chlorinated solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleThe ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of CHPMA.
Water ImmiscibleAs stated in safety data sheets, CHPMA does not mix with water.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on established guidelines for solubility testing, such as those from the OECD and ASTM.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Graduated cylinders

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer

  • Syringe filters (chemically compatible with the solvent)

  • Vials with caps

  • Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is to ensure that a saturated solution is formed. b. Place the container in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period to ensure equilibrium is reached. A preliminary study may be needed to determine the time to reach equilibrium (e.g., 24-48 hours).

  • Sample Collection and Preparation: a. Once equilibrium is reached, cease agitation and allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the withdrawn sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility. d. Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: a. Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations. b. Analyze the standard solutions using a suitable analytical method (e.g., GC or HPLC) to generate a calibration curve. c. Analyze the diluted sample of the saturated solution under the same conditions. d. Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

G A Preparation of Saturated Solution (Excess CHPMA in Solvent) B Equilibration (Constant Temperature & Agitation) A->B Incubate C Sample Collection & Filtration (Syringe Filtration) B->C Withdraw Supernatant D Dilution of Saturated Solution C->D Dilute F Analytical Quantification (e.g., GC/HPLC) D->F Analyze E Preparation of Standard Solutions E->F Calibrate G Data Analysis & Solubility Calculation F->G Calculate

Caption: Experimental workflow for determining the solubility of CHPMA.

Conclusion

This compound is a versatile monomer with expected good solubility in a wide range of common organic solvents, including alcohols, ketones, aromatic hydrocarbons, chlorinated solvents, and ethers, while being immiscible with water. For precise quantitative data, experimental determination is necessary. The provided protocol offers a robust framework for researchers to accurately measure the solubility of CHPMA, facilitating its effective application in various research and development endeavors. This fundamental data is essential for optimizing reaction conditions, purification processes, and the formulation of novel materials.

References

In-Depth Technical Guide on the Thermal Stability and Decomposition of Poly(3-Chloro-2-hydroxypropyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition behavior of poly(3-chloro-2-hydroxypropyl methacrylate) (PCHPMA). Understanding the thermal properties of this polymer is critical for its application in fields such as drug delivery, biomaterials, and advanced coatings, where thermal processing or long-term stability at elevated temperatures may be required.

Core Thermal Properties

The thermal behavior of a polymer is fundamentally characterized by its glass transition temperature (Tg) and its decomposition profile under controlled heating. While specific experimental data for the homopolymer of PCHPMA is not abundantly available in public literature, analysis of related compounds and modified versions of PCHPMA allows for a well-grounded understanding of its expected thermal characteristics.

Data Presentation: Thermal Analysis Data

Quantitative data on the thermal properties of PCHPMA is crucial for predicting its performance and processing parameters. The following table summarizes key thermal events. Note: As direct data for the PCHPMA homopolymer is scarce, some values are inferred from studies on its copolymers and modified forms.

Thermal ParameterValue/RangeMethod of AnalysisNotes
Glass Transition Temperature (Tg)85 - 105 °C (estimated)DSCThe presence of the hydroxyl and chloro groups is expected to increase Tg compared to simpler polymethacrylates due to hydrogen bonding and polar interactions, which restrict chain mobility.
Onset Decomposition Temperature (Tonset)~250 - 280 °CTGAThis is the temperature at which significant weight loss begins.
Temperature of Maximum Decomposition Rate (Tmax)~300 - 350 °CTGA/DTGThe peak of the derivative thermogravimetric (DTG) curve, indicating the point of fastest decomposition.
Weight Loss at 400 °C70 - 90%TGASignificant portion of the polymer is expected to have decomposed by this temperature.
Residue at 500 °C5 - 15%TGAA small amount of char residue is anticipated.

Experimental Protocols

The characterization of the thermal properties of PCHPMA relies on standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is utilized to determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Sample Preparation: A small, representative sample of PCHPMA (typically 5-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

  • Data Analysis: The resulting data of mass versus temperature is plotted. The onset temperature of decomposition is determined from the initial significant deviation from the baseline. The derivative of the TGA curve (DTG) is used to identify the temperature(s) of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions like the glass transition temperature (Tg).

  • Sample Preparation: A small amount of the PCHPMA sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen.

  • Thermal Program: A heat-cool-heat cycle is commonly used to erase the thermal history of the polymer. For example:

    • Heat from ambient to a temperature above the expected Tg (e.g., 150 °C) at a rate of 10 °C/min.

    • Cool to a temperature below the expected Tg (e.g., 0 °C) at a rate of 10 °C/min.

    • Heat again to 150 °C at a rate of 10 °C/min. The Tg is determined from the second heating scan.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow

The logical sequence for characterizing the thermal properties of PCHPMA is outlined below. This workflow ensures a comprehensive analysis of both the thermal stability and transitional behavior of the polymer.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation PCHPMA_Sample PCHPMA Sample Weighing Weighing (5-10 mg) PCHPMA_Sample->Weighing Crucible Placement in TGA/DSC Crucible Weighing->Crucible TGA Thermogravimetric Analysis (TGA) Crucible->TGA DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA_Data TGA Curve (Mass vs. Temp) DTG Curve (Rate of Mass Loss) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Decomposition_Profile Decomposition Profile (Tonset, Tmax, Residue) TGA_Data->Decomposition_Profile Glass_Transition Glass Transition Temperature (Tg) DSC_Data->Glass_Transition

Caption: Experimental workflow for thermal analysis of PCHPMA.

Proposed Decomposition Pathway

The thermal decomposition of PCHPMA is expected to proceed through a combination of mechanisms common to polymethacrylates, with additional pathways introduced by the chloro and hydroxy functional groups. The primary pathway is likely depolymerization, leading to the formation of the monomer, this compound. Side reactions may include dehydrochlorination and reactions involving the hydroxyl group.

G cluster_primary Primary Pathway cluster_secondary Secondary Pathways PCHPMA Poly(this compound) Depolymerization Depolymerization PCHPMA->Depolymerization Dehydrochlorination Dehydrochlorination PCHPMA->Dehydrochlorination Hydroxyl_Reactions Hydroxyl Group Reactions PCHPMA->Hydroxyl_Reactions Monomer 3-Chloro-2-hydroxypropyl methacrylate Depolymerization->Monomer HCl Hydrogen Chloride (HCl) Dehydrochlorination->HCl Unsaturated_Polymer Unsaturated Polymer Backbone Dehydrochlorination->Unsaturated_Polymer Water Water (H2O) Hydroxyl_Reactions->Water Crosslinking Cross-linked Structures Hydroxyl_Reactions->Crosslinking

Caption: Proposed thermal decomposition pathways for PCHPMA.

Discussion of Thermal Decomposition Mechanism

The thermal degradation of poly(methacrylates) is well-documented to proceed primarily via depolymerization, or "unzipping," of the polymer chains to yield the corresponding monomer. This is anticipated to be the major decomposition route for PCHPMA.

The presence of the 3-chloro-2-hydroxypropyl side group introduces the potential for additional, competing degradation reactions:

  • Dehydrochlorination: The elimination of hydrogen chloride (HCl) is a common decomposition pathway for chlorinated polymers. This reaction would lead to the formation of double bonds within the polymer backbone or side chain, potentially initiating further degradation or cross-linking reactions. The initial loss of HCl could be a primary step in the degradation process, occurring at temperatures lower than or concurrent with depolymerization.

  • Hydroxyl Group Reactions: The hydroxyl group can participate in intra- or intermolecular reactions at elevated temperatures. These can include dehydration (loss of water) to form ether linkages, leading to cross-linking of the polymer chains. Such cross-linking would increase the thermal stability of the remaining material, resulting in a higher char yield at elevated temperatures.

  • Combined Effects: It is plausible that these mechanisms are not mutually exclusive and may occur simultaneously or sequentially. For instance, an initial dehydrochlorination could create reactive sites that facilitate subsequent chain scission and depolymerization.

The exact distribution of decomposition products will be dependent on factors such as the heating rate and the atmosphere under which the thermal degradation is conducted. For a more detailed elucidation of the decomposition products, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be necessary.

Conclusion

Poly(this compound) is expected to exhibit moderate thermal stability, with decomposition commencing in the range of 250-280 °C. Its primary decomposition mechanism is likely depolymerization to the monomer, although side reactions involving the chloro and hydroxyl functional groups, such as dehydrochlorination and dehydration, are also anticipated. A thorough understanding of these thermal properties, obtained through standardized techniques like TGA and DSC, is essential for the successful processing and application of this versatile polymer in research and development. Further investigation using evolved gas analysis techniques would provide a more detailed profile of the decomposition products and a more complete understanding of the degradation pathways.

An In-depth Technical Guide to PK 11195: A Ligand of the Translocator Protein (TSPO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PK 11195, a prototypical antagonist of the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). PK 11195 has been an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of TSPO. This document details its chemical and physical properties, biological functions, mechanism of action, and associated hazards. Furthermore, it outlines key experimental protocols for its use and visualizes its role in relevant signaling pathways and experimental workflows.

Chemical and Physical Properties

PK 11195, with the chemical name 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, is a synthetic isoquinoline (B145761) carboxamide derivative. Its physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 85532-75-8
Molecular Formula C₂₁H₂₁ClN₂O[1][2]
Molecular Weight 352.86 g/mol
Appearance White crystalline powder[1][2]
Melting Point Not available
Boiling Point (Predicted) 511.7±45.0 °C[2]
Density (Predicted) 1.179±0.06 g/cm³[2]
Solubility Soluble in DMSO (up to 25 mg/ml) and Ethanol (up to 15 mg/ml)[1][2]
Storage Store at room temperature. Solutions in DMSO can be stored at -20°C for up to one month.[1][2]

Biological Activity and Mechanism of Action

PK 11195 is a high-affinity antagonist for the Translocator Protein (TSPO).[1] TSPO is an outer mitochondrial membrane protein implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, apoptosis, and neuroinflammation.

Signaling and Functional Pathways

The precise signaling pathways modulated by PK 11195 are complex and often linked to its interaction with TSPO. The following diagram illustrates the central role of TSPO in the mitochondrial transport of cholesterol, a rate-limiting step in steroidogenesis, and how PK 11195 can antagonize this process.

TSPO_cholesterol_transport Figure 1. TSPO-mediated Cholesterol Transport and PK 11195 Antagonism cluster_OMM Outer Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane TSPO TSPO P450scc P450scc TSPO->P450scc delivery Pregnenolone Pregnenolone P450scc->Pregnenolone conversion Cholesterol Cholesterol Cholesterol->TSPO transport PK11195 PK 11195 PK11195->TSPO antagonism

Caption: TSPO's role in steroidogenesis and its inhibition by PK 11195.

Other Biological Activities

Beyond its canonical role as a TSPO antagonist, PK 11195 has been reported to exhibit other biological effects:

  • Chemosensitization: It can sensitize tumor cells to various chemotherapeutic agents through TSPO-independent pathways.[1]

  • Apoptosis Induction: PK 11195 has been shown to induce apoptosis in several cell lines.[1]

  • Nuclear Receptor Antagonism: It acts as an antagonist for the human constitutive androstane (B1237026) receptor (hCAR) and the human pregnane (B1235032) X receptor (PXR).[1]

  • Bcl-2 Antagonism: It may also antagonize the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1]

Experimental Protocols

The following are generalized protocols for common experiments involving PK 11195. Researchers should optimize these protocols for their specific experimental systems.

Radioligand Binding Assay for TSPO

This protocol describes a competitive binding assay to determine the affinity of a test compound for TSPO using [³H]-PK 11195.

Radioligand_Binding_Assay Figure 2. Workflow for a TSPO Radioligand Binding Assay A Prepare mitochondrial membranes from tissue or cells B Incubate membranes with [³H]-PK 11195 and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Perform data analysis to determine IC₅₀ and Ki values D->E

Caption: Experimental workflow for a TSPO radioligand binding assay.

Methodology:

  • Membrane Preparation: Isolate mitochondrial fractions from tissues or cell lines known to express TSPO (e.g., kidney, adrenal gland, or specific cancer cell lines) using differential centrifugation.

  • Incubation: In a multi-well plate, incubate a fixed concentration of mitochondrial protein with a constant concentration of [³H]-PK 11195 and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of unlabeled PK 11195.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. The Ki value can then be calculated using the Cheng-Prusoff equation.

Hazards and Safety Information

Hazard TypeGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage.
Skin Sensitization Category 1H317: May cause an allergic skin reaction.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Applications in Research and Drug Development

PK 11195 has been instrumental in several areas of research and development:

  • TSPO as a Biomarker: Radiolabeled versions of PK 11195 (e.g., with Carbon-11) are used as positron emission tomography (PET) tracers to visualize and quantify TSPO expression in vivo, particularly as a biomarker for neuroinflammation in conditions like Alzheimer's disease and multiple sclerosis.[3]

  • Elucidating TSPO Function: As a selective antagonist, it has been crucial in studies aimed at understanding the physiological roles of TSPO.

  • Drug Discovery: PK 11195 serves as a reference compound in the development of new TSPO ligands with improved pharmacokinetic and pharmacodynamic properties for therapeutic and diagnostic applications.

Conclusion

PK 11195 remains a cornerstone tool in the study of the Translocator Protein. Its high affinity and selectivity for TSPO have enabled significant advances in our understanding of this mitochondrial protein's function in health and disease. This guide provides essential technical information to aid researchers and drug development professionals in the effective and safe use of this important pharmacological agent.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Chloro-2-hydroxypropyl methacrylate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between 3-chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) and amines. This reaction is of significant interest in the development of functional polymers for various applications, including drug delivery systems, biomaterials, and coatings. This document details the underlying reaction mechanisms, influencing factors, experimental considerations, and characterization techniques.

Core Reaction Mechanisms

The reaction of 3-chloro-2-hydroxypropyl methacrylate (CHPMA) with amines can proceed through two primary, competing pathways. The predominant mechanism is often influenced by the reaction conditions, such as pH, temperature, and the nature of the solvent and amine.

Pathway A: Direct Nucleophilic Substitution (SN2 Reaction)

In this pathway, the amine acts as a nucleophile and directly attacks the carbon atom bearing the chlorine atom, displacing the chloride ion in a single concerted step. This is a classical bimolecular nucleophilic substitution (SN2) reaction.

Pathway B: Epoxide-Mediated Reaction

This pathway involves a two-step process:

  • Intramolecular Cyclization: The hydroxyl group on the CHPMA molecule, under basic conditions, can be deprotonated. The resulting alkoxide then acts as an internal nucleophile, attacking the adjacent carbon-bearing chlorine and displacing it to form a reactive epoxy intermediate, glycidyl (B131873) methacrylate (GMA).

  • Nucleophilic Ring-Opening: The amine then attacks one of the electrophilic carbon atoms of the epoxy ring, leading to the ring-opening and the formation of the final amino-alcohol product. The regioselectivity of the amine attack on the epoxide (at the less or more substituted carbon) can be influenced by steric and electronic factors, as well as the acidic or basic nature of the reaction medium.[1]

The following diagram illustrates these two competing reaction pathways.

Figure 1: Competing reaction pathways for the reaction of CHPMA with an amine.

Factors Influencing the Reaction Mechanism and Rate

Several factors can significantly influence the outcome of the reaction between CHPMA and amines, dictating the predominant pathway and the overall reaction rate.

FactorEffect on ReactionRationale
pH Higher pH generally favors the epoxide-mediated pathway (Pathway B).Basic conditions promote the deprotonation of the hydroxyl group in CHPMA, facilitating the intramolecular cyclization to form the glycidyl methacrylate intermediate.[2][3] Furthermore, a higher pH ensures the amine is in its unprotonated, more nucleophilic form, which is essential for both direct substitution and epoxide ring-opening.[4][5]
Temperature Increased temperature generally increases the rate of both reaction pathways.Higher temperatures provide the necessary activation energy for both the nucleophilic substitution and the ring-opening of the epoxide.[6][7] However, excessively high temperatures might lead to unwanted side reactions, such as polymerization of the methacrylate group.
Solvent The polarity and protic nature of the solvent play a crucial role.Polar protic solvents (e.g., water, alcohols) can solvate the amine nucleophile, potentially slowing down the SN2 reaction.[8][9] However, they can also stabilize ionic intermediates that may be formed. Polar aprotic solvents (e.g., DMSO, DMF) are often preferred as they can enhance the nucleophilicity of the amine.[10]
Amine Structure The steric hindrance and basicity of the amine affect the reaction rate.Primary amines are generally more reactive than secondary amines in epoxide ring-opening reactions.[11] Sterically hindered amines will react more slowly in both pathways due to impeded access to the electrophilic carbon centers. The basicity of the amine influences its nucleophilicity, with more basic amines generally being more reactive.

Experimental Protocols

The following section provides a generalized experimental protocol for the synthesis of an amino-methacrylate via the reaction of CHPMA with a diamine, such as ethylenediamine (B42938). This protocol is a representative example and may require optimization for different amines and desired product specifications.

Materials
  • This compound (CHPMA)

  • Ethylenediamine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inhibitor for radical polymerization (e.g., hydroquinone (B1673460) monomethyl ether - MEHQ)

  • Sodium hydroxide (B78521) (for pH adjustment if needed)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Reaction Setup and Procedure

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve CHPMA and inhibitor in anhydrous solvent in a round-bottom flask. B Place the flask in an ice bath and equip with a magnetic stirrer and a dropping funnel. A->B D Add the amine solution dropwise to the CHPMA solution with stirring. B->D C Dissolve ethylenediamine in the same anhydrous solvent. C->D E Allow the reaction to warm to room temperature and stir for a specified time (e.g., 24-48 hours). D->E F Wash the reaction mixture with deionized water to remove any salts. E->F G Dry the organic layer over anhydrous magnesium sulfate. F->G H Filter and remove the solvent under reduced pressure. G->H I Purify the product by column chromatography if necessary. H->I

Figure 2: General experimental workflow for the synthesis of amino-methacrylates from CHPMA.
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) and a radical inhibitor (e.g., MEHQ, 200 ppm) in an anhydrous solvent (e.g., dichloromethane).

  • Amine Addition: Dissolve ethylenediamine (a molar excess, e.g., 2-5 equivalents, to favor mono-addition) in the same anhydrous solvent and place it in the dropping funnel.

  • Reaction: Cool the flask containing the CHPMA solution in an ice bath. Add the ethylenediamine solution dropwise to the stirred CHPMA solution over a period of 1-2 hours. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[12]

  • Work-up: After the reaction is complete, wash the reaction mixture with deionized water to remove the amine hydrochloride salt formed. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the desired amino-methacrylate.

Characterization

The structure of the synthesized amino-methacrylate can be confirmed using various spectroscopic techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups such as N-H stretching (around 3300-3500 cm-1), C=O stretching of the methacrylate group (around 1720 cm-1), and C-N stretching.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the detailed chemical structure of the product, including the confirmation of the addition of the amine to the propyl chain and the integrity of the methacrylate group.[15][16]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Potential Applications in Drug Development

Polymers derived from amino-methacrylates synthesized from CHPMA have significant potential in drug development, primarily in the formulation of advanced drug delivery systems. The incorporated amino groups can be protonated at physiological pH, rendering the polymers cationic. These cationic polymers can interact with negatively charged biological molecules such as nucleic acids (for gene delivery) or cell membranes, and can also be used to encapsulate and deliver anionic drugs.

The following diagram illustrates a conceptual signaling pathway for a polymer-based drug delivery system.

Drug_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment PolymerDrug Amino-methacrylate Polymer-Drug Conjugate Cell Target Cell PolymerDrug->Cell Endocytosis Endosome Endosome Cell->Endosome Cytosol Cytosol Endosome->Cytosol Endosomal Escape (pH-mediated) Nucleus Nucleus Cytosol->Nucleus Drug Transport Target Therapeutic Target Nucleus->Target Therapeutic Action

Figure 3: Conceptual pathway for cellular uptake and drug release from an amino-methacrylate polymer carrier.

Conclusion

The reaction of this compound with amines is a versatile method for synthesizing functional monomers that are valuable precursors for a wide range of polymeric materials. Understanding the underlying reaction mechanisms and the factors that control them is crucial for designing and optimizing the synthesis of these materials for specific applications in research, science, and drug development. The choice of reaction conditions, particularly pH, temperature, and solvent, allows for the tuning of the reaction pathway and the properties of the final product. Careful characterization using standard analytical techniques is essential to confirm the structure and purity of the synthesized amino-methacrylates.

References

Purity Assessment of Commercial 3-Chloro-2-hydroxypropyl Methacrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the purity of commercial-grade 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA). Ensuring the purity of this monomer is critical for its applications in the synthesis of polymers and copolymers, particularly in drug delivery systems where impurities can affect the final product's efficacy, safety, and regulatory compliance. This document outlines common impurities, detailed experimental protocols for their identification and quantification, and a framework for data presentation.

Introduction to 3-Chloro-2-hydroxypropyl Methacrylate and its Purity

This compound (CHPMA) is a functional monomer utilized in the synthesis of a variety of polymers. Its chemical structure, featuring a reactive methacrylate group and a hydroxyl- and chloro-substituted propyl chain, allows for subsequent chemical modifications, making it a versatile building block in polymer chemistry. Commercial CHPMA is typically synthesized through the reaction of methacrylic acid with epichlorohydrin (B41342). The purity of commercial batches is often stated to be above 83.0%, as determined by gas chromatography (GC)[1][2]. However, the synthesis process can lead to the presence of several process-related impurities and byproducts that must be monitored and controlled.

Common Impurities in Commercial CHPMA

The primary route for CHPMA synthesis involves the ring-opening reaction of epichlorohydrin with methacrylic acid. Based on this, the most probable impurities are unreacted starting materials and byproducts of side reactions.

  • Methacrylic Acid (MAA): Unreacted methacrylic acid is a common impurity. Its acidic nature can influence polymerization kinetics and the properties of the resulting polymer.

  • Epichlorohydrin (ECH): As a reactant, residual epichlorohydrin is a significant concern due to its toxicity and reactivity.

  • 1,3-Dichloro-2-propanol (DCP): This is a known byproduct in reactions involving epichlorohydrin and can be present in the final product.

  • Glycidyl Methacrylate (GMA): Formed through a competing reaction pathway, GMA is another potential impurity.

  • Oligomers and Polymers: Self-polymerization of CHPMA or its reaction with impurities can lead to the formation of higher molecular weight species.

A summary of these potential impurities is presented in Table 1.

Table 1: Potential Impurities in Commercial this compound

ImpurityChemical FormulaMolar Mass ( g/mol )Rationale for Presence
Methacrylic AcidC₄H₆O₂86.09Unreacted starting material
EpichlorohydrinC₃H₅ClO92.52Unreacted starting material
1,3-Dichloro-2-propanolC₃H₆Cl₂O128.98Byproduct of epichlorohydrin side reactions
Glycidyl MethacrylateC₇H₁₀O₃142.15Byproduct of synthesis

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment of CHPMA. The following sections detail the experimental protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration.

Gas Chromatography (GC)

Gas chromatography is a primary technique for determining the purity of CHPMA and quantifying volatile impurities like epichlorohydrin and 1,3-dichloro-2-propanol.

Objective: To determine the percentage purity of CHPMA and quantify volatile impurities.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Capillary column: 10% PEG 20M/Chromosorb W/AW or a suitable polar capillary column (e.g., Rtx-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents and Materials:

  • CHPMA sample

  • Reference standards for CHPMA, epichlorohydrin, methacrylic acid, and 1,3-dichloro-2-propanol.

  • Internal Standard (e.g., 2-Ethylhexanol).

  • Solvent (e.g., Chloroform or Dichloromethane, HPLC grade).

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of CHPMA and each impurity reference standard in the chosen solvent.

    • Prepare a mixed standard solution containing known concentrations of CHPMA and all impurities.

    • Prepare a series of calibration standards by diluting the mixed standard solution to different concentrations.

    • Add a constant concentration of the internal standard to each calibration standard.

  • Sample Preparation:

    • Accurately weigh a known amount of the commercial CHPMA sample and dissolve it in the solvent.

    • Add the same constant concentration of the internal standard as in the calibration standards.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 90 °C, hold for 2 minutes.

      • Ramp rate: 10 °C/min to 220 °C.

      • Final hold: Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 10:1

  • Analysis:

    • Inject the calibration standards to generate a calibration curve for each compound.

    • Inject the prepared sample solution.

    • Identify the peaks based on the retention times from the standard injections.

    • Quantify the amount of CHPMA and each impurity using the calibration curves and the internal standard method.

Table 2: Illustrative GC Data for Purity Assessment of Commercial CHPMA

CompoundRetention Time (min)Concentration in Sample (w/w %)
Epichlorohydrin4.50.05
1,3-Dichloro-2-propanol6.20.10
Methacrylic Acid7.80.50
CHPMA 10.3 98.5
Other Impuritiesvarious0.85
Total 100.0

(Note: The data in this table is for illustrative purposes only.)

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile impurities and for the quantification of CHPMA itself, especially when coupled with a mass spectrometer (MS).

Objective: To quantify CHPMA and non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents and Materials:

  • CHPMA sample.

  • Reference standards for CHPMA and potential impurities.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and Sample Preparation:

    • Prepare stock solutions of CHPMA and reference standards in the mobile phase.

    • Prepare calibration standards by diluting the stock solutions.

    • Prepare the sample solution by dissolving a known amount of commercial CHPMA in the mobile phase.

  • Chromatographic Conditions:

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm

    • Gradient Program:

      • Start with 30% B, hold for 2 minutes.

      • Linearly increase to 95% B over 10 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

  • Analysis:

    • Inject the calibration standards to construct a calibration curve.

    • Inject the sample solution.

    • Identify and quantify the components based on retention time and peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine the purity of CHPMA without the need for a reference standard of the analyte itself, provided a certified internal standard is used.

Objective: To determine the absolute purity of CHPMA.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents and Materials:

  • CHPMA sample.

  • Certified quantitative internal standard (e.g., maleic anhydride, dimethyl sulfone).

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with a known amount of tetramethylsilane (B1202638) (TMS).

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the CHPMA sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).

  • Data Analysis:

    • Integrate a well-resolved signal of CHPMA and a signal of the internal standard.

    • Calculate the purity of CHPMA using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Titration

Titration can be used to quantify specific impurities, such as residual methacrylic acid.

Objective: To determine the concentration of residual methacrylic acid.

Instrumentation:

  • Autotitrator or manual titration setup with a burette and pH meter.

Reagents and Materials:

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the CHPMA sample and dissolve it in the solvent mixture.

    • Add a few drops of phenolphthalein indicator.

  • Titration:

    • Titrate the sample solution with the standardized NaOH solution until a persistent pink color is observed (the endpoint).

    • Record the volume of NaOH solution used.

  • Calculation:

    • Calculate the percentage of methacrylic acid using the following formula:

    MAA (%) = (V_NaOH * M_NaOH * MW_MAA) / (m_sample * 10)

    Where:

    • V_NaOH = Volume of NaOH solution used (mL)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_MAA = Molecular weight of methacrylic acid (86.09 g/mol )

    • m_sample = mass of the sample (g)

Data Presentation and Visualization

For a comprehensive purity assessment, the results from the different analytical techniques should be summarized in a clear and concise manner.

Table 3: Summary of Purity Assessment Methods for CHPMA

Analytical TechniqueTarget Analyte(s)Key ParametersTypical Limit of Quantification
Gas Chromatography (GC-FID)CHPMA, Epichlorohydrin, 1,3-Dichloro-2-propanolColumn type, Temperature program10-100 ppm for impurities
High-Performance Liquid Chromatography (HPLC-UV/MS)CHPMA, non-volatile impuritiesColumn type, Mobile phase gradient1-50 ppm for impurities
Quantitative NMR (¹H NMR)CHPMA (absolute purity)Internal standard, Relaxation delay~0.1%
TitrationMethacrylic AcidTitrant concentration~0.05%
Diagrams of Experimental Workflows

Visualizing the experimental workflows can aid in understanding the overall process of purity assessment.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Commercial_CHPMA Commercial CHPMA Sample Sample_Weighing Accurate Weighing Commercial_CHPMA->Sample_Weighing Sample_Dissolution Dissolution in Appropriate Solvent Sample_Weighing->Sample_Dissolution GC_Analysis Gas Chromatography (GC) Sample_Dissolution->GC_Analysis Volatile Impurities HPLC_Analysis High-Performance Liquid Chromatography (HPLC) Sample_Dissolution->HPLC_Analysis Non-volatile Impurities NMR_Analysis Quantitative NMR (qNMR) Sample_Dissolution->NMR_Analysis Absolute Purity Titration_Analysis Titration Sample_Dissolution->Titration_Analysis Acidic Impurities Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing HPLC_Analysis->Data_Processing NMR_Analysis->Data_Processing Titration_Analysis->Data_Processing Purity_Report Comprehensive Purity Report Data_Processing->Purity_Report GC_Workflow Start Start GC Analysis Prepare_Standards Prepare Calibration Standards and Internal Standard Start->Prepare_Standards Prepare_Sample Prepare CHPMA Sample with Internal Standard Start->Prepare_Sample Inject_Standards Inject Standards into GC Prepare_Standards->Inject_Standards Inject_Sample Inject Sample into GC Prepare_Sample->Inject_Sample Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Quantify Quantify Analytes using Calibration Curve Generate_Curve->Quantify Acquire_Chromatogram Acquire Chromatogram Inject_Sample->Acquire_Chromatogram Identify_Peaks Identify Peaks by Retention Time Acquire_Chromatogram->Identify_Peaks Identify_Peaks->Quantify Report Report Purity and Impurity Levels Quantify->Report

References

Methodological & Application

Protocol for Free Radical Polymerization of 3-Chloro-2-hydroxypropyl methacrylate (CHPMA)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a detailed protocol for the synthesis of poly(3-Chloro-2-hydroxypropyl methacrylate) (p(CHPMA)) via conventional free radical polymerization. This method is suitable for researchers in materials science, polymer chemistry, and drug development who require a straightforward approach to producing a functional polymer with reactive chlorine and hydroxyl groups. The resulting polymer can be used as a versatile platform for post-polymerization modification, enabling the introduction of various functionalities for applications such as drug delivery, bio-conjugation, and functional coatings.

Overview

Free radical polymerization is a robust and widely used method for synthesizing a variety of polymers.[1] In this protocol, 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) is polymerized using a free radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), in an organic solvent. The reaction proceeds through the characteristic steps of initiation, propagation, and termination to yield the desired polymer. The presence of the hydroxyl and chloro groups on the monomer's side chain makes CHPMA a valuable monomer for creating reactive polymers that can be further modified.[2]

Experimental Protocol

This protocol describes the free radical polymerization of CHPMA in a solution of toluene (B28343) using AIBN as the initiator.

2.1. Materials and Equipment

Reagents Grade Supplier
This compound (CHPMA)>97%e.g., Sigma-Aldrich, TCI
Azobisisobutyronitrile (AIBN)>98%e.g., Sigma-Aldrich, Wako
TolueneAnhydrous, >99.8%e.g., Sigma-Aldrich, Acros Organics
Methanol (B129727)ACS gradee.g., Fisher Scientific, VWR
Diethyl etherACS gradee.g., Fisher Scientific, VWR
Equipment
Schlenk flask or round-bottom flask with a side arm
Condenser
Magnetic stirrer with heating plate
Inert gas supply (Nitrogen or Argon) with bubbler
Syringes and needles
Beakers and graduated cylinders
Sintered glass funnel or Büchner funnel
Vacuum oven

2.2. Experimental Procedure

  • Monomer and Initiator Preparation:

    • In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound (CHPMA) in 40 mL of anhydrous toluene.

    • Add 0.1 g of Azobisisobutyronitrile (AIBN) to the solution. This corresponds to a 1 wt% initiator concentration relative to the monomer.

  • Degassing the Reaction Mixture:

    • Seal the Schlenk flask with a rubber septum.

    • Purge the solution with a gentle stream of nitrogen or argon for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization Reaction:

    • After degassing, place the flask in a preheated oil bath at 70°C.

    • Allow the reaction to proceed under an inert atmosphere with continuous stirring for 24 hours.

  • Polymer Precipitation and Purification:

    • After 24 hours, cool the reaction mixture to room temperature. The solution will likely be viscous.

    • Slowly pour the polymer solution into a beaker containing 400 mL of cold methanol while stirring vigorously. This will cause the polymer to precipitate as a white solid.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the precipitated polymer by vacuum filtration using a sintered glass funnel or a Büchner funnel.

    • Wash the polymer with an additional 100 mL of cold methanol to remove any unreacted monomer and initiator residues.

    • For further purification, redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran (B95107) or acetone) and re-precipitate it in an excess of a non-solvent (e.g., cold methanol or diethyl ether).

  • Drying:

    • Dry the purified polymer in a vacuum oven at 40°C overnight or until a constant weight is achieved.

2.3. Characterization

The synthesized poly(this compound) can be characterized by various techniques to determine its molecular weight, polydispersity, and chemical structure.

Technique Typical Expected Results
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) To confirm the polymer structure by identifying the characteristic peaks of the polymer backbone and the side chains.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer, such as the carbonyl (C=O) stretch of the ester group and the hydroxyl (O-H) stretch.

Diagrams

FreeRadicalPolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomer_Initiator Dissolve CHPMA and AIBN in Toluene Degassing Degas with N2/Ar for 30 min Monomer_Initiator->Degassing Polymerization Polymerize at 70°C for 24h Degassing->Polymerization Precipitation Precipitate in Cold Methanol Polymerization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum at 40°C Filtration->Drying Final_Product p(CHPMA) Drying->Final_Product

Caption: Experimental workflow for the free radical polymerization of CHPMA.

PolymerizationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical_Formation 2R• Initiator->Radical_Formation Heat (Δ) Monomer_Radical R-M• Radical_Formation->Monomer_Radical + M Monomer Monomer (M) Growing_Chain R-(M)n-M• Monomer_Radical->Growing_Chain + n(M) Termination Combination or Disproportionation Growing_Chain->Termination + R-(M)m-M• Dead_Polymer Dead Polymer Termination->Dead_Polymer

Caption: General mechanism of free radical polymerization.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the free radical polymerization of CHPMA. Actual results may vary depending on the specific conditions and purity of the reagents.

Parameter Value Notes
Monomer Concentration 20% (w/v) in TolueneCan be varied to control the reaction rate and polymer molecular weight.
Initiator (AIBN) Concentration 1 wt% relative to monomerHigher concentrations generally lead to lower molecular weight polymers.[3]
Reaction Temperature 70°CAppropriate for the thermal decomposition of AIBN.
Reaction Time 24 hoursCan be adjusted to achieve desired monomer conversion.
Expected Monomer Conversion > 80%Can be determined gravimetrically.
Expected Number-Average Molecular Weight (Mn) 10,000 - 50,000 g/mol Highly dependent on initiator concentration and reaction temperature.
Expected Polydispersity Index (PDI) 1.5 - 2.5Typical for conventional free radical polymerization.

Troubleshooting

Problem Possible Cause Solution
Low or no polymerization Presence of oxygen (inhibitor)Ensure thorough degassing of the reaction mixture.
Inactive initiatorUse fresh, properly stored initiator.
Low reaction temperatureEnsure the oil bath is at the correct temperature for initiator decomposition.
Polymer is difficult to precipitate Polymer has a low molecular weightUse a larger volume of a stronger non-solvent (e.g., cold diethyl ether).
High polydispersity (PDI > 3) Chain transfer reactionsUse a chain transfer agent for better control, or consider controlled radical polymerization techniques.
High monomer conversionStop the reaction at a lower conversion to minimize side reactions.

References

Application Notes and Protocols: Synthesis of Functional Hydrogels Using 3-Chloro-2-hydroxypropyl Methacrylate for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, step-by-step guide for the synthesis and characterization of hydrogels incorporating 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA). CHPMA is a versatile monomer that imparts unique functionality to hydrogels, making them suitable for a variety of biomedical applications, particularly in the field of controlled drug delivery. The presence of reactive chloro and hydroxyl groups on the CHPMA moiety allows for subsequent chemical modification, including the covalent attachment of therapeutic agents. This document outlines the free-radical polymerization method for hydrogel synthesis, detailed protocols for characterization, and potential pathways for drug conjugation and release.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1][2] Their tunable physical properties, biocompatibility, and resemblance to native extracellular matrix make them ideal candidates for drug delivery systems.[3][4] 3-Chloro-2-hydroxypropyl methacrylate (CHPMA) is a functional monomer that can be incorporated into hydrogel networks to provide sites for post-synthesis modification. The vicinal hydroxyl and chloro groups offer reactive handles for the covalent attachment of drugs, peptides, or other bioactive molecules, potentially leading to more controlled and sustained release profiles compared to simple drug encapsulation.

This document provides a representative protocol for the synthesis of a CHPMA-containing hydrogel via free-radical polymerization, a widely used and robust method for preparing hydrogels from methacrylate-based monomers.[5]

Materials and Equipment

Materials
  • This compound (CHPMA)

  • 2-hydroxyethyl methacrylate (HEMA)

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Ethanol

  • Model drug (e.g., Doxorubicin, Ibuprofen)

Equipment
  • Magnetic stirrer and stir bars

  • Glass vials or molds

  • Pipettes

  • Vortex mixer

  • Analytical balance

  • pH meter

  • Incubator or water bath

  • Lyophilizer (freeze-dryer)

  • Fourier-transform infrared (FTIR) spectrometer

  • Scanning electron microscope (SEM)

  • UV-Vis spectrophotometer

Experimental Protocols

Hydrogel Synthesis (Free-Radical Polymerization)

This protocol describes the synthesis of a hydrogel composed of CHPMA and HEMA. The ratio of these monomers can be adjusted to modulate the hydrogel's properties.

  • Preparation of Monomer Solution: In a glass vial, prepare the monomer solution according to the formulations in Table 1. For example, for a hydrogel with 10 mol% CHPMA, combine 1.5 mL of HEMA and 0.31 g of CHPMA. Add 0.5 mL of DI water and mix thoroughly using a vortex mixer until a homogenous solution is obtained.

  • Addition of Cross-linker: Add the desired amount of EGDMA (cross-linker) to the monomer solution. For a 1 mol% cross-linker concentration, add 35 µL of EGDMA. Mix the solution thoroughly.

  • Initiation of Polymerization:

    • Add 50 µL of freshly prepared 10% (w/v) APS solution in DI water to the monomer/cross-linker mixture.

    • Add 10 µL of TEMED to accelerate the polymerization process.

  • Casting and Curing: Immediately after adding TEMED, vortex the solution for 10-15 seconds and pipette the mixture into a mold (e.g., between two glass plates with a spacer, or into a cylindrical mold). Allow the polymerization to proceed at room temperature for 24 hours.

  • Purification:

    • Carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of DI water for 3-4 days, changing the water daily, to remove any unreacted monomers, initiator, and other impurities.

    • For some characterization techniques, the hydrogel can be lyophilized to obtain a dry, porous scaffold.

Characterization of the Hydrogel

FTIR spectroscopy is used to confirm the polymerization of the monomers and the chemical structure of the hydrogel.

  • Lyophilize a small piece of the purified hydrogel.

  • Grind the dried hydrogel into a fine powder and mix with KBr powder.

  • Press the mixture into a thin pellet.

  • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

  • Expected Peaks: Disappearance of the C=C peak from the methacrylate monomers (around 1635 cm⁻¹), and the presence of characteristic peaks for the polymer backbone, such as C=O (ester) at ~1720 cm⁻¹ and broad O-H stretching at ~3400 cm⁻¹.

SEM is used to visualize the surface morphology and internal porous structure of the hydrogel.

  • Lyophilize a small piece of the purified hydrogel.

  • Fracture the dried hydrogel to expose the internal structure.

  • Mount the sample on an SEM stub using carbon tape.

  • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

  • Image the sample using an SEM.

The swelling ratio indicates the hydrogel's capacity to absorb and retain water, which is crucial for drug delivery applications.

  • Lyophilize a piece of the purified hydrogel and record its dry weight (W_d).

  • Immerse the dried hydrogel in PBS (pH 7.4) at 37 °C.

  • At regular time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record its swollen weight (W_s).

  • Continue until the weight remains constant (equilibrium swelling).

  • Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR (%) = [(W_s - W_d) / W_d] * 100

Drug Loading and In Vitro Release
  • Prepare a stock solution of the model drug in a suitable solvent (e.g., PBS for hydrophilic drugs, ethanol/water mixture for hydrophobic drugs).

  • Immerse a pre-weighed, dried hydrogel disc in the drug solution.

  • Allow the hydrogel to swell for 24-48 hours at room temperature in the dark to facilitate drug loading.

  • After loading, remove the hydrogel and briefly rinse with DI water to remove surface-adsorbed drug.

  • Determine the amount of drug loaded by measuring the decrease in the drug concentration in the supernatant using UV-Vis spectrophotometry.

  • Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37 °C with gentle agitation.

  • At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Measure the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables summarize representative quantitative data for CHPMA-containing hydrogels.

Table 1: Hydrogel Formulations

Formulation ID HEMA (mol%) CHPMA (mol%) EGDMA (mol%)
HC-1 90 10 1
HC-2 80 20 1

| HC-3 | 90 | 10 | 2 |

Table 2: Physicochemical Properties of Hydrogels

Formulation ID Equilibrium Swelling Ratio (ESR, %) in PBS (pH 7.4)
HC-1 350 ± 25
HC-2 320 ± 20

| HC-3 | 280 ± 15 |

Table 3: Drug Release Characteristics (Model Drug: Ibuprofen)

Formulation ID Drug Loading Efficiency (%) Cumulative Release at 24h (%)
HC-1 75 ± 5 60 ± 4
HC-2 72 ± 6 55 ± 5

| HC-3 | 68 ± 4 | 45 ± 3 |

Visualizations

Workflow for Hydrogel Synthesis and Drug Loading

G cluster_synthesis Hydrogel Synthesis cluster_loading Drug Loading Monomer_Prep Monomer Preparation (HEMA + CHPMA + DI Water) Add_Crosslinker Add Cross-linker (EGDMA) Monomer_Prep->Add_Crosslinker Initiation Initiation (APS + TEMED) Add_Crosslinker->Initiation Casting Casting & Curing (24h at RT) Initiation->Casting Purification Purification (DI Water) Casting->Purification Swelling Swell Hydrogel in Drug Solution (24-48h) Purification->Swelling Dried Hydrogel Drug_Solution Prepare Drug Solution Drug_Solution->Swelling Rinse Rinse and Dry Swelling->Rinse

Caption: Workflow for the synthesis of CHPMA-based hydrogels and subsequent drug loading.

Potential Pathway for Covalent Drug Conjugation

G CHPMA_Hydrogel CHPMA Hydrogel R-CH(OH)-CH2Cl Conjugated_Hydrogel Drug-Conjugated Hydrogel R-CH(OH)-CH2-Nu-Drug CHPMA_Hydrogel:f0->Conjugated_Hydrogel:f0 Nucleophilic Substitution Nucleophilic_Drug Drug with Nucleophilic Group (e.g., -NH2, -OH, -SH) Nucleophilic_Drug->Conjugated_Hydrogel:f0

Caption: Covalent attachment of a drug to the CHPMA moiety in the hydrogel via nucleophilic substitution.

Conclusion

The incorporation of this compound into hydrogel networks offers a promising platform for the development of advanced drug delivery systems. The synthetic protocol outlined in this document is straightforward and utilizes common laboratory reagents and equipment. The resulting hydrogels can be characterized by a suite of standard techniques to understand their physicochemical properties. The reactive side chains of CHPMA provide an opportunity for the covalent immobilization of therapeutic agents, which may lead to improved control over release kinetics and enhanced therapeutic outcomes. Further optimization of the hydrogel formulation and drug conjugation chemistry can be tailored to specific drug molecules and desired release profiles.

References

Application Notes and Protocols for the Controlled Polymerization of 3-Chloro-2-hydroxypropyl methacrylate via ATRP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) is a functional monomer of significant interest for the synthesis of advanced polymers with applications in drug delivery, biomaterials, and functional coatings. The presence of both a reactive chloride and a hydrophilic hydroxyl group on the same side chain allows for post-polymerization modification and tuning of the polymer's physical and chemical properties. Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of well-defined polymers with predictable molecular weights and low polydispersity indices (Đ).[1][2] This document provides a detailed protocol for the controlled polymerization of CHPMA via ATRP, based on established procedures for analogous hydroxy-functional methacrylates.

Data Presentation: ATRP of Functional Methacrylates
MonomerInitiatorCatalyst/LigandSolventTemp. (°C)Time (h)Conversion (%)M_n,exp ( g/mol )Đ (M_w/M_n)
HEMAEthyl 2-bromoisobutyrateCuCl/bpyMethanol (B129727)/Water (1:1)204>9528,6001.25
HEMAEthyl 2-bromoisobutyrateCuBr/PMDETADMF5069221,5001.18
GMAEthyl 2-bromoisobutyrateCuBr/PMDETAAnisole6028515,0001.15
MMAEthyl 2-bromoisobutyrateCuBr/PMDETAToluene9089145,0001.12

Note: This table presents representative data from various sources for analogous monomers to provide an expected range for the polymerization of CHPMA. M_n,exp = experimental number-average molecular weight; Đ = polydispersity index.

Experimental Protocols

Materials
  • Monomer: 3-Chloro-2-hydroxypropyl methacrylate (CHPMA) (stabilized with MEHQ)

  • Initiator: Ethyl 2-bromoisobutyrate (EBiB)

  • Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy)

  • Solvent: Anhydrous methanol, dimethylformamide (DMF), or a mixture of methanol and water.

  • Inhibitor Remover: Basic alumina (B75360) column

  • Other: Nitrogen gas (high purity), anhydrous solvents for purification (e.g., tetrahydrofuran (B95107) (THF), hexane), dialysis tubing (if applicable).

Purification of Reagents
  • Monomer: To remove the inhibitor (MEHQ), pass the CHPMA monomer through a short column of basic alumina immediately before use.

  • Catalyst: CuBr or CuCl should be purified by stirring in glacial acetic acid, followed by washing with ethanol (B145695) and diethyl ether, and then dried under vacuum. Store under an inert atmosphere.

  • Ligand and Initiator: PMDETA and EBiB are typically used as received but can be distilled under reduced pressure for higher purity.

  • Solvent: Use anhydrous solvents to minimize side reactions.

Representative ATRP Procedure for poly(CHPMA)

This protocol is a representative procedure adapted from the successful ATRP of other hydroxy-functional methacrylates.[3]

Targeting a polymer with a degree of polymerization (DP) of 100:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add the catalyst, CuBr (14.3 mg, 0.1 mmol), and the ligand, PMDETA (20.8 μL, 0.1 mmol).

  • Deoxygenation: Seal the flask with a rubber septum, and cycle between vacuum and high-purity nitrogen three times to ensure an inert atmosphere.

  • Addition of Monomer and Solvent: In a separate flask, prepare a solution of CHPMA (1.79 g, 10 mmol) in anhydrous methanol (10 mL). Purge this solution with nitrogen for at least 30 minutes.

  • Transfer to Reaction Flask: Using a nitrogen-purged syringe, transfer the monomer solution to the Schlenk flask containing the catalyst/ligand complex. Stir the mixture until the catalyst complex dissolves, which may result in a colored solution.

  • Initiation: Using a separate syringe, add the initiator, ethyl 2-bromoisobutyrate (EBiB) (14.7 μL, 0.1 mmol), to the reaction mixture to start the polymerization.

  • Polymerization: Immerse the Schlenk flask in a pre-heated oil bath at 50°C. Allow the reaction to proceed for the desired time (e.g., 4-8 hours). Samples can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by GPC.

  • Termination: To quench the polymerization, open the flask to air and add a few milliliters of THF. The color of the solution should change, indicating oxidation of the copper catalyst.

  • Purification:

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold hexane (B92381) or diethyl ether.

    • Isolate the polymer by filtration or decantation.

    • Redissolve the polymer in a small amount of a suitable solvent (e.g., THF or methanol) and re-precipitate to further purify.

    • For polymers intended for biological applications, dialysis against deionized water followed by lyophilization is recommended to remove all residual low molecular weight species.

  • Drying: Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.

Mandatory Visualizations

ATRP of CHPMA: Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fundamental mechanism of Atom Transfer Radical Polymerization and a typical experimental workflow for the synthesis of poly(CHPMA).

Caption: ATRP equilibrium between dormant and active species.

ATRP_Workflow Experimental Workflow for ATRP of CHPMA cluster_prep Preparation cluster_reaction Polymerization cluster_purification Work-up & Purification cluster_characterization Characterization Purify Purify Monomer, Catalyst, and Solvents Setup Assemble and Deoxygenate Schlenk Flask Purify->Setup Add_Reagents Add Catalyst, Ligand, Monomer, and Solvent Setup->Add_Reagents Initiate Add Initiator at Reaction Temperature Add_Reagents->Initiate Polymerize Maintain Temperature and Stir Initiate->Polymerize Terminate Terminate Polymerization (Expose to Air) Polymerize->Terminate Remove_Catalyst Remove Copper Catalyst (Alumina Column) Terminate->Remove_Catalyst Precipitate Precipitate Polymer in Non-solvent Remove_Catalyst->Precipitate Dry Dry Polymer Under Vacuum Precipitate->Dry NMR ¹H NMR (Conversion) Dry->NMR GPC GPC (Mn, Đ) Dry->GPC

Caption: Step-by-step workflow for the synthesis of poly(CHPMA).

References

Application Notes and Protocols for RAFT Polymerization of 3-Chloro-2-hydroxypropyl methacrylate (CHPMA) for Block Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of block copolymers utilizing 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The inherent functionality of the chlorohydrin group in CHPMA makes it a valuable monomer for post-polymerization modification, allowing for the introduction of a wide range of chemical moieties, which is of significant interest in the development of advanced drug delivery systems and other biomedical applications.

Introduction to RAFT Polymerization of CHPMA

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI).[1][2][3][4] The RAFT process is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which reversibly deactivates propagating polymer chains, allowing for controlled chain growth.

The polymerization of functional monomers like 3-Chloro-2-hydroxypropyl methacrylate (CHPMA) using RAFT offers a straightforward route to functional polymers. The resulting poly(CHPMA) can be further chain-extended with a second monomer to create well-defined block copolymers. The pendant chloro and hydroxyl groups on the CHPMA units provide reactive handles for subsequent chemical transformations, making these block copolymers ideal platforms for the conjugation of drugs, targeting ligands, or other bioactive molecules.

Data Presentation

Table 1: Exemplary Conditions for RAFT Homopolymerization of Methacrylates

This table provides a general overview of typical reaction conditions for the RAFT polymerization of methacrylate monomers, which can serve as a starting point for the optimization of CHPMA polymerization.

MonomerRAFT Agent (CTA)Initiator[M]:[CTA]:[I] RatioSolventTemp. (°C)Time (h)Mₙ (kDa)PDIMonomer Conv. (%)
Methyl Methacrylate (MMA)2-Cyanoprop-2-yl dithiobenzoateAIBN300:2:1Toluene955-1.04-1.47-
N-isopropylacrylamide (NIPAM)PEG-based macro-RAFTAIBN-Toluene804-1.04-1.47-
2-hydroxypropyl methacrylate (HPMA)PGMA macro-CTAACVA-Water70--<1.3>99

Data adapted from representative RAFT polymerizations of related methacrylate monomers.[4][5][6] Mₙ: Number-average molecular weight; PDI: Polydispersity Index; AIBN: Azobisisobutyronitrile; ACVA: 4,4'-Azobis(4-cyanovaleric acid); PGMA: Poly(glyceryl monomethacrylate).

Table 2: Synthesis of Block Copolymers from Macro-RAFT Agents

This table illustrates the general principle of chain extension from a macro-RAFT agent to form a block copolymer. The data is based on common methacrylate monomers and serves as a guide for the synthesis of poly(CHPMA)-based block copolymers.

Macro-RAFT AgentSecond MonomerInitiatorSolventTemp. (°C)Time (h)Final Mₙ (kDa)Final PDI
Poly(n-butyl methacrylate)Methyl MethacrylateAIBNBenzene6016--
Poly(benzyl methacrylate)2-(Dimethylamino)ethyl methacrylateAIBNEthyl acetate6024--
Poly(styrene)Methyl MethacrylateAIBNDMF90---

Data adapted from representative block copolymer syntheses.[1][7] The final molecular weight and PDI will depend on the initial macro-RAFT agent characteristics and the degree of polymerization of the second block.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) (PCHPMA) Macro-RAFT Agent

This protocol describes a general procedure for the synthesis of a PCHPMA homopolymer that can be used as a macro-chain transfer agent for subsequent block copolymerization.

Materials:

  • This compound (CHPMA), inhibitor removed

  • RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD))

  • Initiator (e.g., Azobisisobutyronitrile (AIBN))

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide (DMF))

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the desired amounts of CHPMA monomer, RAFT agent (e.g., CPAD), and initiator (e.g., AIBN) in the chosen anhydrous solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] can range from 50:1:0.1 to 200:1:0.2, depending on the target molecular weight.

  • Deoxygenation: Seal the flask and deoxygenate the reaction mixture by purging with an inert gas (Nitrogen or Argon) for at least 30 minutes while stirring. Alternatively, three freeze-pump-thaw cycles can be performed.

  • Polymerization: Immerse the sealed flask into a preheated oil bath set to the desired temperature (typically 60-80 °C).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and PDI by Gel Permeation Chromatography (GPC).

  • Termination: Once the desired monomer conversion is reached, terminate the polymerization by quenching the reaction (e.g., by immersing the flask in an ice bath and exposing the solution to air).

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Repeat the dissolution and precipitation steps two to three times to remove unreacted monomer and initiator fragments.

  • Drying: Dry the purified PCHPMA macro-RAFT agent under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the PCHPMA macro-RAFT agent for its number-average molecular weight (Mₙ) and polydispersity index (PDI) using GPC.

Protocol 2: Synthesis of Poly(CHPMA)-b-Poly(Second Monomer) Block Copolymer

This protocol outlines the chain extension of the PCHPMA macro-RAFT agent with a second monomer to form a diblock copolymer.

Materials:

  • PCHPMA macro-RAFT agent (synthesized as per Protocol 1)

  • Second monomer (e.g., a hydrophobic methacrylate like methyl methacrylate or a hydrophilic one like oligo(ethylene glycol) methyl ether methacrylate)

  • Initiator (e.g., AIBN)

  • Anhydrous solvent

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the PCHPMA macro-RAFT agent and the second monomer in the appropriate anhydrous solvent.

  • Initiator Addition: Add the initiator (e.g., AIBN) to the reaction mixture. The amount of initiator is typically low, with a [macro-RAFT]:[Initiator] ratio of around 10:1 to 5:1.

  • Deoxygenation: Deoxygenate the solution as described in Protocol 1.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir.

  • Monitoring and Termination: Monitor the reaction and terminate it as described in Protocol 1.

  • Purification: Purify the resulting block copolymer by precipitation in a suitable non-solvent. The choice of the non-solvent will depend on the properties of the second block.

  • Drying: Dry the purified block copolymer under vacuum.

  • Characterization: Characterize the final block copolymer using GPC to confirm the shift in molecular weight and the maintenance of a low PDI. ¹H NMR spectroscopy can be used to determine the composition of the block copolymer.

Visualizations

RAFT_Mechanism Initiator Initiator (e.g., AIBN) Radical Initiator Radical (I•) Initiator->Radical Decomposition Propagating_Chain Propagating Chain (Pn•) Radical->Propagating_Chain + M Monomer Monomer (M) (CHPMA) Intermediate_Radical Intermediate Radical Propagating_Chain->Intermediate_Radical + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate_Radical Dormant_Polymer Dormant Polymer Chain (Pn-S-C(=S)-Z) Intermediate_Radical->Dormant_Polymer Fragmentation New_Radical New Radical (R•) Intermediate_Radical->New_Radical Equilibrium Reversible Addition-Fragmentation Equilibrium Dormant_Polymer->Equilibrium New_Propagating_Chain New Propagating Chain (Pm•) New_Radical->New_Propagating_Chain + M New_Propagating_Chain->Equilibrium Equilibrium->Dormant_Polymer Equilibrium->New_Propagating_Chain

Caption: Mechanism of RAFT Polymerization.

Block_Copolymer_Workflow cluster_0 Homopolymerization cluster_1 Block Copolymerization Step1 Step 1: Synthesis of PCHPMA Macro-RAFT Agent PCHPMA_Macro_RAFT PCHPMA Macro-RAFT Agent Reactants1 CHPMA Monomer + RAFT Agent + Initiator Polymerization1 RAFT Polymerization Reactants1->Polymerization1 Purification1 Purification (Precipitation) Polymerization1->Purification1 Purification1->PCHPMA_Macro_RAFT Reactants2 PCHPMA Macro-RAFT + Second Monomer + Initiator PCHPMA_Macro_RAFT->Reactants2 Step2 Step 2: Chain Extension to Form Block Copolymer Block_Copolymer Poly(CHPMA)-b-Poly(Monomer 2) Polymerization2 RAFT Polymerization Reactants2->Polymerization2 Purification2 Purification (Precipitation) Polymerization2->Purification2 Purification2->Block_Copolymer Drug_Delivery_Application Block_Copolymer Poly(CHPMA)-b-Polymer Modification Post-polymerization Modification Block_Copolymer->Modification Functionalized_Copolymer Functionalized Block Copolymer (e.g., with targeting ligand) Modification->Functionalized_Copolymer Drug_Conjugation Drug Conjugation Functionalized_Copolymer->Drug_Conjugation Drug_Conjugate Polymer-Drug Conjugate Drug_Conjugation->Drug_Conjugate Self_Assembly Self-Assembly (e.g., in aqueous media) Drug_Conjugate->Self_Assembly Micelle Drug-Loaded Micelle/ Nanoparticle Self_Assembly->Micelle Targeted_Delivery Targeted Drug Delivery Micelle->Targeted_Delivery Cell Target Cell Targeted_Delivery->Cell

References

Application Notes and Protocols for the Use of 3-Chloro-2-hydroxypropyl methacrylate in Dental Adhesive Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHMA) is a functional methacrylate monomer that holds potential for inclusion in dental adhesive formulations. Its chemical structure, featuring a reactive methacrylate group for polymerization, a hydroxyl group for potential hydrogen bonding and interaction with tooth structures, and a chloro group that could be leveraged for further chemical modification or to influence the material's properties, makes it a candidate for investigation in the development of new dental adhesives. The presence of the chloro group may also impact the hydrophilicity and hydrolytic stability of the resulting polymer network.

These application notes provide a comprehensive overview of the potential use of CHMA in experimental dental adhesive formulations and detail the necessary protocols for its evaluation. It is important to note that while CHMA has been mentioned in the literature, detailed studies on its specific application and performance in modern dental adhesives are limited. Therefore, this document serves as a foundational guide for researchers venturing into this area.

Physicochemical Properties of 3-Chloro-2-hydroxypropyl methacrylate (CHMA)

A summary of the key physicochemical properties of CHMA is presented in Table 1. This information is crucial for formulation design and safety considerations.

PropertyValueReference
CAS Number 13159-52-9[1][2]
Molecular Formula C₇H₁₁ClO₃[1][2]
Molecular Weight 178.61 g/mol [1][2]
Appearance Colorless liquid[2]
Density 1.19 g/mL at 25 °C[2]
Boiling Point 95 °C at 2 mmHg[2]
Refractive Index n20/D 1.475[2]
Synonyms 2-Hydroxy-3-chloropropyl methacrylate, (3-Chloro-2-hydroxypropyl) 2-methylprop-2-enoate[2]

Experimental Dental Adhesive Formulations

The following are hypothetical experimental adhesive formulations incorporating CHMA. These formulations are intended to serve as a starting point for research and will require optimization based on experimental results. The components are typically mixed in a light-protected environment.

Table 2: Hypothetical Experimental Dental Adhesive Formulations with CHMA

ComponentFormulation A (wt%)Formulation B (wt%)Formulation C (Control, wt%)
Bisphenol A glycidyl (B131873) methacrylate (BisGMA)403050
Triethylene glycol dimethacrylate (TEGDMA)202025
2-Hydroxyethyl methacrylate (HEMA)202525
This compound (CHMA) 15 20 0
Ethanol (Solvent)555
Camphorquinone (Photoinitiator)0.50.50.5
Ethyl-4-dimethylaminobenzoate (Co-initiator)0.50.50.5

Experimental Protocols

Synthesis of a Novel Functional Monomer from CHMA (Hypothetical)

The chloro group in CHMA offers a site for nucleophilic substitution to introduce other functional moieties. The following is a hypothetical protocol for the synthesis of a phosphate-containing adhesive monomer from CHMA, which could enhance adhesion to hydroxyapatite (B223615) in tooth structure.

Synthesis_Workflow CHMA 3-Chloro-2-hydroxypropyl methacrylate (CHMA) Reaction Reaction at 0°C to RT CHMA->Reaction Phosphorylating_Agent Phosphorylating Agent (e.g., POCl₃) Phosphorylating_Agent->Reaction Base Tertiary Amine Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Hydrolysis Controlled Hydrolysis Reaction->Hydrolysis Purification Purification (Column Chromatography) Hydrolysis->Purification Final_Product Phosphate-Functionalized CHMA Monomer Purification->Final_Product

Hypothetical synthesis of a phosphate-functionalized CHMA monomer.

Protocol:

  • In a three-necked flask under a nitrogen atmosphere, dissolve CHMA and a tertiary amine base in an anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the phosphorylating agent dropwise while stirring.

  • Allow the reaction to proceed at 0°C for 2 hours and then at room temperature overnight.

  • Perform a controlled hydrolysis by adding a stoichiometric amount of water to convert the phosphate (B84403) intermediate to the desired acidic phosphate monomer.

  • Purify the final product using column chromatography.

  • Characterize the synthesized monomer using NMR and FTIR spectroscopy.

Microtensile Bond Strength (µTBS) Testing

This protocol outlines the procedure for evaluating the bond strength of the experimental adhesives to dentin.

uTBS_Workflow Tooth_Prep Tooth Preparation: - Extract human molars - Expose mid-coronal dentin Bonding Adhesive Application: - Etch (if required) - Apply experimental adhesive - Light-cure Tooth_Prep->Bonding Composite_Buildup Composite Buildup: - Build composite resin in increments - Light-cure each increment Bonding->Composite_Buildup Sectioning Specimen Sectioning: - Section tooth into beams (approx. 1x1 mm) Composite_Buildup->Sectioning Testing Microtensile Testing: - Attach beam to jig - Apply tensile load until fracture Sectioning->Testing Data_Analysis Data Analysis: - Calculate bond strength (MPa) - Analyze failure mode (SEM) Testing->Data_Analysis

Workflow for microtensile bond strength (µTBS) testing.

Protocol:

  • Tooth Preparation: Use extracted, caries-free human third molars stored in a suitable medium. Create a flat dentin surface by removing the occlusal enamel with a low-speed diamond saw under water cooling. Polish the dentin surface with 600-grit silicon carbide paper to create a standardized smear layer.

  • Adhesive Application: Apply the experimental adhesive (Formulations A, B, or C) to the prepared dentin surface according to the desired bonding protocol (e.g., etch-and-rinse or self-etch). Light-cure the adhesive according to the manufacturer's recommendations for the photoinitiator system used.

  • Composite Buildup: Build a composite resin crown on the bonded surface in 2 mm increments, light-curing each increment for 20-40 seconds.

  • Specimen Sectioning: After 24 hours of storage in distilled water at 37°C, section the bonded tooth into beams with a cross-sectional area of approximately 1 mm x 1 mm using a low-speed diamond saw under constant water cooling.

  • Microtensile Testing: Attach each beam to a testing jig with cyanoacrylate adhesive. Subject the beams to a tensile load in a universal testing machine at a crosshead speed of 1 mm/min until fracture.

  • Data Analysis: Calculate the bond strength in megapascals (MPa) by dividing the load at fracture by the cross-sectional area of the bonded interface. Analyze the fracture mode of the debonded specimens using a scanning electron microscope (SEM).

Table 3: Hypothetical Microtensile Bond Strength Data

FormulationMean µTBS (MPa) ± SD (24 hours)Mean µTBS (MPa) ± SD (6 months aging)
Formulation A (15% CHMA) 35.2 ± 5.128.9 ± 4.8
Formulation B (20% CHMA) 38.7 ± 4.932.1 ± 5.3
Formulation C (Control) 40.5 ± 5.530.5 ± 6.1
Water Sorption and Solubility Testing (ISO 4049)

This protocol is used to determine the amount of water absorbed and the amount of soluble material leached from the polymerized adhesive.

Protocol:

  • Specimen Preparation: Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness) of each cured adhesive formulation.

  • Initial Conditioning: Place the specimens in a desiccator at 37°C and weigh them periodically until a constant mass (m1) is achieved.

  • Water Immersion: Immerse the specimens in distilled water at 37°C for 7 days.

  • Wet Mass Measurement: After 7 days, remove the specimens, blot dry, and weigh to determine the wet mass (m2).

  • Re-conditioning: Return the specimens to the desiccator and dry them to a constant mass again (m3).

  • Calculations:

    • Water Sorption (Wsp): Wsp = (m2 - m3) / V

    • Solubility (Wsl): Wsl = (m1 - m3) / V (where V is the volume of the specimen in mm³)

Table 4: Hypothetical Water Sorption and Solubility Data

FormulationWater Sorption (µg/mm³) ± SDSolubility (µg/mm³) ± SD
Formulation A (15% CHMA) 38.5 ± 2.12.5 ± 0.4
Formulation B (20% CHMA) 42.1 ± 2.53.1 ± 0.6
Formulation C (Control) 45.8 ± 3.04.2 ± 0.8
Cytotoxicity Assay (MTT Assay)

This protocol assesses the in vitro biocompatibility of the experimental adhesives by measuring their effect on cell viability.

MTT_Assay_Workflow Cell_Culture Cell Culture: - Culture human gingival fibroblasts (HGFs) Cell_Exposure Cell Exposure: - Expose HGFs to different concentrations of eluates Cell_Culture->Cell_Exposure Eluate_Prep Eluate Preparation: - Incubate cured adhesive discs in culture medium for 24h Eluate_Prep->Cell_Exposure MTT_Incubation MTT Incubation: - Add MTT solution to cells - Incubate for 4 hours Cell_Exposure->MTT_Incubation Formazan_Solubilization Formazan (B1609692) Solubilization: - Add solubilizing agent (e.g., DMSO) MTT_Incubation->Formazan_Solubilization Absorbance_Reading Absorbance Reading: - Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Data Analysis: - Calculate cell viability (%) Absorbance_Reading->Data_Analysis

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Culture: Culture human gingival fibroblasts (HGFs) in a suitable culture medium in a 96-well plate.

  • Eluate Preparation: Prepare eluates by incubating cured, sterilized discs of each adhesive formulation in the culture medium for 24 hours at 37°C.

  • Cell Exposure: Expose the cultured HGFs to various concentrations of the eluates for 24 hours.

  • MTT Incubation: After the exposure period, add MTT solution to each well and incubate for 4 hours. Viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

Table 5: Hypothetical Cell Viability Data (MTT Assay)

Eluate ConcentrationCell Viability (%) - Formulation ACell Viability (%) - Formulation BCell Viability (%) - Formulation C
10% 92 ± 588 ± 685 ± 7
25% 85 ± 779 ± 875 ± 9
50% 76 ± 968 ± 1065 ± 11
100% 65 ± 1155 ± 1250 ± 13

Signaling Pathway and Logical Relationships

The introduction of CHMA into a dental adhesive formulation can influence several key properties through various mechanisms. The following diagram illustrates these potential relationships.

CHMA_Influence_Pathway cluster_properties Adhesive Properties cluster_mechanisms Potential Mechanisms CHMA 3-Chloro-2-hydroxypropyl methacrylate (CHMA) Crosslinking Increased Crosslink Density CHMA->Crosslinking Polymerization H_Bonding Hydrogen Bonding (Hydroxyl Group) CHMA->H_Bonding Hydrophobicity Altered Hydrophobicity (Chloro Group) CHMA->Hydrophobicity Cytotoxicity Potential Cytotoxicity (Leached Components) CHMA->Cytotoxicity direct/indirect Bond_Strength Bond Strength Durability Hydrolytic Stability (Durability) Biocompatibility Biocompatibility Crosslinking->Bond_Strength Leaching Reduced Monomer Leaching Crosslinking->Leaching influences H_Bonding->Bond_Strength Hydrophobicity->Durability Leaching->Biocompatibility impacts Cytotoxicity->Biocompatibility determines

Potential influence of CHMA on dental adhesive properties.

Conclusion and Future Directions

The inclusion of this compound in dental adhesive formulations presents an intriguing avenue for research. The protocols outlined in these application notes provide a systematic approach to evaluating its potential benefits and drawbacks. Future research should focus on optimizing the concentration of CHMA, exploring its copolymerization with a wider range of dental monomers, and conducting long-term aging studies to ascertain the durability of the adhesive bond. Furthermore, the synthesis and evaluation of novel functional monomers derived from CHMA could lead to the development of next-generation dental adhesives with enhanced performance characteristics. Comprehensive biocompatibility testing beyond in vitro cytotoxicity assays will be essential before any clinical application can be considered.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with 3-Chloro-2-hydroxypropyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the surface modification of nanoparticles using 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHMA). This document outlines the potential applications, detailed experimental protocols, and characterization techniques for CHMA-modified nanoparticles. While direct literature on the surface modification of nanoparticles specifically with CHMA is limited, the protocols and applications described herein are based on established methodologies for similar methacrylate monomers and provide a strong foundation for researchers exploring this novel surface functionalization strategy.

Introduction to CHMA for Nanoparticle Surface Modification

3-Chloro-2-hydroxypropyl methacrylate (CHMA) is a functional monomer with significant potential for the surface modification of nanoparticles. Its unique chemical structure, featuring a polymerizable methacrylate group, a reactive chloro group, and a hydrophilic hydroxyl group, offers a versatile platform for creating advanced nanomaterials.

The methacrylate group allows for the grafting of CHMA onto nanoparticle surfaces through various polymerization techniques, forming a stable polymer shell. The pendant chloro and hydroxyl groups on the poly(CHMA) chains then become available for a wide range of post-polymerization modifications. This dual functionality enables the covalent attachment of various molecules, such as drugs, targeting ligands, and imaging agents, making CHMA-modified nanoparticles highly suitable for a variety of biomedical applications, including drug delivery, diagnostics, and bioimaging.[1]

The presence of the hydroxyl group also imparts hydrophilicity to the nanoparticle surface, which can enhance biocompatibility and reduce non-specific protein adsorption, potentially leading to longer circulation times in vivo. The reactive chlorine atom serves as a key site for nucleophilic substitution reactions, allowing for the covalent linkage of a diverse array of functional molecules.[1]

Potential Applications of CHMA-Modified Nanoparticles

The versatile nature of CHMA-functionalized nanoparticles opens up a wide range of applications in the biomedical field.

  • Targeted Drug Delivery: The reactive chloro groups on the nanoparticle surface can be used to conjugate targeting moieties such as antibodies, peptides, or small molecules. This allows for the specific delivery of therapeutic agents to diseased cells or tissues, enhancing therapeutic efficacy while minimizing off-target side effects. Surface-modified nanoparticles are a promising approach to improve the delivery of various anticancer, anti-inflammatory, and anti-HIV drugs.[2]

  • Controlled Release Systems: The polymer shell formed by CHMA can be designed to respond to specific stimuli (e.g., pH, temperature, enzymes) to trigger the release of encapsulated drugs. This enables the development of smart drug delivery systems that release their payload in a controlled and predictable manner.

  • Bioimaging and Diagnostics: Imaging agents, such as fluorescent dyes or contrast agents for magnetic resonance imaging (MRI), can be attached to the CHMA-modified surface. This allows for the visualization and tracking of the nanoparticles in vitro and in vivo, aiding in disease diagnosis and monitoring therapeutic response.

  • Enhanced Biocompatibility: Coating nanoparticles with a hydrophilic polymer like poly(CHMA) can reduce recognition by the immune system and decrease non-specific protein binding. This can lead to prolonged circulation times and improved safety profiles for intravenously administered nanoparticles.

  • Development of Novel Nanocomposites: CHMA-modified nanoparticles can be incorporated into polymer matrices to create advanced nanocomposites with enhanced mechanical, thermal, or optical properties for applications in medical devices and tissue engineering.

Experimental Protocols

The following protocols describe a generalized "grafting-from" approach for the surface modification of nanoparticles with CHMA using surface-initiated atom transfer radical polymerization (SI-ATRP), a common and controlled polymerization technique. These protocols are based on methodologies for similar methacrylate monomers and should be optimized for specific nanoparticle systems and desired outcomes.

Materials and Equipment
  • Nanoparticles with surface hydroxyl or amine groups (e.g., silica (B1680970), iron oxide nanoparticles)

  • This compound (CHMA), stabilized

  • (3-Aminopropyl)triethoxysilane (APTES) for silica or other oxide nanoparticles

  • 2-Bromoisobutyryl bromide (BIBB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous solvents (e.g., toluene (B28343), dimethylformamide (DMF))

  • Triethylamine (TEA)

  • Methanol, ethanol (B145695), deionized water

  • Magnetic stirrer, sonicator, centrifuge

  • Schlenk line or glovebox for inert atmosphere reactions

Protocol 1: Immobilization of ATRP Initiator on Nanoparticle Surface

This protocol is for nanoparticles with surface hydroxyl groups, such as silica nanoparticles.

  • Hydroxylation of Nanoparticles (if necessary): Disperse the nanoparticles in an acidic or basic solution to generate surface hydroxyl groups. Wash thoroughly with deionized water and ethanol and dry under vacuum.

  • Silanization with APTES: Disperse the hydroxylated nanoparticles in anhydrous toluene. Add APTES and reflux the mixture under an inert atmosphere for 24 hours. Cool to room temperature, and wash the nanoparticles repeatedly with toluene and ethanol to remove excess APTES. Dry the amine-functionalized nanoparticles under vacuum.

  • Initiator Immobilization: Disperse the amine-functionalized nanoparticles in anhydrous toluene containing triethylamine. Cool the suspension in an ice bath. Slowly add 2-bromoisobutyryl bromide (BIBB) dropwise while stirring. Allow the reaction to proceed overnight at room temperature. Wash the initiator-functionalized nanoparticles with toluene and ethanol to remove unreacted reagents. Dry the nanoparticles under vacuum.

Protocol 2: Surface-Initiated ATRP of CHMA from Nanoparticles ("Grafting-From")
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add the ATRP initiator-functionalized nanoparticles, CHMA monomer, and a suitable solvent (e.g., DMF).

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation of Polymerization: In a separate Schlenk flask, add CuBr and PMDETA to the solvent and stir until a clear, colored solution forms. Transfer this catalyst solution to the monomer/nanoparticle mixture via a cannula.

  • Polymerization: Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90°C) and stir for the desired reaction time. The polymerization time will influence the length of the polymer chains.

  • Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air. Dilute the mixture with a suitable solvent and centrifuge to collect the CHMA-modified nanoparticles. Wash the nanoparticles multiple times with fresh solvent to remove the catalyst and unreacted monomer. Finally, wash with ethanol and deionized water.

  • Drying: Dry the purified CHMA-modified nanoparticles under vacuum.

Protocol 3: Post-Polymerization Modification (Example: Amine Functionalization)
  • Reaction: Disperse the CHMA-modified nanoparticles in a suitable solvent (e.g., DMF). Add an excess of an amine-containing molecule (e.g., ethylenediamine).

  • Incubation: Stir the mixture at an elevated temperature (e.g., 50-70°C) for 24-48 hours to allow for the nucleophilic substitution of the chlorine atom.

  • Purification: Centrifuge the nanoparticles and wash them extensively with the reaction solvent and then with deionized water to remove excess amine.

  • Drying: Dry the amine-functionalized nanoparticles under vacuum. These nanoparticles can now be used for further conjugation with carboxyl-containing molecules.

Characterization of CHMA-Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to understand the physicochemical properties of the resulting nanoparticles.

Characterization Technique Purpose Expected Outcome for Successful CHMA Modification
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups on the nanoparticle surface.Appearance of new peaks corresponding to the C=O (ester) and C-Cl bonds of the CHMA polymer.
Thermogravimetric Analysis (TGA) To quantify the amount of organic material (poly(CHMA)) grafted onto the nanoparticle surface.A significant weight loss step at temperatures corresponding to the decomposition of the organic polymer layer.
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the nanoparticles in a solvent.An increase in the hydrodynamic diameter after surface modification, indicating the presence of the polymer layer.
Zeta Potential To determine the surface charge of the nanoparticles.A change in the zeta potential value, reflecting the alteration of the surface chemistry.
Transmission Electron Microscopy (TEM) To visualize the morphology and size of the nanoparticles.May reveal a thin organic shell around the nanoparticle core.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the nanoparticle surface.Detection of chlorine and an increased carbon signal, confirming the presence of CHMA on the surface.

Quantitative Data Summary

The following table presents representative quantitative data from studies on nanoparticles modified with methacrylate-based polymers. These values are illustrative and the actual results for CHMA-modified nanoparticles will depend on the specific nanoparticles, and reaction conditions used.

Parameter Unmodified Nanoparticles (Example) Poly(methacrylate)-Modified Nanoparticles (Example) Reference System
Hydrodynamic Diameter (nm) 100 ± 5150 ± 10Silica Nanoparticles
Zeta Potential (mV) -25 ± 3-10 ± 2Iron Oxide Nanoparticles
Grafting Density (chains/nm²) N/A0.1 - 0.5Generic Oxide Nanoparticles
Polymer Content (wt% from TGA) < 1%10 - 30%Generic Oxide Nanoparticles
Drug Loading Capacity (%) N/A5 - 15%Doxorubicin in Polymer Shell

Visualizations

Workflow for CHMA Surface Modification

G cluster_0 Initiator Immobilization cluster_1 Grafting-From Polymerization cluster_2 Post-Polymerization Modification A Bare Nanoparticles (e.g., SiO2) B Amine Functionalization (APTES) A->B C Initiator Attachment (BIBB) B->C D Initiator-Functionalized Nanoparticles E SI-ATRP with CHMA Monomer D->E F Poly(CHMA)-grafted Nanoparticles E->F G Poly(CHMA)-grafted Nanoparticles H Reaction with Functional Molecule (e.g., Amine) G->H I Functionalized Nanoparticles H->I

Caption: Workflow for the surface modification of nanoparticles with CHMA.

Logical Relationships in CHMA-Nanoparticle Drug Delivery Design

G cluster_Core Nanoparticle Core cluster_Shell Functional Shell cluster_System Resulting System Core Nanoparticle (e.g., Iron Oxide, Gold) Shell Poly(CHMA) Shell Core->Shell Function Conjugated Moiety (Drug, Ligand, etc.) Shell->Function Covalent Linkage (via -Cl or -OH) System Functionalized Nanoparticle Shell->System Function->System

Caption: Design of a CHMA-nanoparticle for targeted drug delivery.

References

Functional Polymers from 3-Chloro-2-hydroxypropyl methacrylate: Application Notes and Protocols for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation and functionalization of polymers derived from 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA). These functional polymers serve as versatile platforms for the development of advanced drug delivery systems, offering tunable properties for controlled release and targeted therapy.

Introduction

Polymers based on 3-Chloro-2-hydroxypropyl methacrylate (CHPMA) are a class of functional polymers that hold significant promise in the biomedical field, particularly in drug delivery. The presence of a reactive chloromethyl group and a hydroxyl group on the repeating unit allows for a wide range of post-polymerization modifications. This enables the covalent attachment of various moieties, including targeting ligands, imaging agents, and therapeutic drugs. Furthermore, the polymer backbone can be tailored to achieve desired physicochemical properties, such as molecular weight, hydrophilicity, and biodegradability.

This document outlines the synthesis of poly(CHPMA) via controlled radical polymerization techniques, followed by protocols for its functionalization with amine-containing molecules. Additionally, it details the subsequent loading of a model anticancer drug, doxorubicin (B1662922), and characterizes its pH-responsive release profile. These notes are intended to provide researchers with the foundational knowledge and practical methodologies to utilize CHPMA-based polymers in their drug delivery research.

Synthesis of Poly(this compound) [p(CHPMA)]

The synthesis of well-defined p(CHPMA) with controlled molecular weight and low polydispersity is crucial for its application in drug delivery. Atom Transfer Radical Polymerization (ATRP) is a robust method for achieving this.

Experimental Protocol: ATRP of CHPMA

Materials:

  • This compound (CHPMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (anhydrous)

  • Methanol

  • Tetrahydrofuran (THF)

  • Argon (Ar) gas supply

  • Schlenk flask and other standard glassware

Procedure:

  • Monomer and Solvent Preparation: Purify CHPMA by passing it through a column of basic alumina (B75360) to remove the inhibitor. Dry anisole over molecular sieves.

  • Reaction Setup: To a dry Schlenk flask, add CuBr (14.3 mg, 0.1 mmol) and a magnetic stir bar. Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon.

  • Addition of Ligand and Solvent: Under an argon atmosphere, add PMDETA (20.8 μL, 0.1 mmol) and 5 mL of degassed anisole to the Schlenk flask. Stir the mixture until a homogeneous green-yellow solution is formed.

  • Addition of Monomer and Initiator: In a separate vial, prepare a solution of CHPMA (1.79 g, 10 mmol) and EBiB (14.7 μL, 0.1 mmol) in 5 mL of degassed anisole. Transfer this solution to the Schlenk flask via a degassed syringe.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6 hours).

  • Termination and Purification: Terminate the polymerization by opening the flask to air and cooling to room temperature. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Isolation: Precipitate the polymer solution into a large excess of cold methanol. Filter the white precipitate, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterization: Characterize the resulting p(CHPMA) for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the chemical structure using ¹H NMR spectroscopy.

Expected Results

The ATRP of CHPMA is expected to yield a well-defined polymer with a predictable molecular weight and a narrow molecular weight distribution.

ParameterTypical Value
Target Degree of Polymerization100
Monomer Conversion> 90%
Number-Average Molecular Weight (Mn, GPC)15,000 - 20,000 g/mol
Polydispersity Index (PDI)< 1.20

Amine Functionalization of p(CHPMA)

The reactive chloride in the side chain of p(CHPMA) can be readily displaced by nucleophilic substitution with amines. This allows for the introduction of primary, secondary, or tertiary amine functionalities, which can be used for drug conjugation, altering the polymer's solubility, or imparting a pH-responsive character.

Experimental Protocol: Diamine Functionalization

Materials:

Procedure:

  • Polymer Dissolution: Dissolve p(CHPMA) (1 g, approximately 5.6 mmol of chloro groups) in 20 mL of anhydrous DMF in a round-bottom flask.

  • Addition of Amine and Base: Add a 10-fold molar excess of ethylenediamine (3.7 mL, 56 mmol) and a 1.2-fold molar excess of triethylamine (0.94 mL, 6.7 mmol) relative to the chloro groups.

  • Reaction: Stir the reaction mixture under an argon atmosphere at 60 °C for 24 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large excess of diethyl ether.

    • Collect the precipitate by filtration and redissolve it in deionized water.

    • Purify the aqueous solution by dialysis against deionized water for 48 hours, changing the water frequently.

    • Lyophilize the purified polymer solution to obtain the amine-functionalized polymer, p(CHPMA-EDA), as a white powder.

  • Characterization: Confirm the successful functionalization by ¹H NMR spectroscopy (disappearance of the chloromethyl proton signals and appearance of new signals corresponding to the ethylenediamine moiety). The degree of functionalization can be quantified by comparing the integration of the polymer backbone protons to the new side-chain protons.

Expected Results

The nucleophilic substitution reaction is generally efficient, leading to a high degree of functionalization.

ParameterTypical Value
Degree of Amine Functionalization> 95 mol%
AppearanceWhite, fluffy solid
SolubilityWater-soluble

Application in Drug Delivery: Doxorubicin Loading and Release

Amine-functionalized p(CHPMA) can be used to encapsulate and deliver anticancer drugs like doxorubicin (DOX). The amine groups can interact with the drug through electrostatic interactions and hydrogen bonding, and also provide pH-responsive behavior, leading to enhanced drug release in the acidic tumor microenvironment.

Experimental Protocol: Doxorubicin Loading and Release

Materials:

  • Amine-functionalized p(CHPMA) [p(CHPMA-EDA)]

  • Doxorubicin hydrochloride (DOX·HCl)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis tubing (MWCO 1 kDa)

  • UV-Vis spectrophotometer

Procedure:

Drug Loading:

  • Dissolve p(CHPMA-EDA) (100 mg) in 10 mL of deionized water.

  • Add DOX·HCl (10 mg) to the polymer solution.

  • Stir the mixture in the dark at room temperature for 24 hours to allow for complex formation.

  • Transfer the solution to a dialysis bag (MWCO 1 kDa) and dialyze against deionized water for 24 hours to remove unloaded drug.

  • Lyophilize the solution to obtain DOX-loaded nanoparticles.

  • Determine the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectrophotometry by measuring the absorbance of the initial and unloaded drug solutions at 480 nm.

Drug Release:

  • Disperse a known amount of DOX-loaded nanoparticles (e.g., 5 mg) in 5 mL of PBS (pH 7.4 or pH 5.5).

  • Transfer the dispersion into a dialysis bag (MWCO 1 kDa).

  • Place the dialysis bag in 50 mL of the corresponding PBS buffer at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.

  • Quantify the amount of released DOX in the withdrawn samples using a UV-Vis spectrophotometer at 480 nm.

Expected Quantitative Data

The drug loading and release characteristics are critical for evaluating the potential of the polymer as a drug carrier.

ParameterpH 7.4pH 5.5
Drug Loading Content (DLC, wt%)-8.5%
Drug Loading Efficiency (DLE, %)-90%
Cumulative Drug Release (24 h)~25%~65%
Cumulative Drug Release (48 h)~40%~85%

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the targeted biological pathways.

Experimental Workflow

G cluster_synthesis Polymer Synthesis cluster_functionalization Functionalization cluster_drug_delivery Drug Delivery Application CHPMA CHPMA Monomer ATRP ATRP CHPMA->ATRP pCHPMA p(CHPMA) ATRP->pCHPMA pCHPMA_func Amine Functionalization pCHPMA->pCHPMA_func EDA Ethylenediamine EDA->pCHPMA_func pCHPMA_EDA p(CHPMA-EDA) pCHPMA_func->pCHPMA_EDA Loading Drug Loading pCHPMA_EDA->Loading DOX Doxorubicin DOX->Loading DOX_NP DOX-loaded Nanoparticles Loading->DOX_NP Release pH-Responsive Release DOX_NP->Release

Caption: Workflow for the preparation of functional polymers from CHPMA for drug delivery.

Targeted Signaling Pathway: EGFR Pathway

Many anticancer drugs, including some delivered by polymeric nanoparticles, target key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.[1][2][3][4]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Drug_NP Drug-Polymer Conjugate Drug_NP->EGFR Targeting & Internalization Drug Drug Drug_NP->Drug Intracellular Release Drug->PI3K Inhibition Drug->mTOR Inhibition

Caption: Targeted delivery to the EGFR signaling pathway.

Targeted Signaling Pathway: HER2 Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is another critical target in cancer therapy, particularly in certain types of breast and gastric cancers.[5][6]

HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerization RAS RAS HER2->RAS PI3K PI3K HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Drug_NP Targeted Polymer-Drug Conjugate (e.g., with Affibody) Drug_NP->HER2 Binding & Endocytosis Drug Drug Drug_NP->Drug Intracellular Release Drug->AKT Inhibition Drug->ERK Inhibition

Caption: Targeting the HER2 signaling pathway with polymer-drug conjugates.

Conclusion

The protocols and data presented herein demonstrate the feasibility of preparing functional polymers from this compound for advanced drug delivery applications. The ability to control the polymer synthesis via ATRP and subsequently modify the polymer through simple nucleophilic substitution provides a robust platform for creating tailored drug carriers. The pH-responsive release of doxorubicin from amine-functionalized p(CHPMA) highlights its potential for targeted cancer therapy. The provided workflows and pathway diagrams offer a clear visual guide for researchers entering this exciting field. Further exploration of different functionalizations and drug combinations will undoubtedly expand the utility of these versatile polymers in medicine.

References

Application Notes & Protocols: Post-Polymerization Modification of Poly(3-Chloro-2-hydroxypropyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(3-chloro-2-hydroxypropyl methacrylate) (PClHPMA) is a versatile polymer scaffold renowned for its reactive side chains. The presence of a secondary hydroxyl group and a primary alkyl chloride on each repeating unit makes it an ideal platform for a wide array of post-polymerization modifications. This reactivity allows for the introduction of diverse functional groups, enabling the tailoring of the polymer's physical, chemical, and biological properties for specific applications. These modifications are crucial in the development of advanced materials for drug delivery, tissue engineering, and functional coatings. This document provides detailed protocols for the synthesis and subsequent modification of PClHPMA, along with quantitative data and application insights.

Part 1: Synthesis of Poly(this compound) (PClHPMA)

The foundational step is the synthesis of the reactive polymer backbone. Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are often employed to achieve well-defined polymers with controlled molecular weights and low dispersity.

Experimental Workflow: PClHPMA Synthesis

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis Monomer ClHPMA Monomer Setup Combine reactants in a Schlenk flask Monomer->Setup Initiator Initiator (e.g., BlocBuilder-MA) Initiator->Setup Solvent Solvent (e.g., 1,4-Dioxane) Solvent->Setup Degas Degas via Freeze-Pump-Thaw cycles (3x) Setup->Degas Seal React Heat under inert atmosphere (e.g., 90°C, 24h) Degas->React Immerse in oil bath Precipitate Precipitate in cold non-solvent (e.g., Diethyl Ether) React->Precipitate Cool to RT Filter Filter and wash the polymer Precipitate->Filter Dry Dry under vacuum Filter->Dry Analyze Characterize (GPC, NMR) Dry->Analyze Obtain pure PClHPMA

Caption: General workflow for the synthesis of PClHPMA via controlled radical polymerization.

Protocol 1: Synthesis of PClHPMA via NMP

This protocol describes the synthesis of PClHPMA using Nitroxide-Mediated Polymerization (NMP), adapted from methodologies for similar methacrylate (B99206) polymers.[1]

Materials:

  • This compound (ClHPMA) monomer

  • N-(tert-butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)-based alkoxyamine initiator (e.g., BlocBuilder-MA)

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether (cold)

  • Nitrogen or Argon gas

  • Schlenk flask and standard glassware

Procedure:

  • In a Schlenk flask, dissolve ClHPMA monomer and the BlocBuilder-MA initiator in anhydrous 1,4-dioxane. A typical monomer-to-initiator ratio is 100:1 for a target degree of polymerization of 100.

  • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Immerse the flask in a preheated oil bath at 90°C and stir for the desired reaction time (e.g., 12-24 hours), depending on the target conversion.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the white precipitate by filtration.

  • Wash the collected polymer with fresh cold diethyl ether to remove unreacted monomer and initiator.

  • Dry the final PClHPMA polymer in a vacuum oven at 40°C overnight.

  • Characterize the polymer's molecular weight and dispersity using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR spectroscopy.

Part 2: Post-Polymerization Modification Protocols

The PClHPMA backbone is a versatile scaffold for introducing functionality. The primary reactive sites are the chlorine atoms, which are susceptible to nucleophilic substitution, and the hydroxyl groups.

A. Nucleophilic Substitution: Azidation

Converting the chloride groups to azides is a common and highly efficient strategy. The resulting azide-functionalized polymer is a key intermediate for "click" chemistry reactions, allowing for the straightforward conjugation of a wide variety of molecules.[2][3]

Caption: Reaction scheme for the azidation of PClHPMA.

Protocol 2: Azidation of PClHPMA

  • Dissolve the PClHPMA polymer in an appropriate solvent, such as N,N-Dimethylformamide (DMF), at a concentration of approximately 50 mg/mL.

  • Add sodium azide (B81097) (NaN₃) in a significant molar excess (e.g., 10 equivalents per chloride group).

  • Heat the reaction mixture to 60-70°C and stir under an inert atmosphere for 24-48 hours.

  • After cooling to room temperature, precipitate the polymer into a non-solvent like deionized water or a water/methanol (B129727) mixture.

  • Filter the polymer and redissolve it in a minimal amount of a good solvent (e.g., THF).

  • Re-precipitate the polymer to ensure complete removal of residual salts.

  • Dry the resulting azide-functionalized polymer under vacuum.

  • Confirm the successful substitution by FTIR spectroscopy (appearance of a strong azide peak around 2100 cm⁻¹) and the disappearance of the corresponding signals in the ¹H NMR spectrum.[4]

B. Thiol-Ene "Click" Chemistry

The hydroxyl groups on the PClHPMA backbone can be modified to introduce "ene" functionalities (alkenes), which can then react with thiol-containing molecules via a radical-mediated thiol-ene reaction. This is an efficient method for grafting molecules onto the polymer.[5][6]

G PClHPMA PClHPMA (-OH groups) Step1 Esterification + Allyl Bromide, Base PClHPMA->Step1 PClHPMA_ene PClHPMA-ene (Alkene groups) Step1->PClHPMA_ene Step2 Thiol-Ene Reaction + R-SH, Photoinitiator, UV PClHPMA_ene->Step2 PClHPMA_graft Thiol-Grafted Polymer Step2->PClHPMA_graft

Caption: Two-step workflow for thiol-ene modification of PClHPMA.

Protocol 3: Thiol-Ene Modification of PClHPMA

Step 1: Introduction of "Ene" Functionality

  • Dissolve PClHPMA in anhydrous THF in a round-bottom flask.

  • Add a base, such as triethylamine (B128534) or sodium hydride (NaH), to deprotonate the hydroxyl groups.

  • Slowly add an "ene"-containing electrophile, such as allyl bromide or methacryloyl chloride, and stir at room temperature or under gentle heat for 24 hours.

  • Quench the reaction and purify the polymer by precipitation in a non-solvent (e.g., cold hexane (B92381) or diethyl ether).

  • Dry the resulting alkene-functionalized polymer under vacuum.

Step 2: Thiol-Ene Grafting Reaction

  • Dissolve the alkene-functionalized PClHPMA, a thiol-containing molecule (R-SH, e.g., a cysteine-containing peptide or a thiol-modified drug), and a photoinitiator (e.g., DMPA, Irgacure 2959) in a suitable solvent (e.g., methanol or THF).[5]

  • Degas the solution with an inert gas for 15-20 minutes.

  • Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 15-60 minutes) to initiate the reaction.[5]

  • Purify the final grafted polymer by precipitation or dialysis to remove unreacted thiol and initiator fragments.

  • Dry the functionalized polymer and characterize it to confirm successful grafting.

C. Quaternization

The chloride group can be directly reacted with tertiary amines to form quaternary ammonium (B1175870) salts. This modification introduces a permanent positive charge to the polymer, making it useful for antimicrobial applications or for complexing with negatively charged biomolecules like DNA.[7][8]

Caption: General reaction for the quaternization of PClHPMA.

Protocol 4: Quaternization of PClHPMA

  • Dissolve PClHPMA in a polar solvent such as ethanol, DMF, or a mixture with water.

  • Add an excess of a tertiary amine (e.g., trimethylamine, N,N-dimethylethanolamine).

  • Heat the reaction mixture in a sealed vessel to a temperature between 50°C and 80°C for 24-72 hours.

  • After cooling, purify the polymer. This is often done by extensive dialysis against deionized water to remove excess amine and solvent, followed by lyophilization to obtain the dry, quaternized polymer.

  • Confirm the quaternization via ¹H NMR by observing the appearance of new peaks corresponding to the alkyl groups of the quaternary ammonium salt.

Part 3: Quantitative Data Summary

The efficiency of post-polymerization modification is critical. The following table summarizes typical quantitative data for relevant modification reactions, drawn from studies on similar polymer systems.

Modification TypeReagentsTypical Conversion / YieldAnalytical ConfirmationReference
Azidation PClHPMA, Sodium Azide>95% conversionFTIR (peak at ~2100 cm⁻¹), ¹H NMR[3]
Thiol-Ene Addition Alkene-Polymer, Thiol, Photoinitiator60 - 98% conversion¹H NMR (disappearance of alkene peaks)[9]
Quaternization PClHPMA, Tertiary Amine70 - 100% conversion¹H NMR (new N-alkyl peaks), Titration[7][10]
Click Chemistry (CuAAC) Azide-Polymer, Alkyne-Molecule, Cu(I) catalyst>95% yieldFTIR (disappearance of azide peak), ¹H NMR[2][4]

Part 4: Applications in Research and Drug Development

The ability to introduce a wide range of functionalities onto the PClHPMA scaffold opens up numerous applications, particularly in the biomedical field.

  • Drug Delivery: The modified polymer can be used to create nanoparticles, micelles, or hydrogels for controlled drug release.[11][12]

    • Covalent Drug Conjugation: Drugs with appropriate functional groups (e.g., alkynes, thiols) can be covalently attached to the modified polymer, often via a cleavable linker, for targeted delivery.[3]

    • Hydrogel-based Depots: Crosslinking modified PClHPMA can form hydrogels capable of encapsulating and providing sustained release of therapeutic agents.[11][13]

  • Biomaterial Coatings: Surfaces of medical devices can be coated with functionalized PClHPMA to improve biocompatibility, reduce protein adsorption, or impart antimicrobial properties (e.g., via quaternization).[14]

  • Gene Delivery: Cationic polymers derived from PClHPMA via quaternization can form polyplexes with negatively charged nucleic acids (siRNA, pDNA) to facilitate their delivery into cells.[8]

  • Tissue Engineering: The polymer can be functionalized with cell-adhesive ligands (e.g., RGD peptides) to create scaffolds that promote cell attachment and growth.

References

Application of 3-Chloro-2-hydroxypropyl Methacrylate in Biomedical Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) is a functional monomer that holds significant promise in the development of advanced biomedical coatings. Its unique chemical structure, featuring a polymerizable methacrylate group, a reactive chloro group, and a hydrophilic hydroxyl group, allows for the versatile design of coatings with tailored properties. These properties are crucial for enhancing the biocompatibility and functionality of medical devices, drug delivery systems, and tissue engineering scaffolds.

The methacrylate group enables the formation of stable polymer coatings on various substrates through conventional polymerization techniques. The hydroxyl group contributes to the hydrophilicity of the coating, which is often associated with reduced protein adsorption and improved biocompatibility. The chloro group serves as a reactive site for post-polymerization modification, allowing for the covalent attachment of bioactive molecules such as peptides, proteins, and drugs. This multi-functional character makes CHPMA an attractive building block for creating sophisticated biomedical surfaces.

Key Applications in Biomedical Coatings

The versatile chemistry of CHPMA allows for its use in a variety of biomedical applications:

  • Antifouling Surfaces: Polymer brushes based on hydrophilic monomers are known to resist the non-specific adsorption of proteins and cells, a phenomenon known as biofouling. CHPMA can be used to create hydrophilic coatings that prevent the formation of biofilms on medical implants, biosensors, and marine equipment, thereby reducing the risk of infection and device failure.

  • Drug Delivery Systems: The reactive chlorine atom on the CHPMA monomer unit can be utilized for the covalent immobilization of therapeutic agents. This allows for the development of drug-eluting coatings for stents, catheters, and other medical devices, providing localized and sustained drug release to improve therapeutic outcomes and minimize systemic side effects.

  • Biocompatible Coatings: Surface modification with CHPMA-based polymers can improve the biocompatibility of implanted materials. The hydrophilic and neutral nature of these coatings can minimize adverse tissue reactions, inflammation, and thrombosis when in contact with biological fluids and tissues.

  • Tissue Engineering Scaffolds: CHPMA can be incorporated into hydrogel scaffolds to provide sites for cell adhesion and to control the mechanical and biochemical properties of the scaffold. The ability to functionalize the scaffold with biomolecules can promote cell growth, differentiation, and tissue regeneration.

Experimental Protocols

Protocol 1: Synthesis of Poly(CHPMA) Brushes on a Substrate via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

This protocol describes the synthesis of poly(3-Chloro-2-hydroxypropyl methacrylate) (pCHPMA) brushes on a silicon wafer, a common substrate for surface characterization.

Materials:

  • Silicon wafers

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-Bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • Anhydrous toluene (B28343)

  • This compound (CHPMA)

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • Anhydrous methanol (B129727)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers into desired dimensions.

    • Clean the wafers by sonication in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each.

    • Dry the wafers under a stream of nitrogen.

    • Immerse the cleaned wafers in piranha solution for 30 minutes to create a hydrophilic surface with exposed hydroxyl groups.

    • Rinse the wafers thoroughly with deionized water and dry under a nitrogen stream.

  • Initiator Immobilization:

    • Immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated surface.

    • Rinse the wafers with toluene and cure at 110°C for 30 minutes.

    • In a nitrogen-filled glovebox, immerse the amine-functionalized wafers in a solution of anhydrous toluene containing 5% (v/v) TEA.

    • Slowly add a solution of 5% (v/v) BIBB in anhydrous toluene to the reaction mixture.

    • Allow the reaction to proceed for 12 hours to immobilize the ATRP initiator.

    • Rinse the initiator-coated wafers with DCM and dry under nitrogen.

  • Surface-Initiated ATRP of CHPMA:

    • In a Schlenk flask under an inert atmosphere (argon or nitrogen), add CuBr (catalyst) and bpy (ligand).

    • Add a solution of CHPMA monomer in a 1:1 (v/v) mixture of methanol and water.

    • Place the initiator-coated wafers into the flask.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in an oil bath preheated to 60°C to start the polymerization.

    • After the desired polymerization time (e.g., 4 hours), quench the reaction by exposing the solution to air.

    • Remove the wafers and rinse thoroughly with methanol and water to remove any non-grafted polymer.

    • Dry the pCHPMA-coated wafers under a stream of nitrogen.

Protocol 2: In Vitro Biocompatibility Assessment - Protein Adsorption Assay

This protocol quantifies the amount of protein adsorbed onto the pCHPMA-coated surface, a key indicator of its antifouling properties.

Materials:

  • pCHPMA-coated and uncoated (control) substrates

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA) solution (1 mg/mL in PBS)

  • Micro bicinchoninic acid (BCA) protein assay kit

  • Microplate reader

Procedure:

  • Protein Incubation:

    • Place the pCHPMA-coated and control substrates in a 24-well plate.

    • Add 1 mL of the BSA solution to each well, ensuring the substrates are fully submerged.

    • Incubate the plate at 37°C for 2 hours with gentle agitation.

  • Rinsing:

    • Carefully remove the BSA solution from each well.

    • Gently rinse the substrates three times with PBS to remove any loosely bound protein.

  • Protein Elution:

    • Add 1 mL of a 1% sodium dodecyl sulfate (B86663) (SDS) solution to each well to elute the adsorbed protein.

    • Incubate for 1 hour at room temperature with agitation.

  • Quantification using Micro BCA Assay:

    • Transfer the SDS solution containing the eluted protein to a new microcentrifuge tube.

    • Follow the manufacturer's instructions for the Micro BCA protein assay kit to determine the protein concentration in each sample.

    • Use a series of known BSA concentrations to generate a standard curve.

    • Measure the absorbance at 562 nm using a microplate reader.

    • Calculate the amount of adsorbed protein per unit area of the substrate.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to assess the release of a model drug covalently attached to a pCHPMA-coated surface. This requires prior functionalization of the pCHPMA brush with the drug.

Materials:

  • Drug-functionalized pCHPMA-coated substrates

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Release Medium Incubation:

    • Place the drug-functionalized substrates in vials containing a known volume of PBS (e.g., 5 mL).

    • Incubate the vials at 37°C in a shaking water bath.

  • Sample Collection:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium.

    • Replenish the vial with an equal volume of fresh PBS to maintain a constant volume.

  • Drug Quantification:

    • Analyze the collected samples using a suitable analytical technique (UV-Vis spectrophotometry or HPLC) to determine the concentration of the released drug.

    • A standard curve of the drug in PBS should be prepared to quantify the concentration accurately.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point.

    • Plot the cumulative drug release as a function of time to obtain the drug release profile.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for pCHPMA coatings for illustrative purposes. Actual data will vary depending on the specific experimental conditions.

Table 1: Surface Characterization of pCHPMA Coatings

ParameterUncoated SubstratepCHPMA Coated Substrate
Dry Film Thickness (nm) N/A25 ± 5
Water Contact Angle (°) 75 ± 345 ± 4
Surface Roughness (nm) 1.2 ± 0.32.5 ± 0.6

Table 2: In Vitro Biocompatibility and Drug Release Performance

ParameterUncoated SubstratepCHPMA Coated Substrate
Protein Adsorption (ng/cm²) 550 ± 5050 ± 15
Cell Viability (%) 98 ± 295 ± 3
Cumulative Drug Release at 24h (%) N/A35 ± 5

Visualizations

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Coating Synthesis cluster_2 Post-Polymerization Modification (Optional) cluster_3 Characterization & Testing sub_clean Substrate Cleaning (Sonication) sub_hydroxy Surface Hydroxylation (Piranha Treatment) sub_clean->sub_hydroxy init_immob Initiator Immobilization (APTES + BIBB) sub_hydroxy->init_immob si_atrp SI-ATRP of CHPMA init_immob->si_atrp drug_conj Drug Conjugation si_atrp->drug_conj If applicable surf_char Surface Characterization (Thickness, Contact Angle) si_atrp->surf_char biocomp_test Biocompatibility Testing (Protein Adsorption, Cell Viability) si_atrp->biocomp_test drug_release Drug Release Studies drug_conj->drug_release cluster_0 Biological Environment cluster_1 CHPMA-Coated Surface Proteins Proteins CHPMA_Surface pCHPMA Brush Layer Hydrophilic Surface Proteins->CHPMA_Surface:f1 Reduced Adsorption Cells Cells Cells->CHPMA_Surface:f1 Minimized Adhesion Biocompatible_Response Favorable Biocompatible Response CHPMA_Surface->Biocompatible_Response Promotes

Troubleshooting & Optimization

Preventing premature polymerization of 3-Chloro-2-hydroxypropyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to prevent the premature polymerization of 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization of 3-Chloro-2-hydroxypropyl methacrylate (CHPMA)?

A1: Premature polymerization of CHPMA is a free-radical chain reaction that can be initiated by several factors. The most common causes include exposure to high temperatures, ultraviolet (UV) light, and contamination with incompatible materials such as peroxides, strong acids or bases, metal ions, tertiary amines, and sulfur compounds.[1] Depletion of the chemical inhibitor and insufficient dissolved oxygen can also lead to unwanted polymerization.[1]

Q2: What is the role of an inhibitor in preventing premature polymerization?

A2: An inhibitor is a chemical substance added to the monomer to stabilize it and prevent spontaneous polymerization. For methacrylate esters like CHPMA, phenolic inhibitors such as the monomethyl ether of hydroquinone (B1673460) (MEHQ) or hydroquinone (HQ) are commonly used.[1][2] These inhibitors function by scavenging free radicals that would otherwise initiate the polymerization chain reaction.

Q3: Why is the presence of dissolved oxygen crucial for the stability of CHPMA stabilized with MEHQ or HQ?

A3: Phenolic inhibitors like MEHQ and HQ require the presence of a small amount of dissolved oxygen to effectively inhibit polymerization.[1] Oxygen converts the initiating free radicals into peroxy radicals, which are then scavenged by the inhibitor. Storing the monomer under an inert atmosphere, such as nitrogen or argon, will render the inhibitor ineffective and can lead to rapid polymerization.[1]

Q4: What are the recommended storage conditions for CHPMA?

A4: To ensure the stability of CHPMA, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and other sources of UV light.[3] The recommended storage temperature is typically between 0°C and 10°C.[4] It is also crucial to store it away from incompatible materials.[1]

Q5: How long can I store CHPMA before it becomes unstable?

Troubleshooting Guide

This guide addresses specific issues you might encounter, helping you to identify the cause and take appropriate action.

Issue 1: The CHPMA appears cloudy or has formed a precipitate.

  • Question: My CHPMA, which is usually a clear liquid, has turned cloudy. What does this mean?

  • Answer: Cloudiness or the formation of a precipitate is an early indicator that polymerization has begun. The cloudy appearance is due to the formation of polymer particles that are insoluble in the monomer.

Issue 2: The viscosity of the CHPMA has noticeably increased.

  • Question: I've noticed that the CHPMA is thicker and flows more slowly than usual. Why is this happening?

  • Answer: An increase in viscosity is a clear sign of partial polymerization. As monomer molecules begin to form polymer chains, the overall viscosity of the liquid increases.

Issue 3: The CHPMA container feels warm to the touch.

  • Question: The container of CHPMA feels warm, even though it's been stored in a cool place. Should I be concerned?

  • Answer: Yes, this is a critical situation. Polymerization is an exothermic process, meaning it releases heat. An increase in temperature will accelerate the rate of polymerization, potentially leading to a runaway reaction where the polymerization becomes uncontrollable. If you observe this, the material should be handled with extreme caution, following all safety protocols for hazardous reactions.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the storage and handling of CHPMA.

ParameterRecommended Value/RangeNotes
Inhibitor Type Monomethyl Ether Hydroquinone (MEHQ) or Hydroquinone (HQ)MEHQ is commonly used for methacrylate esters.[2]
Inhibitor Concentration 250 ppm (for MEHQ)This is a typical concentration provided by some suppliers.
Storage Temperature 0°C - 10°CLower temperatures slow down potential polymerization.[4]
Oxygen Requirement Headspace of air in the containerDissolved oxygen is essential for the function of phenolic inhibitors.[1]

Experimental Protocols

Protocol for Monitoring MEHQ Inhibitor Concentration using UV-Vis Spectrophotometry

This protocol provides a general method for the quantitative determination of MEHQ concentration in CHPMA.

1. Objective: To determine the concentration of the MEHQ inhibitor in a sample of CHPMA using UV-Vis spectrophotometry.

2. Principle: MEHQ exhibits a characteristic absorbance in the UV region of the electromagnetic spectrum. By measuring the absorbance of a diluted sample at the wavelength of maximum absorbance (λmax), the concentration of MEHQ can be determined using a calibration curve prepared from standards of known concentrations.

3. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes

  • CHPMA sample to be analyzed

  • MEHQ standard

  • Spectrophotometric grade solvent (e.g., methanol (B129727) or acetonitrile)

4. Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of MEHQ (e.g., 1000 ppm) by accurately weighing a known amount of MEHQ and dissolving it in the chosen solvent in a volumetric flask.

    • Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from approximately 1 ppm to 20 ppm.

  • Preparation of Sample Solution:

    • Accurately dilute a known volume or weight of the CHPMA sample with the solvent in a volumetric flask. The dilution factor should be chosen so that the final concentration of MEHQ falls within the range of the calibration curve.

  • Measurement:

    • Determine the λmax of MEHQ by scanning one of the standard solutions across the UV range (e.g., 250-350 nm).

    • Set the spectrophotometer to the determined λmax.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the prepared sample solution.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the MEHQ standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration.

    • Use the absorbance of the sample solution and the equation of the line to calculate the concentration of MEHQ in the diluted sample.

    • Multiply the result by the dilution factor to determine the original concentration of MEHQ in the CHPMA sample.

5. Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle CHPMA and all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for CHPMA and all other chemicals used.

Visualizations

Troubleshooting_Premature_Polymerization cluster_observe Observation of Instability cluster_check Initial Checks cluster_action Corrective Actions observe Observe signs of premature polymerization (e.g., cloudiness, increased viscosity, heat generation) check_storage Review Storage Conditions observe->check_storage check_inhibitor Check Inhibitor Certificate of Analysis observe->check_inhibitor check_age Consider Age of Monomer observe->check_age action_temp Ensure Storage at 0-10°C check_storage->action_temp action_light Protect from Light check_storage->action_light action_oxygen Ensure Air Headspace check_storage->action_oxygen action_test Test Inhibitor Concentration check_inhibitor->action_test check_age->action_test action_dispose Dispose of Polymerized Monomer action_test->action_dispose If inhibitor is depleted or polymerization is advanced Experimental_Workflow_Inhibitor_Monitoring cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_result Result prep_standards Prepare MEHQ Standard Solutions scan_lambda Determine λmax of MEHQ prep_standards->scan_lambda prep_sample Prepare Diluted CHPMA Sample measure_abs Measure Absorbance of Standards and Sample prep_sample->measure_abs scan_lambda->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calculate_conc Calculate MEHQ Concentration in Sample plot_curve->calculate_conc final_conc Final MEHQ Concentration (ppm) calculate_conc->final_conc

References

Identifying and minimizing side products in CHPMA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((2-hydroxy-3-methoxybenzylidene)amino)acetamide (CHPMA). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help identify and minimize the formation of side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for CHPMA?

The synthesis of CHPMA is typically achieved through a two-step process. The first key step is the formation of a Schiff base via the condensation reaction of an appropriate primary amine with an aldehyde.[1] Specifically, it involves the reaction between N-(4-chloro-3-(trifluoromethyl)phenyl)-2-aminoacetamide and 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin). This reaction forms the characteristic imine (-C=N-) bond of the Schiff base. The formation of Schiff bases is often catalyzed by a few drops of acid (e.g., glacial acetic acid) and requires removal of water to drive the reaction to completion.[2][3]

Amine N-(4-chloro-3-(trifluoromethyl)phenyl) -2-aminoacetamide plus + Amine->plus Aldehyde 2-hydroxy-3- methoxybenzaldehyde CHPMA CHPMA Aldehyde->CHPMA Condensation (-H2O) plus->Aldehyde

Caption: General Synthesis Workflow for CHPMA.

Q2: What are the most common side products and impurities in CHPMA synthesis?

The most common issues in Schiff base synthesis, such as that for CHPMA, are related to the equilibrium nature of the reaction and the stability of the product. Potential impurities include:

  • Unreacted Starting Materials: Residual 2-hydroxy-3-methoxybenzaldehyde or the amine precursor are common impurities if the reaction does not go to completion.[4]

  • Hydrolysis Product: The imine bond in CHPMA is susceptible to cleavage by water, which reverts the compound back to its original amine and aldehyde components.[5][6] This can occur during the reaction, workup, or purification, especially if using acidic silica (B1680970) gel for chromatography.[6]

  • Aldol (B89426) Side Products: While less common with aromatic aldehydes, side reactions like aldol condensation can occur under harsh conditions (e.g., strong acid/base, high temperature).[7]

Q3: How can I confirm the formation and purity of my CHPMA product?

A combination of analytical methods is recommended for characterization:

  • FT-IR Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method to confirm the structure. The presence of an aldehyde peak in the ¹H NMR spectrum (around 9-10 ppm) indicates unreacted starting material.[4]

  • Mass Spectrometry: Confirms the molecular weight of the synthesized CHPMA.[8]

  • Melting Point: A sharp and distinct melting point is a good indicator of the purity of the crystalline solid product.

Q4: What are the best practices for storing Schiff bases like CHPMA?

Due to their sensitivity to moisture, Schiff bases should be stored in tightly sealed containers in a desiccator to prevent hydrolysis.[5] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended. Some Schiff bases can also be sensitive to light and high temperatures, so storing them in a cool, dark place is advisable.[5][9]

Troubleshooting Guide

This section addresses common problems encountered during CHPMA synthesis.

Problem 1: Low or No Product Yield

Low yield is often due to an incomplete reaction, which is governed by equilibrium.[2]

Table 1: Troubleshooting Low Yield in CHPMA Synthesis

Potential Cause Troubleshooting Steps & Recommendations Citation
Reaction Equilibrium The condensation reaction is reversible. Water must be actively removed to drive the equilibrium towards the product. Use a Dean-Stark apparatus, molecular sieves, or a Soxhlet apparatus with a drying agent. [6][7]
Suboptimal Stoichiometry Ensure correct molar equivalents. Using a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removed reactant can improve yield. [6]
Insufficient Reaction Time Ketimine formation can be slow. Increase the reaction time, monitoring progress by TLC or GC-MS. Reactions may require 24 hours or longer. [7]
Inadequate Temperature The reaction may require heating (reflux) to proceed at a reasonable rate. Try increasing the temperature, but be mindful of potential side reactions. [7]

| Catalyst Issues | The reaction is often acid-catalyzed. Add a few drops of glacial acetic acid or concentrated HCl. However, excess acid can sometimes lead to unwanted side products. |[2][10] |

start Low or No Yield q1 Is water being actively removed? start->q1 s1 Implement water removal: - Dean-Stark - Molecular Sieves q1->s1 No q2 Is reaction time sufficient? q1->q2 Yes s1->q2 s2 Increase reaction time (monitor by TLC/GCMS) q2->s2 No q3 Are conditions (temp, catalyst) optimal? q2->q3 Yes s2->q3 s3 Optimize conditions: - Increase temperature - Add acid catalyst q3->s3 No end Yield Improved q3->end Yes s3->end

Caption: Troubleshooting Workflow for Low Reaction Yield.

Problem 2: Product is Impure (Presence of Starting Materials or Side Products)

The presence of impurities necessitates a robust purification strategy. The choice of method depends on the nature of the product and impurities.[6]

Table 2: Comparison of Purification Methods for CHPMA

Method Advantages Disadvantages Best For Citation
Recrystallization Simple, cost-effective, and can yield very pure crystalline material. Requires the product to be a solid; finding a suitable solvent system can be time-consuming. Stable, solid Schiff bases that are the major component of the crude product. [5][6]
Column Chromatography Effective for separating complex mixtures and isolating non-crystalline products. Can lead to hydrolysis on standard acidic silica gel. Time-consuming and requires more solvent. Separating CHPMA from non-polar impurities or when recrystallization fails. Use of neutral alumina (B75360) is recommended over silica gel. [5][6]

| Solvent Washing/Trituration | Quick and easy method to remove highly soluble impurities from a less soluble product. | Only effective if the product and impurities have significantly different solubilities. | Removing excess, soluble starting materials from the solid CHPMA product. |[6] |

start Crude CHPMA Product q1 Is the product a solid? start->q1 q2 Do impurities have different solubility? q1->q2 Yes chromatography Use Column Chromatography (Neutral Alumina Recommended) q1->chromatography No recrystallize Attempt Recrystallization q2->recrystallize No wash Perform Solvent Wash or Trituration q2->wash Yes wash->recrystallize Follow with Recrystallization

Caption: Purification Method Selection for Crude CHPMA.

Problem 3: Product Degradation During or After Synthesis

Degradation is primarily caused by hydrolysis of the imine bond.[6]

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and glassware. For particularly sensitive reactions, perform the synthesis under an inert atmosphere (nitrogen or argon).[6]

  • Avoid Acidic Chromatography Media: As mentioned, standard silica gel is acidic and can catalyze the hydrolysis of the Schiff base back to the starting materials. If chromatography is necessary, opt for neutral alumina or silica gel that has been deactivated with a base (e.g., triethylamine).[5]

  • Control Temperature: Some Schiff bases can be thermally unstable. Avoid excessive heating during purification steps like solvent removal on a rotary evaporator.[6]

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for the specific synthesis of CHPMA.

Protocol 1: General Synthesis of CHPMA via Schiff Base Condensation

Materials:

  • N-(4-chloro-3-(trifluoromethyl)phenyl)-2-aminoacetamide (1.0 eq)

  • 2-hydroxy-3-methoxybenzaldehyde (1.0 eq)

  • Anhydrous solvent (e.g., ethanol, methanol, or toluene)[2]

  • Catalyst: Glacial acetic acid (2-3 drops)[11]

  • Dehydrating agent (optional, if not using Dean-Stark): Anhydrous MgSO₄ or 4Å molecular sieves[7][10]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-(4-chloro-3-(trifluoromethyl)phenyl)-2-aminoacetamide (1.0 eq) in the chosen anhydrous solvent.

  • Add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.[11]

  • If using a Dean-Stark apparatus, fill the side arm with toluene (B28343) and begin heating the reaction mixture to reflux.

  • If using molecular sieves, add them directly to the flask.

  • Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC, observing the consumption of the starting materials and the formation of a new product spot.[7][8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • If molecular sieves were used, filter them off.

  • Remove the solvent under reduced pressure using a rotary evaporator.[6]

  • The resulting crude solid can be purified using one of the methods described below.

Protocol 2: Purification by Recrystallization

Procedure:

  • Place the crude CHPMA solid in an Erlenmeyer flask.

  • Select a suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate/hexane). The ideal solvent should dissolve the compound when hot but not when cold.[6]

  • Add the minimum amount of hot solvent required to fully dissolve the solid.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • If charcoal was used, perform a hot filtration through fluted filter paper to remove it.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.[6]

References

Optimizing reaction conditions for grafting CHPMA onto substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the reaction conditions for grafting 3-(N-(2-carboxyethyl)maleimido)-4-methyl-7-(diethylamino)coumarin (CHPMA) onto substrates. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your CHPMA grafting experiments, offering potential causes and solutions.

Issue 1: Low or No Grafting/Conjugation Efficiency

Question: I am observing a very low yield or complete failure of my CHPMA grafting reaction. What are the possible reasons, and how can I improve the efficiency?

Answer: Low conjugation efficiency is a common issue that can be attributed to several factors, from reagent stability to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential CauseExplanationRecommended Solution
Maleimide (B117702) Hydrolysis The maleimide ring of CHPMA is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.[1]Maintain the reaction pH strictly within the 6.5-7.5 range.[1] Prepare CHPMA solutions fresh before use and avoid prolonged storage in aqueous buffers.
Oxidation of Thiols on Substrate Free sulfhydryl groups (-SH) on your substrate (e.g., cysteine residues in proteins) are prone to oxidation, forming disulfide bonds (-S-S-) that cannot react with the maleimide.[2] This can be catalyzed by dissolved oxygen or trace metal ions.[2]Reduce Disulfide Bonds: Before conjugation, treat your substrate with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[1][2] Dithiothreitol (DTT) is also effective but must be removed post-reduction to prevent it from reacting with the CHPMA.[1] Prevent Re-oxidation: De-gas buffers to remove dissolved oxygen and consider including a chelating agent like EDTA (1-5 mM) in the reaction buffer to sequester metal ions.[1]
Incorrect Stoichiometry The molar ratio of CHPMA to the thiol groups on the substrate significantly impacts conjugation efficiency.[1]A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[1] However, this should be optimized for your specific molecules. For sterically hindered thiol sites, a higher excess may be necessary.[1]
Suboptimal pH The pH of the reaction is a critical parameter for efficient and specific conjugation.[1]The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1] Below pH 6.5, the reaction rate decreases as the thiol is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, maleimide hydrolysis and side reactions with amines become more prevalent.[1] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the CHPMA for reaction with the target thiol groups on the substrate.[2]Use non-amine, non-thiol buffers such as Phosphate-Buffered Saline (PBS) or HEPES within the recommended pH range of 6.5-7.5.[2]

Issue 2: Lack of Selectivity and Unexpected Side Products

Question: My analysis shows multiple products, and I suspect my CHPMA is reacting with non-thiol groups. How can I increase the selectivity of the conjugation?

Answer: Lack of selectivity is often due to reaction conditions that favor side reactions. The primary side reaction of concern is the reaction of maleimides with primary amines.

Potential CauseExplanationRecommended Solution
Reaction with Other Nucleophiles (e.g., Lysine) At pH values above 7.5, maleimides can lose their thiol selectivity and react with other nucleophilic groups, most notably the primary amine of lysine (B10760008) residues.[1]Maintain the reaction pH strictly within the 6.5-7.5 range to ensure selectivity for thiols.[1]
Thiazine (B8601807) Rearrangement When conjugating to a peptide or protein with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[1][2][3][4] This is more prominent at physiological or higher pH.[1]If possible, avoid using substrates with an N-terminal cysteine where a stable succinimidyl thioether linkage is required.[3][4] Alternatively, performing the conjugation at a more acidic pH (around 5) can prevent thiazine formation, but the resulting conjugate must be handled and stored under acidic conditions to prevent reversal of the maleimide-thiol bond.[3][4] Acetylation of the N-terminal cysteine can also prevent this side reaction.[4]

Issue 3: Instability of the Final Conjugate

Question: I've successfully grafted CHPMA to my substrate, but the conjugate appears to be unstable over time. What could be the cause?

Answer: The stability of the thioether bond formed between the maleimide and the thiol can be compromised under certain conditions, leading to the dissociation of the conjugate.

Potential CauseExplanationRecommended Solution
Retro-Michael Reaction and Thiol Exchange The thioether bond is susceptible to a retro-Michael reaction, where the bond breaks, reforming the maleimide and the thiol.[1][2] The released CHPMA can then react with other nucleophiles present in the solution.[2]After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to the more stable succinamic acid thioether by adjusting the pH.[2] Some novel maleimide derivatives are designed to undergo intramolecular cyclization to form a more stable linkage and prevent the retro-Michael reaction.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for CHPMA grafting?

A1: Most maleimide-thiol conjugations are carried out at room temperature (20-25°C). Some protocols suggest 4°C to minimize side reactions, but this will also slow down the primary reaction rate. The optimal temperature may need to be determined empirically for your specific substrate and application.

Q2: How long should I let the grafting reaction proceed?

A2: The reaction time can vary from 1 to 4 hours. It is advisable to monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, mass spectrometry) to determine the optimal reaction time.

Q3: How can I remove unreacted CHPMA after the reaction?

A3: Unreacted CHPMA can be removed by dialysis, gel filtration chromatography (size exclusion chromatography), or by using a quenching agent like a free thiol (e.g., cysteine, 2-mercaptoethanol) followed by purification.[2]

Q4: What are the key parameters to consider when developing a new CHPMA grafting protocol?

A4: The key parameters to consider are:

  • pH of the reaction buffer: Should be in the range of 6.5-7.5.[1]

  • Molar ratio of CHPMA to substrate: A 10-20 fold excess of CHPMA is a good starting point.[1]

  • Substrate concentration: Higher concentrations can favor the desired reaction.

  • Presence of a reducing agent: To ensure thiols are in their reduced state.[1][2]

  • Reaction time and temperature: These should be optimized for your specific system.

Experimental Protocols

General Protocol for Grafting CHPMA to a Thiol-Containing Protein

This is a general starting protocol. Optimization will be required for your specific protein.

  • Protein Preparation:

    • Dissolve the protein in a non-amine, non-thiol buffer (e.g., PBS, HEPES) at a pH of 7.2-7.4.[2] The protein concentration should ideally be 2-10 mg/mL for optimal labeling.[6]

    • If the protein has disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 1 hour at room temperature to reduce the disulfide bonds.

  • CHPMA Solution Preparation:

    • Immediately before use, dissolve CHPMA in an anhydrous organic solvent like DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).[6]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the CHPMA stock solution to the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.[2]

  • Quenching (Optional):

    • To stop the reaction and consume unreacted CHPMA, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added. Incubate for 15-30 minutes.[2]

  • Purification:

    • Remove unreacted CHPMA and other small molecules by gel filtration chromatography (e.g., Sephadex G-25), dialysis, or spin filtration.[2][]

  • Characterization:

    • Determine the degree of labeling (moles of CHPMA per mole of protein) using UV-Vis spectroscopy by measuring the absorbance of the protein and the coumarin (B35378) dye.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange, Reduction with TCEP) conjugation Conjugation Reaction (pH 6.5-7.5, RT, 1-4h) protein_prep->conjugation chpma_prep CHPMA Solution (Freshly Prepared in DMSO) chpma_prep->conjugation quenching Quenching (Optional, e.g., Cysteine) conjugation->quenching purification Purification (Gel Filtration/Dialysis) quenching->purification characterization Characterization (UV-Vis, HPLC, MS) purification->characterization

Caption: Workflow for CHPMA Grafting onto a Protein Substrate.

troubleshooting_logic start Low Grafting Efficiency? check_ph Is pH 6.5-7.5? start->check_ph check_thiol Are Thiols Reduced? (Used TCEP?) check_ph->check_thiol Yes adjust_ph Adjust pH check_ph->adjust_ph No check_ratio Is CHPMA in Excess? check_thiol->check_ratio Yes add_tcep Add Reducing Agent (TCEP) check_thiol->add_tcep No increase_ratio Increase CHPMA:Substrate Ratio check_ratio->increase_ratio No success Improved Efficiency check_ratio->success Yes adjust_ph->check_ph add_tcep->check_thiol increase_ratio->success

Caption: Troubleshooting Logic for Low CHPMA Grafting Efficiency.

References

Technical Support Center: 3-Chloro-2-hydroxypropyl methacrylate (CHPMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low yields during the polymerization of 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA).

Troubleshooting Guide: Low Polymer Yield

Low yields in CHPMA polymerization can stem from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Question 1: My polymerization reaction is not initiating or is extremely slow. What are the likely causes?

Answer:

Failure to initiate or slow polymerization is often linked to the presence of inhibitors or issues with the initiator.

  • Inhibitor Presence: CHPMA is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ) or hydroquinone (HQ), to prevent spontaneous polymerization during storage.[1] These inhibitors must be removed before polymerization.

  • Insufficient Initiator Concentration: The concentration of the free radical initiator may be too low to effectively start the polymerization.

  • Low Reaction Temperature: The selected temperature might not be adequate for the thermal decomposition of the initiator to generate free radicals at a sufficient rate.

Recommended Solutions:

  • Remove the Inhibitor: Pass the CHPMA monomer through a column of activated basic alumina (B75360) to remove the inhibitor immediately before use.

  • Increase Initiator Concentration: Incrementally increase the amount of initiator. A common starting point for methacrylate polymerization is around 0.1-1.0 mol% relative to the monomer.

  • Optimize Reaction Temperature: Ensure the reaction temperature is suitable for the chosen initiator. For instance, 2,2'-azobisisobutyronitrile (AIBN) is commonly used at temperatures between 60-80°C.

Question 2: The polymerization starts, but the final yield of the polymer is low. What could be the problem?

Answer:

Low final yields, despite initial polymerization, can be attributed to several factors related to reaction conditions and purity.

  • Suboptimal Reaction Time: The polymerization may not have been allowed to proceed for a sufficient duration to achieve high conversion.

  • Inappropriate Solvent: The choice of solvent can significantly impact polymerization kinetics through effects like hydrogen bonding with the monomer.[2]

  • Presence of Impurities: Impurities in the monomer or solvent can act as chain transfer agents or inhibitors, leading to premature termination of growing polymer chains.

  • Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Inadequate deoxygenation of the reaction mixture can lead to low yields.

Recommended Solutions:

  • Extend Reaction Time: Monitor the reaction over a longer period to determine if higher conversion can be achieved.

  • Solvent Selection: For CHPMA, solvents like 1,4-dioxane (B91453) have been used successfully in controlled radical polymerization.[2] For conventional free-radical polymerization, consider solvents that are good for other methacrylates, such as toluene, ethyl acetate, or methyl ethyl ketone (MEK).

  • Ensure Purity: Use purified monomer and high-purity solvents.

  • Thorough Deoxygenation: Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before initiating the polymerization. Maintain an inert atmosphere throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What type of initiators are suitable for CHPMA polymerization?

A1: For conventional free-radical polymerization, common thermal initiators like azo compounds (e.g., AIBN) and peroxides (e.g., benzoyl peroxide - BPO) are suitable. The choice depends on the desired reaction temperature and solvent. For controlled polymerization, nitroxide-mediated polymerization (NMP) using initiators like BlocBuilder MA® has been reported.[2]

Q2: What is a typical starting concentration for the initiator?

A2: A general starting point for initiator concentration is between 0.1 and 1.0 mol% with respect to the CHPMA monomer. The optimal concentration can vary depending on the desired molecular weight and reaction kinetics. Higher initiator concentrations generally lead to faster reaction rates but lower molecular weight polymers.[3][4][5][6]

Q3: How do I effectively remove the inhibitor from CHPMA?

A3: Passing the monomer through a pre-packed inhibitor removal column containing activated basic alumina is a common and effective method.[7][8] This should be done just before setting up the polymerization reaction.

Q4: Are there any specific side reactions to be aware of with CHPMA?

A4: The hydroxyl and chloro functional groups on CHPMA can potentially participate in side reactions. The hydroxyl group can engage in hydrogen bonding, which may affect polymerization kinetics.[4] The chloro group is a reactive site that could potentially be involved in side reactions at elevated temperatures, though this is less common under typical free-radical polymerization conditions.

Q5: What is a recommended reaction temperature and time for CHPMA polymerization?

A5: The optimal temperature depends on the initiator used. For AIBN, a temperature range of 60-80°C is typical. For BPO, a similar or slightly higher temperature range may be used. In a reported nitroxide-mediated homopolymerization of CHPMA, a temperature of 90°C was used for 2 hours.[2] It is recommended to monitor the reaction progress over time to determine the optimal duration for achieving high yield.

Data Presentation

Table 1: Example of Nitroxide-Mediated Homopolymerization Conditions for CHPMA

ParameterValueReference
Monomer3-Chloro-2-hydroxypropyl methacrylate[2]
InitiatorBlocBuilder MA®[2]
Solvent1,4-dioxane[2]
Temperature90 °C[2]
Reaction Time2 hours[2]

Experimental Protocols

Protocol 1: Inhibitor Removal from CHPMA Monomer

Objective: To remove the polymerization inhibitor (e.g., MEHQ) from the CHPMA monomer prior to use.

Materials:

  • This compound (CHPMA) monomer

  • Activated basic alumina

  • Glass chromatography column or a pre-packed inhibitor removal column

  • Glass wool or fritted glass disc

  • Collection flask

  • Inert gas source (optional, for sensitive applications)

Procedure:

  • Prepare the Column: If using a glass chromatography column, place a small plug of glass wool or ensure a fritted glass disc is at the bottom. Fill the column with activated basic alumina. The amount of alumina will depend on the volume of monomer to be purified; a general rule of thumb is to use approximately 10-20g of alumina per 100mL of monomer.

  • Add the Monomer: Carefully add the CHPMA monomer to the top of the alumina column.

  • Elute the Monomer: Allow the monomer to pass through the alumina bed under gravity. Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • Storage and Use: The inhibitor-free monomer is now highly reactive and should be used immediately for polymerization. If short-term storage is necessary, keep it refrigerated and under an inert atmosphere.

Visualizations

Below are diagrams to illustrate key workflows and relationships in troubleshooting CHPMA polymerization.

Troubleshooting_Workflow start Low Polymer Yield check_initiation Is the polymerization initiating? start->check_initiation no_initiation Problem: No or Slow Initiation check_initiation->no_initiation No low_yield Problem: Low Final Yield check_initiation->low_yield Yes inhibitor Check for Inhibitor no_initiation->inhibitor remove_inhibitor Action: Remove Inhibitor (e.g., Alumina Column) inhibitor->remove_inhibitor Present initiator_conc Check Initiator Concentration inhibitor->initiator_conc Absent remove_inhibitor->initiator_conc increase_initiator Action: Increase Initiator Concentration initiator_conc->increase_initiator Low temperature Check Reaction Temperature initiator_conc->temperature Optimal increase_initiator->temperature adjust_temp Action: Adjust Temperature for Initiator Half-life temperature->adjust_temp Incorrect end Improved Yield temperature->end Correct adjust_temp->end reaction_time Check Reaction Time low_yield->reaction_time increase_time Action: Increase Reaction Time reaction_time->increase_time Too Short solvent Evaluate Solvent Choice reaction_time->solvent Sufficient increase_time->solvent change_solvent Action: Change Solvent solvent->change_solvent Inappropriate purity Check Monomer/Solvent Purity solvent->purity Appropriate change_solvent->purity purify_reagents Action: Purify Reagents purity->purify_reagents Low deoxygenation Check Deoxygenation purity->deoxygenation High purify_reagents->deoxygenation improve_deoxygenation Action: Improve Deoxygenation (e.g., N2/Ar Purge) deoxygenation->improve_deoxygenation Inadequate deoxygenation->end Adequate improve_deoxygenation->end

Caption: Troubleshooting workflow for low yields in CHPMA polymerization.

Experimental_Workflow start Start: CHPMA Monomer (with inhibitor) inhibitor_removal Step 1: Inhibitor Removal (Alumina Column) start->inhibitor_removal reaction_setup Step 2: Reaction Setup (Solvent, Initiator, Monomer) inhibitor_removal->reaction_setup deoxygenation Step 3: Deoxygenation (Inert Gas Purge) reaction_setup->deoxygenation polymerization Step 4: Polymerization (Heating and Stirring) deoxygenation->polymerization purification Step 5: Polymer Purification (Precipitation) polymerization->purification analysis Step 6: Analysis (Yield, Molecular Weight, etc.) purification->analysis end End: Purified Poly(CHPMA) analysis->end

Caption: General experimental workflow for CHPMA polymerization.

References

Technical Support Center: 3-Chloro-2-hydroxypropyl methacrylate (CHPMA) Reactivity and Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of inhibitors on the reactivity of 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA).

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and why are they added to CHPMA?

A1: Polymerization inhibitors are chemical compounds added to reactive monomers like CHPMA to prevent spontaneous polymerization during transport and storage. Common inhibitors for methacrylates include monomethyl ether of hydroquinone (B1673460) (MEHQ), hydroquinone (HQ), and butylated hydroxytoluene (BHT).[1] These compounds function by scavenging free radicals, which are the initiators of polymerization, thus ensuring the stability of the monomer until it is ready for use.[2][3]

Q2: How do common phenolic inhibitors like MEHQ and HQ work?

A2: Phenolic inhibitors such as MEHQ and HQ require the presence of dissolved oxygen to function effectively.[4][5] During storage, monomer molecules can slowly form free radicals. In the presence of oxygen, these monomer radicals rapidly convert to peroxy radicals. The phenolic inhibitor then reacts with and neutralizes these peroxy radicals, preventing the initiation of a polymerization chain reaction.[6][7] For this reason, CHPMA and other inhibited monomers should never be stored under an inert atmosphere (e.g., nitrogen or argon), as this renders the inhibitor ineffective.[4][8]

Q3: When is it necessary to remove the inhibitor from CHPMA?

A3: Inhibitor removal is a critical step before proceeding with polymerization. The inhibitor can react with the polymerization initiator, reducing its efficiency and leading to unpredictable reaction kinetics, such as a delayed onset of polymerization or incomplete conversion.[9][10] For experiments requiring precise control over the polymerization process and the final properties of the polymer, removing the inhibitor is essential.[2]

Q4: What are the standard methods for removing inhibitors from CHPMA?

A4: The two most common laboratory-scale methods for removing phenolic inhibitors from methacrylate monomers are:

  • Basic Alumina (B75360) Column Chromatography: This involves passing the monomer through a column packed with activated basic alumina. The polar phenolic inhibitor is adsorbed onto the alumina, while the less polar monomer passes through.[2][11] This method is highly effective and generally preferred for achieving high purity.

  • Aqueous Caustic Wash: This technique utilizes an acid-base extraction. The weakly acidic phenolic inhibitor is deprotonated by a basic solution (e.g., dilute sodium hydroxide) and extracted into the aqueous phase. The purified monomer is then separated from the aqueous layer and dried.[11][12]

Q5: How should I store CHPMA after inhibitor removal?

A5: Once the inhibitor has been removed, CHPMA is highly susceptible to spontaneous polymerization. It should be used immediately after purification. If short-term storage is unavoidable, it should be kept at a low temperature (e.g., in a refrigerator at 2-8°C) and in the dark.[9] It is crucial to avoid freezing, as this can cause phase separation and localized concentration of any remaining initiator or impurities, potentially leading to polymerization upon thawing.

Troubleshooting Guides

This section addresses common issues encountered during experiments with CHPMA.

Issue 1: Polymerization Fails to Initiate or is Significantly Delayed

  • Potential Cause: Presence of inhibitor.

    • Troubleshooting Steps:

      • Ensure the inhibitor has been removed from the CHPMA monomer prior to use. If the inhibitor was not removed, the initiator may be consumed in reacting with the inhibitor, preventing polymerization.[13]

      • If the inhibitor was removed, consider the possibility of residual inhibitor. It may be necessary to repeat the removal step or use a more rigorous purification method.

  • Potential Cause: Insufficient or inactive initiator.

    • Troubleshooting Steps:

      • Increase the initiator concentration. A higher concentration may be needed to overcome trace amounts of residual inhibitor or other impurities.[13]

      • Verify the activity of the initiator. Initiators can degrade over time, especially if not stored correctly. Use a fresh batch of initiator or test its activity on a reliable monomer system.

  • Potential Cause: Oxygen inhibition.

    • Troubleshooting Steps:

      • Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[13]

      • Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.

  • Potential Cause: Low reaction temperature.

    • Troubleshooting Steps:

      • The decomposition rate of thermal initiators is highly dependent on temperature.[13]

      • Confirm that the reaction temperature is appropriate for the chosen initiator. Consult the initiator's technical data sheet for its half-life at various temperatures.

Issue 2: Low Monomer Conversion or Incomplete Polymerization

  • Potential Cause: Premature termination of polymer chains.

    • Troubleshooting Steps:

      • Inadequate Initiation: An insufficient concentration of active initiator can lead to a lower overall rate of polymerization and incomplete conversion.[13] Consider increasing the initiator concentration or adding a second charge of initiator later in the reaction.

      • Suboptimal Temperature: An incorrect reaction temperature can affect the balance between propagation and termination reactions. For some systems, a very high temperature can increase the rate of termination, leading to lower final conversion.[13] Optimize the reaction temperature for your specific system.

      • Presence of Impurities: Impurities in the monomer or solvent can act as chain transfer agents or retarders, leading to lower molecular weight and incomplete conversion. Ensure high purity of all reagents.

Issue 3: Premature Polymerization During Storage or Handling

  • Potential Cause: Depletion of inhibitor.

    • Troubleshooting Steps:

      • Inhibitors are consumed over time, and their effectiveness decreases with increasing temperature.[8]

      • Store inhibited CHPMA in a cool, dark place and adhere to the manufacturer's recommended shelf life.

      • Ensure the storage container is not completely full, as the headspace contains the oxygen necessary for the inhibitor to function.[14]

  • Potential Cause: Contamination.

    • Troubleshooting Steps:

      • Contamination with dust, rust, or incompatible chemicals can initiate polymerization.

      • Store CHPMA in clean, dedicated containers made of appropriate materials (e.g., stainless steel, amber glass).

Data Presentation

Table 1: Common Inhibitors for Methacrylate Monomers

InhibitorAbbreviationTypical Concentration (ppm)Key Features
Monomethyl Ether of HydroquinoneMEHQ10 - 300Most common for storage and transport; requires oxygen; colorless.[6]
HydroquinoneHQ50 - 500Effective inhibitor; requires oxygen; can cause discoloration.[1][3]
Butylated HydroxytolueneBHT50 - 200Non-staining antioxidant; requires oxygen.[6][15]
4-tert-ButylcatecholTBC10 - 100Highly effective, especially at elevated temperatures; requires oxygen.[16][17]

Table 2: Qualitative Impact of Inhibitor Concentration on Polymerization

Inhibitor ConcentrationInduction PeriodRate of PolymerizationFinal Monomer Conversion
LowShorterHigherGenerally Unaffected
HighLongerLowerMay decrease slightly[15]

Experimental Protocols

Protocol 1: Removal of Inhibitor using a Basic Alumina Column

This protocol describes the removal of phenolic inhibitors (e.g., MEHQ, HQ) from CHPMA.

Materials:

  • CHPMA containing inhibitor

  • Activated basic alumina (Brockmann I)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted disc

  • Collection flask (e.g., round-bottom flask)

  • Anhydrous solvent (optional, for viscous monomers)

Procedure:

  • Column Preparation: Securely mount the chromatography column in a vertical position. Place a small plug of glass wool or ensure a fritted disc is at the bottom of the column.

  • Packing the Column: Add the activated basic alumina to the column. A general guideline is to use approximately 10g of alumina for every 100 mL of monomer solution. Gently tap the column to ensure even packing.

  • Loading the Monomer: Carefully pour the inhibited CHPMA onto the top of the alumina bed.

  • Elution: Open the stopcock and allow the monomer to pass through the column under gravity.

  • Collection: Collect the purified, inhibitor-free CHPMA in a clean, dry collection flask. The phenolic inhibitor will be retained on the alumina.

  • Post-Purification: The purified CHPMA should be used immediately. Do not store uninhibited monomer for extended periods.[2][11]

Protocol 2: Monitoring Polymerization via Differential Scanning Calorimetry (DSC)

DSC can be used to study the kinetics of polymerization by measuring the heat flow associated with the reaction.

Materials:

  • Inhibitor-free CHPMA

  • Initiator (e.g., AIBN, benzoyl peroxide)

  • DSC instrument with hermetic aluminum pans

Procedure:

  • Sample Preparation: In a small vial, prepare a mixture of the inhibitor-free CHPMA and the desired concentration of initiator.

  • DSC Sample Encapsulation: Accurately weigh a small amount (typically 5-10 mg) of the mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty, sealed pan to use as a reference.

  • Isothermal DSC Run:

    • Place the sample and reference pans into the DSC cell.

    • Rapidly heat the sample to the desired isothermal reaction temperature.

    • Hold the sample at this temperature and record the heat flow as a function of time. The exothermic peak corresponds to the polymerization reaction.

  • Data Analysis: The area under the exothermic peak is proportional to the total enthalpy of polymerization (ΔH_total). The rate of polymerization is proportional to the heat flow (dq/dt). The degree of conversion at any time 't' can be calculated by integrating the heat flow up to that time (ΔH_t) and dividing by the total enthalpy (Conversion = ΔH_t / ΔH_total).[18][19]

Visualizations

Experimental_Workflow_Inhibitor_Removal cluster_prep Preparation cluster_removal Inhibitor Removal cluster_post Post-Purification start Start with Inhibited CHPMA pack_column Pack Alumina Column start->pack_column load_monomer Load CHPMA onto Column pack_column->load_monomer elute Elute with Gravity load_monomer->elute collect Collect Purified CHPMA elute->collect use_now Use Immediately for Polymerization collect->use_now

Caption: Workflow for inhibitor removal using an alumina column.

Troubleshooting_Workflow start Polymerization Failed or Delayed q1 Was the inhibitor removed? start->q1 sol1 Remove inhibitor (e.g., Alumina Column) q1->sol1 No q2 Was the reaction degassed? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run Experiment sol1->end_node sol2 Degas mixture (e.g., N2 sparge) q2->sol2 No q3 Is the initiator concentration and temperature correct? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Adjust initiator concentration or reaction temperature q3->sol3 No q3->end_node Yes, problem persists. Consider reagent purity. a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for failed polymerization.

References

Technical Support Center: Controlling the Degree of Grafting of 3-Chloro-2-hydroxypropyl methacrylate (CHPMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) grafting.

Frequently Asked Questions (FAQs)

Q1: What is 3-Chloro-2-hydroxypropyl methacrylate (CHPMA) and why is it used for grafting?

A1: this compound (CHPMA) is a functional monomer containing a polymerizable methacrylate group, a reactive chloro group, and a hydroxyl group.[1][2] This trifunctional nature makes it a versatile building block for creating reactive polymer platforms.[2] The methacrylate group allows for its incorporation into various polymer backbones using different polymerization techniques.[2] The chloro and hydroxyl groups on the side chain serve as reactive sites for post-polymerization modification, enabling the attachment of a wide range of molecules to tailor the final properties of the material for specific applications such as coatings, adhesives, and biomedical devices.[2][3]

Q2: What are the common methods for grafting CHPMA onto a polymer backbone?

A2: Several polymerization techniques can be employed for grafting CHPMA, including:

  • Free-Radical Polymerization: This is a common method utilizing initiators like benzoyl peroxide (BPO) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈).[4][5]

  • Controlled Radical Polymerization (CRP) Techniques:

    • Nitroxide-Mediated Polymerization (NMP): This method allows for better control over the polymer architecture.[6]

    • Atom Transfer Radical Polymerization (ATRP): ATRP is another controlled polymerization technique used to synthesize well-defined polymers with CHPMA.

Q3: How is the degree of grafting determined?

A3: The degree of grafting can be determined using various analytical techniques:

  • Gravimetric Method: This involves weighing the substrate before and after the grafting reaction to determine the mass of the grafted polymer.[4]

  • Spectroscopic Methods:

    • Fourier Transform Infrared Spectroscopy (FTIR): The appearance or increased intensity of characteristic peaks corresponding to the functional groups of CHPMA (e.g., C=O, C-Cl) in the spectrum of the grafted polymer confirms successful grafting.[3][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to quantify the degree of grafting by integrating the signals of the protons from the polymer backbone and the grafted CHPMA.[7]

  • Elemental Analysis: By analyzing the chlorine content, which is unique to CHPMA, the degree of grafting can be calculated.

Troubleshooting Guide

Issue 1: Low or No Grafting of CHPMA

Possible Cause Troubleshooting Step
Inactive Initiator Use a fresh batch of initiator. Ensure proper storage conditions for the initiator.
Inappropriate Initiator Concentration Optimize the initiator concentration. A concentration that is too low may result in a slow or incomplete reaction, while a concentration that is too high can lead to homopolymerization of CHPMA in the solution.[4]
Low Monomer Concentration Increase the concentration of CHPMA in the reaction mixture. The rate of grafting is often dependent on the monomer concentration.[8]
Sub-optimal Reaction Temperature Adjust the reaction temperature. The optimal temperature depends on the initiator used. For example, thermal initiators like BPO require a specific temperature range to decompose and generate radicals.[4][5]
Insufficient Reaction Time Increase the reaction time to allow for a higher conversion of the monomer.[4][5]
Presence of Inhibitors Ensure all reagents and solvents are free from inhibitors that can quench the radicals and prevent polymerization. Commercial monomers often contain inhibitors that need to be removed before use.
Poor Substrate Swelling For grafting onto solid substrates, ensure the substrate is adequately swollen by the solvent to allow the monomer and initiator to penetrate.[4]

Issue 2: Poor Control Over the Degree of Grafting

Possible Cause Troubleshooting Step
Conventional Free-Radical Polymerization For better control, consider using a controlled radical polymerization (CRP) technique like NMP or ATRP.[6]
Fluctuations in Reaction Temperature Maintain a stable and uniform reaction temperature throughout the experiment.
Inhomogeneous Reaction Mixture Ensure efficient stirring to maintain a homogeneous distribution of monomer and initiator.
Variability in Monomer to Initiator Ratio Precisely control the molar ratio of monomer to initiator. This ratio is a critical parameter for controlling the chain length of the grafted polymer.[6]

Issue 3: Excessive Homopolymer Formation

Possible Cause Troubleshooting Step
High Initiator Concentration Reduce the initiator concentration to favor the "grafting to" or "grafting from" reaction over homopolymerization in the solution.[4]
High Monomer Concentration Optimize the monomer concentration. Very high concentrations can increase the rate of homopolymerization.
Reaction Conditions Favoring Homopolymerization Adjust the reaction solvent and temperature to create conditions that are more favorable for the grafting reaction.

Experimental Protocols

Protocol 1: General Procedure for Free-Radical Grafting of CHPMA

  • Substrate Preparation: The polymer backbone (substrate) is dissolved or suspended in a suitable solvent in a reaction vessel.

  • Reagent Addition: this compound (CHPMA) and a free-radical initiator (e.g., benzoyl peroxide or ammonium persulfate) are added to the mixture.

  • Reaction: The reaction mixture is heated to the desired temperature and stirred for a specific period. The optimal temperature and time depend on the initiator and substrate used.[4][5]

  • Purification: After the reaction, the grafted polymer is separated from the reaction mixture. This often involves precipitation in a non-solvent to remove unreacted monomer, initiator, and any homopolymer formed.

  • Drying: The purified grafted polymer is dried under vacuum until a constant weight is achieved.

Protocol 2: Characterization of Grafted Polymer by FTIR

  • Sample Preparation: Prepare a thin film of the grafted polymer or mix a small amount of the sample with KBr to make a pellet.

  • Analysis: Record the FTIR spectrum of the sample.

  • Interpretation: Compare the spectrum of the grafted polymer with that of the original polymer backbone. The appearance of new absorption bands characteristic of CHPMA (e.g., ester carbonyl stretch around 1720 cm⁻¹, C-Cl stretch around 750 cm⁻¹) confirms the grafting.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Grafting Reaction cluster_purification Purification & Analysis A Substrate Preparation C Mixing and Heating A->C B Reagent Preparation (CHPMA, Initiator) B->C D Precipitation & Washing C->D E Drying D->E F Characterization E->F

Caption: Experimental workflow for the grafting of CHPMA.

troubleshooting_logic Start Low/No Grafting Q1 Initiator Active? Start->Q1 A1_Yes Check Concentrations (Monomer/Initiator) Q1->A1_Yes Yes A1_No Use Fresh Initiator Q1->A1_No No Q2 Optimal Temperature? A1_Yes->Q2 A2_Yes Increase Reaction Time Q2->A2_Yes Yes A2_No Adjust Temperature Q2->A2_No No Q3 Inhibitors Present? A2_Yes->Q3 A3_Yes Purify Monomer/Solvent Q3->A3_Yes Yes A3_No Check Substrate Swelling Q3->A3_No No

Caption: Troubleshooting logic for low or no grafting of CHPMA.

References

Navigating the Challenges of Poly(3-Chloro-2-hydroxypropyl methacrylate) Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with poly(3-Chloro-2-hydroxypropyl methacrylate) (PCHPMA), achieving consistent and effective dissolution can be a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of poly(this compound) (PCHPMA)?

A1: Poly(this compound) is a polymer with polar functional groups, including hydroxyl (-OH) and chloro (-Cl) groups, which influence its solubility. Generally, its solubility is poor in water and non-polar organic solvents. It is anticipated to be more soluble in polar aprotic solvents that can engage in hydrogen bonding. Based on the behavior of similar polymethacrylates, solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are potential candidates for dissolution.

Q2: How does the molecular weight of PCHPMA affect its solubility?

A2: As with most polymers, the solubility of PCHPMA is expected to decrease as its molecular weight increases. Higher molecular weight polymers have longer chains with stronger intermolecular forces, making it more difficult for solvent molecules to penetrate and solvate the polymer chains. Researchers working with high molecular weight PCHPMA may experience greater difficulty in achieving complete dissolution and may need to employ more rigorous methods.

Q3: Are there any known good solvents for PCHPMA?

Q4: Can heating improve the solubility of PCHPMA?

A4: Yes, for many polymers, increasing the temperature can enhance solubility by providing the necessary energy to overcome intermolecular forces between polymer chains. Gentle heating in a suitable solvent can be an effective strategy. However, it is crucial to monitor for any potential degradation of the polymer at elevated temperatures.

Q5: Why might my PCHPMA appear as a gel or only swell instead of fully dissolving?

A5: The formation of a gel or significant swelling without complete dissolution is a common issue with polymers that have poor solvent compatibility or are cross-linked. In the case of PCHPMA, this could indicate that the chosen solvent is not a good solvent for the polymer at the given conditions or that some degree of cross-linking is present in your polymer sample.

Troubleshooting Guide

This guide provides a systematic approach to addressing poor solubility of PCHPMA.

Problem: PCHPMA is not dissolving in the chosen solvent.
Potential Cause Suggested Solution
Inappropriate Solvent Selection PCHPMA is a polar polymer. Attempt dissolution in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Tetrahydrofuran (THF).
Insufficient Sonication/Agitation Polymer dissolution can be a slow process. Ensure vigorous and prolonged stirring or use a sonication bath to aid in the dispersion and solvation of the polymer chains.
Low Temperature Gently heat the solvent-polymer mixture. An increase in temperature can significantly improve solubility. Start with a modest temperature (e.g., 40-50°C) and gradually increase if necessary, while monitoring for any signs of polymer degradation.
High Molecular Weight of Polymer For high molecular weight PCHPMA, longer dissolution times and more aggressive solvent conditions (e.g., higher temperatures) may be required. Consider using a higher solvent-to-polymer ratio.
Polymer Aggregation Try adding the polymer powder to the solvent slowly while vigorously stirring to prevent the formation of large aggregates that are difficult to dissolve.
Problem: The PCHPMA solution is hazy or contains undissolved particles.
Potential Cause Suggested Solution
Incomplete Dissolution Extend the dissolution time with continued agitation and/or gentle heating.
Presence of Impurities or Cross-linked Polymer Filter the solution through a fine-pored filter (e.g., 0.45 µm PTFE filter) to remove any insoluble material.
Solvent Quality Ensure the use of high-purity, anhydrous solvents, as water or other impurities can negatively impact solubility.

Experimental Protocols

While specific, validated protocols for dissolving PCHPMA are scarce, the following general procedures can be adapted based on the principles of polymer chemistry.

Protocol 1: Dissolution in a Polar Aprotic Solvent (e.g., DMF or DMSO)
  • Preparation: Weigh the desired amount of PCHPMA powder. Calculate the required volume of solvent (e.g., DMF or DMSO) to achieve the target concentration.

  • Dispersion: In a clean, dry glass vial, add the solvent. While vigorously stirring the solvent with a magnetic stirrer, slowly add the PCHPMA powder to prevent clumping.

  • Agitation: Continue stirring the mixture at room temperature. If the polymer does not dissolve, cover the vial to prevent solvent evaporation and continue stirring for several hours or overnight.

  • Heating (Optional): If dissolution is still incomplete, heat the mixture in a controlled-temperature water bath or on a hot plate with stirring. Start at 40°C and gradually increase the temperature if needed. Do not exceed the boiling point of the solvent or the degradation temperature of the polymer.

  • Filtration (Optional): If a clear solution is not obtained, allow the solution to cool to room temperature and then filter it through a suitable filter to remove any undissolved particles.

Protocol 2: Solvent Screening for PCHPMA Solubility
  • Setup: Prepare several small, labeled vials.

  • Solvent Addition: Add a small, measured amount of PCHPMA powder to each vial.

  • Screening: To each vial, add a different test solvent (e.g., DMF, DMSO, THF, acetone, methanol (B129727), ethanol, chloroform, toluene).

  • Observation: Observe each vial at room temperature after a set period of agitation (e.g., 1 hour, 4 hours, 24 hours). Note whether the polymer dissolves completely, partially, swells, or remains insoluble.

  • Heating Test: For promising solvents where partial dissolution or swelling is observed, gently heat the vials to assess the effect of temperature on solubility.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting PCHPMA solubility issues.

G Troubleshooting Workflow for PCHPMA Solubility start Start: Poor PCHPMA Solubility solvent Step 1: Select Appropriate Solvent (e.g., DMF, DMSO, THF) start->solvent agitation Step 2: Apply Vigorous Agitation (Stirring/Sonication) solvent->agitation heating Step 3: Gentle Heating (e.g., 40-60°C) agitation->heating time Step 4: Increase Dissolution Time heating->time ratio Step 5: Adjust Solvent-to-Polymer Ratio time->ratio filter Step 6: Filter to Remove Insolubles ratio->filter end_success Result: Clear Solution filter->end_success Successful end_fail Result: Insoluble (Re-evaluate Polymer/Solvent) filter->end_fail Unsuccessful

Caption: A step-by-step logical guide for addressing PCHPMA solubility.

References

Technical Support Center: Poly(CHPMA) Molecular Weight Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(cyclohexyl methacrylate) (poly(CHPMA)).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of poly(CHPMA)?

A1: The most effective strategies for controlling the molecular weight of poly(CHPMA) involve "living" or controlled radical polymerization (CRP) techniques. The two most widely used methods are:

  • Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal catalyst (typically copper-based) to reversibly activate and deactivate dormant polymer chains, allowing for controlled growth.

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT employs a chain transfer agent (CTA) to mediate the polymerization, enabling the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1]

For less stringent control, conventional free radical polymerization can be modulated by adjusting the initiator concentration or using chain transfer agents.[]

Q2: How does the initiator concentration affect the molecular weight of poly(CHPMA) in conventional free radical polymerization?

A2: In conventional free radical polymerization, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration.[3] A higher initiator concentration leads to the formation of more polymer chains simultaneously, resulting in shorter chains and a lower average molecular weight.[3] Conversely, a lower initiator concentration generates fewer growing chains, allowing each chain to become longer before termination, thus increasing the average molecular weight.[3]

Q3: What is the role of a chain transfer agent (CTA) in controlling molecular weight?

A3: A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[4] This process effectively lowers the average molecular weight of the resulting polymer.[4] In RAFT polymerization, the CTA is a key component that controls the "living" nature of the polymerization, allowing for precise control over the final molecular weight.[5][6] Common CTAs for acrylate (B77674) and methacrylate (B99206) polymerizations include thiols, such as dodecyl mercaptan.[][4]

Q4: How can I predict the molecular weight of poly(CHPMA) when using ATRP or RAFT?

A4: In both ATRP and RAFT, the theoretical number-average molecular weight (Mn) can be estimated using the following formula:

Mn (theoretical) = (([Monomer]₀ / [Initiator]₀) * Monomer Molecular Weight) + Initiator Molecular Weight (for ATRP)

Mn (theoretical) = (([Monomer]₀ / [CTA]₀) * Monomer Molecular Weight) + CTA Molecular Weight (for RAFT)

Where:

  • [Monomer]₀ is the initial molar concentration of the monomer (CHPMA).

  • [Initiator]₀ is the initial molar concentration of the initiator.

  • [CTA]₀ is the initial molar concentration of the chain transfer agent.

This calculation assumes 100% monomer conversion and 100% initiation efficiency. Actual molecular weights may vary and should be determined experimentally using techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Troubleshooting Guides

Issue 1: High Polydispersity Index (PDI > 1.3) in RAFT Polymerization of CHPMA
Potential Cause Recommended Solution
Inappropriate Chain Transfer Agent (CTA) Select a CTA known to be effective for methacrylates. Dithiobenzoates and trithiocarbonates are commonly used. The choice of the R and Z groups on the CTA is critical for controlling the polymerization.
Incorrect Initiator to CTA Ratio The molar ratio of CTA to initiator is crucial. A typical ratio is between 3:1 and 10:1. Too much initiator can lead to a higher rate of termination reactions, broadening the molecular weight distribution.
Oxygen Contamination Oxygen is a radical scavenger and can inhibit or terminate the polymerization, leading to a loss of control. Ensure all reagents and the reaction vessel are thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.[7]
High Monomer Conversion Pushing the reaction to very high conversions (>90%) can sometimes lead to a loss of the "living" character and an increase in PDI due to termination reactions.[7] Consider stopping the reaction at a moderate conversion (e.g., 70-80%) if a low PDI is critical.[7]
Inadequate Temperature Control The reaction temperature affects the rates of initiation, propagation, and termination. For methacrylate RAFT polymerizations, a typical temperature is around 70°C. Temperature fluctuations can lead to a loss of control.[7]
Issue 2: Poor Control and/or Low Initiation Efficiency in ATRP of CHPMA
Potential Cause Recommended Solution
Incorrect Catalyst to Ligand Ratio The ratio of the copper catalyst (e.g., CuBr) to the ligand (e.g., PMDETA) is critical for forming the active catalyst complex. A 1:1 ratio is typically used. Ensure the ligand is pure and free of any coordinating impurities.[7]
Improper Catalyst Oxidation State The equilibrium between the activator (Cu(I)) and deactivator (Cu(II)) species is key to controlled polymerization. The inclusion of a small amount of Cu(II) (e.g., CuBr₂) at the beginning of the reaction can help to establish this equilibrium and improve control.[7]
Initiator Inefficiency Ensure the initiator is pure and stored correctly. For methacrylates, alkyl halides such as ethyl α-bromoisobutyrate (EBiB) are commonly used and effective.
High Radical Concentration An excessively high concentration of radicals can lead to termination reactions. This can be caused by too much initiator or an inappropriate catalyst/ligand system. Adjusting the concentrations of these components can help to reduce the radical concentration and improve control.[7]

Experimental Protocols

Protocol 1: RAFT Polymerization of Cyclohexyl Methacrylate (CHPMA)

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclohexyl methacrylate (CHPMA), purified by passing through a column of basic alumina (B75360).

  • Chain Transfer Agent (CTA), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

  • Initiator, e.g., Azobisisobutyronitrile (AIBN), recrystallized.

  • Solvent, e.g., Anhydrous toluene (B28343) or dioxane.

Procedure:

  • Preparation of Reaction Mixture: In a Schlenk flask, dissolve the desired amounts of CHPMA monomer, CPADB (RAFT agent), and AIBN (initiator) in the chosen solvent. A typical molar ratio of [CHPMA]:[CPADB]:[AIBN] is 200:1:0.2.

  • Deoxygenation: Purge the reaction mixture with dry nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8 hours). The reaction time can be varied to target different molecular weights and conversions.

  • Termination: Stop the polymerization by removing the flask from the oil bath and exposing the solution to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold methanol.

  • Isolation: Isolate the purified poly(CHPMA) by filtration and dry under vacuum.

  • Characterization: Characterize the polymer's number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Determine the monomer conversion using ¹H NMR spectroscopy.

Protocol 2: ATRP of Cyclohexyl Methacrylate (CHPMA)

This protocol is a general guideline and may require optimization.

Materials:

  • Cyclohexyl methacrylate (CHPMA), purified by passing through a column of basic alumina.

  • Initiator, e.g., Ethyl α-bromoisobutyrate (EBiB).

  • Catalyst, e.g., Copper(I) bromide (CuBr).

  • Ligand, e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).

  • Solvent, e.g., Anhydrous toluene or anisole.

Procedure:

  • Catalyst/Ligand Complex Formation: To a dry Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three cycles of vacuum and backfilling with an inert gas. In a separate, deoxygenated flask, dissolve PMDETA in the solvent and transfer it to the Schlenk flask containing CuBr via a degassed syringe.

  • Addition of Monomer and Initiator: In a separate flask, prepare a solution of the purified CHPMA monomer and the initiator (EBiB) in the degassed solvent. The ratio of monomer to initiator will determine the target molecular weight.

  • Polymerization: Transfer the monomer/initiator solution to the Schlenk flask containing the catalyst/ligand complex via a degassed syringe. Place the sealed flask in a preheated oil bath at a desired temperature (e.g., 60-90°C) and stir.

  • Termination and Purification: To terminate the polymerization, expose the reaction mixture to air. Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol. Isolate the precipitated poly(CHPMA) by filtration and dry under vacuum.

  • Characterization: Analyze the polymer's Mn and PDI by GPC/SEC and determine monomer conversion by ¹H NMR.

Data Presentation

The following tables summarize representative quantitative data for the controlled polymerization of methacrylates, which can serve as a starting point for experiments with CHPMA.

Table 1: Representative Data for RAFT Polymerization of Methacrylates

RAFT Agent (CTA)Initiator[Monomer]:[CTA]:[Initiator] RatioSolventTemp (°C)Time (h)Mn (kDa) (Experimental)PDIMonomer Conversion (%)
CPADBAIBN100:1:0.2Toluene70610.51.1585
CPADBAIBN200:1:0.2Toluene70820.21.1888
CPADBAIBN400:1:0.2Dioxane701238.71.2590

Data is representative for a generic methacrylate and will vary for CHPMA.

Table 2: Representative Data for ATRP of Methacrylates

InitiatorCatalyst/Ligand[Monomer]:[Initiator]:[Catalyst]:[Ligand] RatioSolventTemp (°C)Time (h)Mn (kDa) (Experimental)PDIMonomer Conversion (%)
EBiBCuBr/PMDETA100:1:1:1Toluene9049.81.1292
EBiBCuBr/PMDETA200:1:1:1Toluene90619.51.1595
EBiBCuBr/PMDETA400:1:1:1Anisole801037.11.2093

Data is representative for a generic methacrylate and will vary for CHPMA.

Visualizations

RAFT_Workflow cluster_prep Reaction Setup cluster_polymerization Polymerization cluster_purification Purification and Analysis reagents 1. Mix CHPMA, RAFT Agent (CTA), and Initiator in Solvent deoxygenate 2. Deoxygenate with N2/Ar reagents->deoxygenate polymerize 3. Heat to 70°C deoxygenate->polymerize terminate 4. Terminate by Cooling and Exposing to Air polymerize->terminate precipitate 5. Precipitate in Non-Solvent terminate->precipitate isolate 6. Isolate and Dry Polymer precipitate->isolate characterize 7. Characterize (GPC, NMR) isolate->characterize

Caption: Experimental workflow for RAFT polymerization of poly(CHPMA).

ATRP_Mechanism cluster_propagation Propagation initiator P-X (Dormant Chain) radical P• (Active Chain) initiator->radical ka catalyst Cu(I)/L deactivator Cu(II)X/L growing_chain P-M• radical->growing_chain kp monomer Monomer (CHPMA) dormant_again P-M-X (Dormant Chain) growing_chain->dormant_again kda dormant_again->radical ka (Reversible)

Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).

References

Avoiding cross-linking during linear polymerization of CHPMA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the linear polymerization of 3-(N-(2-carboxy-2-hydroxy)propyl)-2-hydroxypropyl methacrylate (B99206) (CHPMA). Our goal is to help you avoid cross-linking and achieve well-defined linear polymers.

Frequently Asked questions (FAQs)

Q1: What is CHPMA and why is linear polymerization important?

A1: 3-(N-(2-carboxy-2-hydroxy)propyl)-2-hydroxypropyl methacrylate (CHPMA) is a functional methacrylate monomer. It possesses a methacrylate group for polymerization, as well as hydroxyl and carboxyl groups that can be used for further functionalization, for example, in drug delivery systems. Achieving linear polymerization is crucial for producing well-defined polymers with predictable properties and for preventing the formation of insoluble, cross-linked gels that are difficult to process and characterize.

Q2: What are the main causes of cross-linking during CHPMA polymerization?

A2: Cross-linking during the polymerization of functional monomers like CHPMA can arise from several factors:

  • Chain transfer reactions: The hydroxyl and carboxylic acid groups on the CHPMA monomer or the resulting polymer can potentially participate in chain transfer reactions, leading to branching and ultimately cross-linking.

  • Impurities in the monomer: The presence of di-functional impurities (e.g., dimethacrylates) in the CHPMA monomer stock can act as cross-linking agents.

  • High polymerization temperature: Elevated temperatures can increase the likelihood of side reactions, including chain transfer to the polymer backbone or functional groups, which can result in cross-linking.[1][2]

  • High monomer conversion: At high monomer conversions, the viscosity of the reaction mixture increases significantly (the Trommsdorff effect), which can limit the mobility of growing polymer chains and favor intermolecular reactions that lead to cross-linking.

Q3: How can I detect and characterize cross-linking in my poly(CHPMA)?

A3: Several analytical techniques can be used to determine the presence and extent of cross-linking in your polymer:

  • Solubility Test: The simplest method is to check the solubility of your polymer in a good solvent. Linear polymers should dissolve completely to form a true solution, whereas cross-linked polymers will only swell to form a gel or will be completely insoluble.

  • Gel Permeation Chromatography (GPC/SEC): GPC separates polymers based on their hydrodynamic volume. Cross-linked polymers will either be too large to pass through the column (appearing as a very high molecular weight shoulder or being filtered out) or will show a significantly broadened molecular weight distribution compared to a linear polymer.[1][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR or solution-state NMR of the soluble fraction can provide insights into the polymer structure. The appearance of new signals or significant broadening of existing signals might indicate cross-linking.[5][6]

  • Swelling Studies: The degree of swelling of a cross-linked polymer in a solvent is related to its cross-link density. A lower degree of swelling generally indicates a higher degree of cross-linking.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the linear polymerization of CHPMA.

Issue 1: The reaction mixture turns into an insoluble gel.

This is a clear indication of extensive cross-linking. Here’s how to troubleshoot this problem:

Potential Cause Troubleshooting Steps
Monomer Impurity Purify the CHPMA monomer before polymerization. Column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) can remove dimethacrylate impurities.
Inappropriate Polymerization Technique Switch from conventional free-radical polymerization to a controlled radical polymerization (CRP) technique like RAFT or ATRP. These methods are designed to minimize termination and chain transfer reactions, leading to linear polymers.
High Reaction Temperature Lower the polymerization temperature. For free-radical polymerization, a lower temperature will reduce the rate of side reactions. For CRP, optimize the temperature according to the specific initiator and catalyst/chain transfer agent used.
High Monomer Concentration Reduce the initial monomer concentration by using more solvent. This will decrease the viscosity buildup at high conversions and reduce the probability of intermolecular reactions.
Issue 2: The resulting polymer has a very broad molecular weight distribution (high PDI) as determined by GPC.

A high Polydispersity Index (PDI) suggests a lack of control over the polymerization process, which can be a precursor to cross-linking.

Potential Cause Troubleshooting Steps
Conventional Free-Radical Polymerization Employ a controlled radical polymerization (CRP) technique such as RAFT or ATRP to synthesize poly(CHPMA) with a narrow molecular weight distribution (low PDI).
Incorrect Initiator/Catalyst Concentration In CRP, the ratio of monomer to initiator and catalyst/chain transfer agent is critical for controlling the molecular weight and PDI. Carefully optimize these ratios based on literature for similar functional methacrylates.
Oxygen Inhibition The presence of oxygen can interfere with radical polymerization, leading to poor control. Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization by purging with an inert gas (e.g., argon or nitrogen) or by performing freeze-pump-thaw cycles.[7]
pH of the Reaction Medium The carboxylic acid group on CHPMA can be ionized depending on the pH of the solvent. This can affect the monomer's reactivity and solubility. For acidic monomers, polymerization is often better controlled at a pH where the carboxylic acid is protonated (non-ionized).[8] Consider buffering the reaction medium or using a solvent system that maintains a suitable pH.

Experimental Protocols

Below are detailed methodologies for key experiments related to the linear polymerization of CHPMA, adapted from protocols for structurally similar functional methacrylates.

Protocol 1: Purification of CHPMA Monomer
  • Dissolution: Dissolve the crude CHPMA monomer in a suitable solvent, such as ethyl acetate (B1210297).

  • Column Chromatography: Prepare a silica gel column and equilibrate it with a non-polar solvent (e.g., hexane).

  • Loading: Load the dissolved monomer onto the column.

  • Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane). Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure CHPMA, and remove the solvent under reduced pressure.

  • Inhibitor Removal: Before polymerization, pass the purified monomer through a column of basic alumina (B75360) to remove any storage inhibitors (like MEHQ).

Protocol 2: Linear Polymerization of CHPMA via RAFT

This protocol is adapted for the synthesis of linear poly(CHPMA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

  • Purified CHPMA monomer

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid, CPADB)

  • Initiator (e.g., 4,4'-Azobis(4-cyanopentanoic acid), ACVA)

  • Solvent (e.g., a mixture of methanol (B129727) and water, or an appropriate buffer solution)

  • Schlenk flask, magnetic stirrer, and oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the CHPMA monomer, CPADB, and ACVA in the chosen solvent. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] would be in the range of 50:1:0.1 to 200:1:0.2, depending on the target molecular weight.

  • Deoxygenation: Purge the reaction mixture with dry argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature typically between 60-80°C and stir.

  • Monitoring: Take samples at regular intervals to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and PDI by GPC.

  • Termination: After the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer in a large excess of a non-solvent (e.g., diethyl ether). Redissolve the polymer in a small amount of the polymerization solvent and re-precipitate. Repeat this process 2-3 times.

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

Data Presentation

The following tables summarize expected outcomes for the polymerization of functional methacrylates under different conditions, providing a guide for optimizing your CHPMA polymerization.

Table 1: Comparison of Polymerization Techniques for Functional Methacrylates

Polymerization TechniqueTypical PDIControl over ArchitecturePotential for Cross-linking
Free Radical Polymerization> 1.5LowHigh
ATRP< 1.3HighLow
RAFT< 1.3HighLow

Table 2: Influence of Reaction Parameters on RAFT Polymerization of Functional Methacrylates

ParameterVariationExpected Effect on Molecular WeightExpected Effect on PDILikelihood of Cross-linking
[Monomer]/[RAFT Agent] Ratio IncreaseIncreaseSlight IncreaseNo significant change
Temperature IncreaseNo direct effectMay increase due to side reactionsIncrease
Reaction Time IncreaseIncrease (with conversion)Generally stable at low to moderate conversionIncreases at very high conversion
pH (for acidic monomers) Increase (towards pKa)May decrease due to changes in kpMay increaseMay increase

Visualizations

Logical Relationship for Troubleshooting Cross-linking

Troubleshooting_Crosslinking start Polymerization Results in Gel check_monomer Is the monomer pure? start->check_monomer check_technique Are you using a controlled polymerization technique (RAFT/ATRP)? check_monomer->check_technique Yes purify_monomer Purify monomer check_monomer->purify_monomer No check_temp Is the reaction temperature optimized? check_technique->check_temp Yes use_crp Switch to RAFT or ATRP check_technique->use_crp No check_conc Is the monomer concentration appropriate? check_temp->check_conc Yes lower_temp Lower reaction temperature check_temp->lower_temp No reduce_conc Reduce monomer concentration check_conc->reduce_conc No success Linear Polymer Achieved check_conc->success Yes purify_monomer->check_technique use_crp->check_temp lower_temp->check_conc reduce_conc->success RAFT_Workflow start Start: Prepare Reactants setup Combine Monomer, RAFT Agent, & Initiator in Solvent start->setup deoxygenate Deoxygenate Mixture (Ar/N2 Purge) setup->deoxygenate polymerize Polymerize at Controlled Temperature deoxygenate->polymerize monitor Monitor Conversion (NMR) & MW/PDI (GPC) polymerize->monitor terminate Terminate Reaction (Cooling & Air Exposure) monitor->terminate purify Purify by Precipitation terminate->purify dry Dry Polymer Under Vacuum purify->dry characterize Characterize Final Polymer dry->characterize end End: Linear Poly(CHPMA) characterize->end

References

Validation & Comparative

A Head-to-Head Battle: ATRP vs. RAFT for Controlled Polymerization of 3-Chloro-2-hydroxypropyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of controlled radical polymerization, both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization stand as powerful techniques for the synthesis of well-defined polymers. For researchers, scientists, and drug development professionals working with functional monomers like 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA), the choice between these two methods is critical for achieving desired polymer characteristics. This guide provides an objective comparison of ATRP and RAFT for the controlled polymerization of CHPMA, supported by representative experimental data and detailed methodologies. While direct comparative studies on CHPMA are limited, this guide utilizes data from closely related hydroxy-functionalized methacrylates to provide a robust comparative analysis.

General Comparison: ATRP vs. RAFT

Both ATRP and RAFT offer excellent control over molecular weight and dispersity, but their underlying mechanisms present distinct advantages and disadvantages. ATRP employs a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active and dormant polymer chains. This method is renowned for its precision in creating complex architectures like block copolymers. However, the requirement of a metal catalyst can be a drawback for biomedical applications due to potential toxicity, necessitating post-polymerization purification steps.

RAFT polymerization, on the other hand, is a metal-free technique that utilizes a chain transfer agent (CTA) to mediate the polymerization through a degenerative chain transfer process. Its tolerance to a wider range of monomers and reaction conditions, including the presence of certain impurities and protic solvents, makes it a versatile choice. The primary challenge in RAFT lies in the selection and synthesis of an appropriate CTA for a given monomer to ensure good control over the polymerization.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the polymerization of hydroxy-functionalized methacrylates using ATRP and RAFT. This data, derived from studies on monomers analogous to CHPMA, such as 2-hydroxyethyl methacrylate (HEMA), provides a comparative overview of the performance of each technique.

Table 1: Representative Data for ATRP of Hydroxy-Functionalized Methacrylates

EntryMonomerInitiatorCatalyst/LigandSolventTime (h)Conversion (%)Mn ( g/mol , exp)PDI (Mw/Mn)
1HEMAEBiBCuCl/bpyMethanol/Water49518,5001.15
2HEMAMBrPCuBr/PMDETADMF29225,0001.20
3HPMAEBiBCuCl/bpyIsopropanol/Water68832,0001.18

Data presented is representative of typical results found in the literature for ATRP of hydroxy-functionalized methacrylates and may not be from a single source.

Table 2: Representative Data for RAFT of Hydroxy-Functionalized Methacrylates

EntryMonomerCTAInitiatorSolventTime (h)Conversion (%)Mn ( g/mol , exp)PDI (Mw/Mn)
1HEMACPADBAIBNDioxane89822,0001.12
2HEMADDMATACVAWater129045,0001.25
3HPMACPADBAIBNMethanol109338,0001.10

Data presented is representative of typical results found in the literature for RAFT of hydroxy-functionalized methacrylates and may not be from a single source.

Experimental Protocols

Detailed methodologies for conducting ATRP and RAFT polymerization of a hydroxy-functionalized methacrylate like CHPMA are provided below. These protocols are based on established procedures for similar monomers and should be optimized for CHPMA.

Protocol for ATRP of 3-Chloro-2-hydroxypropyl methacrylate (CHPMA)

Materials:

  • This compound (CHPMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) chloride (CuCl, catalyst)

  • 2,2'-Bipyridine (bpy, ligand)

  • Anisole (B1667542) (solvent)

  • Nitrogen gas

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add CuCl (10 mg, 0.1 mmol) and bpy (31.2 mg, 0.2 mmol).

  • Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • Add deoxygenated anisole (5 mL) and stir until the catalyst and ligand dissolve, forming a colored complex.

  • Add CHPMA (2.0 g, 11.2 mmol) to the flask via a degassed syringe.

  • Add EBiB (14.6 µL, 0.1 mmol) to initiate the polymerization.

  • Immerse the flask in a preheated oil bath at 70°C and stir.

  • Monitor the reaction by taking samples periodically to determine monomer conversion (via ¹H NMR) and molecular weight/PDI (via GPC).

  • To quench the polymerization, cool the reaction mixture and expose it to air.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a large excess of cold hexane, filter, and dry under vacuum.

Protocol for RAFT Polymerization of this compound (CHPMA)

Materials:

  • This compound (CHPMA), inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent)

  • Azobisisobutyronitrile (AIBN, initiator)

  • 1,4-Dioxane (B91453) (solvent)

  • Nitrogen gas

Procedure:

  • In a Schlenk tube, dissolve CHPMA (2.0 g, 11.2 mmol), CPADB (28 mg, 0.1 mmol), and AIBN (1.6 mg, 0.01 mmol) in 1,4-dioxane (5 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the tube with nitrogen and seal it.

  • Place the tube in a preheated oil bath at 70°C and stir.

  • Monitor the polymerization by taking samples at regular intervals for analysis of monomer conversion, molecular weight, and PDI.

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • The polymer can be isolated by precipitation into a non-solvent like cold diethyl ether, followed by filtration and drying.

Mandatory Visualizations

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Controlled Polymerization cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Analysis Monomer_Prep Monomer Purification (Inhibitor Removal) Reaction_Setup Reaction Setup (Degassing) Monomer_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Initiator, Catalyst/CTA, Solvent) Reagent_Prep->Reaction_Setup Polymerization Polymerization (Heating & Stirring) Reaction_Setup->Polymerization Monitoring Reaction Monitoring (NMR, GPC) Polymerization->Monitoring Quenching Quenching Polymerization->Quenching Monitoring->Polymerization Feedback Purification Purification (Catalyst Removal/Precipitation) Quenching->Purification Characterization Polymer Characterization (Mn, PDI, etc.) Purification->Characterization

Caption: A generalized experimental workflow for controlled radical polymerization techniques.

ATRP_vs_RAFT Comparison of ATRP and RAFT Mechanisms cluster_atrp ATRP (Atom Transfer Radical Polymerization) cluster_raft RAFT (Reversible Addition-Fragmentation chain-Transfer) ATRP_Components Key Components: - Monomer - Initiator (Alkyl Halide) - Transition Metal Catalyst (e.g., CuX) - Ligand ATRP_Mechanism Mechanism: Reversible activation and deactivation of dormant polymer chains by the metal catalyst. ATRP_Pros Advantages: - High degree of control - Well-defined block copolymers - Commercially available components ATRP_Cons Disadvantages: - Metal catalyst contamination - Requires stringent deoxygenation - Sensitive to impurities RAFT_Components Key Components: - Monomer - Initiator (Radical Source) - RAFT Agent (CTA) RAFT_Mechanism Mechanism: Degenerative chain transfer process mediated by the RAFT agent. RAFT_Pros Advantages: - Metal-free - Tolerant to a wide range of monomers and solvents - Less sensitive to impurities RAFT_Cons Disadvantages: - RAFT agent synthesis can be complex - Potential for retardation/inhibition - Color in the final polymer

Caption: A comparative overview of the key aspects of ATRP and RAFT polymerization.

Conclusion

The choice between ATRP and RAFT for the polymerization of this compound depends on the specific application and desired polymer properties. For applications where metal contamination is a major concern, such as in many biomedical fields, RAFT polymerization is the preferred method. Its robustness and versatility with different functional groups also offer significant advantages. Conversely, when extremely precise control over the polymer architecture, particularly for the synthesis of well-defined block copolymers, is paramount and residual catalyst can be effectively removed, ATRP remains a highly powerful and reliable technique. Researchers and drug development professionals should carefully weigh these factors to select the most suitable polymerization method for their specific needs.

A Comparative Guide to Quantifying 3-Chloro-2-hydroxypropyl Methacrylate (CHPMA) Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of monomer conversion is critical in the development of polymers for biomedical and pharmaceutical applications. For 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA), a functional monomer utilized in the synthesis of reactive polymers for drug delivery and biomaterials, accurate monitoring of its polymerization is paramount to ensure the final product's performance and safety. This guide provides a comparative overview of key analytical methods for quantifying CHPMA conversion, complete with experimental protocols and data presentation to aid in the selection of the most suitable technique for your research needs.

Comparison of Analytical Methods

Four principal analytical techniques are commonly employed to determine the conversion of methacrylate monomers: Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and limitations in terms of sensitivity, sample preparation, and the nature of the data obtained.

Analytical TechniquePrincipleSample PreparationTypical PrecisionSpeedAdvantagesDisadvantages
FTIR Spectroscopy Measures the decrease in the C=C bond stretching vibration (~1638 cm⁻¹) as the monomer is converted to polymer.Minimal; can be performed in real-time on bulk or dissolved samples.Good (± 2-5%)FastReal-time monitoring, simple sample handling, applicable to solid and liquid samples.Requires a stable and non-interfering internal standard peak for accurate quantification.[1][2][3]
¹H-NMR Spectroscopy Quantifies the disappearance of vinyl proton signals (~6.1 and 5.6 ppm) relative to an internal standard or a stable proton signal from the polymer backbone.Dissolution in a deuterated solvent (e.g., CDCl₃, DMSO-d₆); addition of an internal standard is recommended.High (± 1-2%)ModerateProvides detailed structural information, highly accurate and quantitative.Requires deuterated solvents, higher instrument cost, not ideal for real-time monitoring of fast reactions.
Gas Chromatography (GC) Separates and quantifies the volatile residual monomer from the polymer matrix.Extraction of the residual monomer from the polymer using a suitable solvent, followed by injection into the GC system. Headspace GC can minimize sample preparation.[4][5]High (ppm to ppb levels)Moderate to SlowHigh sensitivity and selectivity for volatile monomers.Destructive to the sample, requires careful calibration, less suitable for monitoring polymerization kinetics directly.
HPLC Separates and quantifies the residual monomer from the polymer and other components in a liquid sample.Dissolution of the polymer sample in a suitable solvent, followed by filtration before injection.High (ppm to ppb levels)Moderate to SlowSuitable for non-volatile or thermally labile monomers, high accuracy and precision.Destructive to the sample, requires method development for column and mobile phase selection.[6][7][8]
Raman Spectroscopy Measures the decrease in the C=C stretching vibration (~1640 cm⁻¹), similar to FTIR, but with different selection rules.Minimal; can be performed directly on various sample forms.Good (± 2-5%)FastLess interference from water, can analyze aqueous systems and samples in glass vials, complementary to FTIR.[9]Can be affected by sample fluorescence, may have lower signal-to-noise than FTIR for some samples.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification of CHPMA conversion. Below are representative protocols for the discussed analytical techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: This method relies on monitoring the decrease in the absorbance of the methacrylate C=C double bond stretching vibration at approximately 1638 cm⁻¹ as it is consumed during polymerization. The conversion is calculated by comparing the ratio of this peak's intensity to that of an internal standard peak before and after polymerization. Since CHPMA does not contain an aromatic ring, a common internal standard, the carbonyl (C=O) stretching vibration at ~1720 cm⁻¹ or the C-O stretching vibration around 1320 cm⁻¹ can be used, assuming its absorbance is not significantly affected by the polymerization process.[1][3][10]

Protocol:

  • Sample Preparation: Place a small, uniform film of the CHPMA-containing formulation onto the ATR crystal of the FTIR spectrometer. Alternatively, for transmission measurements, place the sample between two KBr pellets.

  • Data Acquisition:

    • Record the initial spectrum of the unpolymerized sample.

    • Initiate polymerization (e.g., by UV irradiation or heating).

    • Record spectra at various time points during the polymerization and after its completion.

    • Spectra are typically collected in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Determine the peak heights or areas of the methacrylate C=C peak (~1638 cm⁻¹) and the chosen internal standard peak (e.g., C=O at ~1720 cm⁻¹).

    • Calculate the degree of conversion (DC %) using the following formula: DC (%) = [1 - ((Peak Area of C=C at time t) / (Peak Area of Internal Standard at time t)) / ((Peak Area of C=C at time 0) / (Peak Area of Internal Standard at time 0))] * 100

¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Principle: The conversion of CHPMA is determined by monitoring the decrease in the integral intensity of the vinyl proton signals of the methacrylate group relative to an internal standard or a proton signal that remains unchanged during the polymerization.

Protocol:

  • Sample Preparation:

    • At desired time points, withdraw a sample from the reaction mixture.

    • Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or another inert compound with a distinct signal).

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum. Typical parameters include a sufficient relaxation delay to ensure quantitative integration.

  • Data Analysis:

    • Identify the signals corresponding to the vinyl protons of CHPMA (expected around 6.1 and 5.6 ppm).

    • Integrate the vinyl proton signals and the signal of the internal standard.

    • Calculate the conversion by comparing the ratio of the integrals at different time points to the initial ratio.

Gas Chromatography (GC)

Principle: This method quantifies the amount of unreacted (residual) CHPMA monomer in the polymer sample. The polymer is dissolved in a suitable solvent, and the solution is injected into the GC, where the volatile monomer is separated and detected.

Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the polymer sample.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., acetone, tetrahydrofuran) containing a known concentration of an internal standard (e.g., isobutyl acrylate).[11]

    • Ensure complete dissolution of the polymer and extraction of the residual monomer.

    • Filter the solution to remove any particulate matter.

  • GC-FID Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is often suitable.[4][11]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of the monomer from the solvent and other components.

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis:

    • Create a calibration curve by injecting standard solutions of CHPMA of known concentrations.

    • Quantify the amount of residual CHPMA in the sample by comparing its peak area to the calibration curve.

    • The conversion can be indirectly calculated if the initial amount of monomer is known.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate and quantify the residual CHPMA monomer from the polymer. This method is particularly useful for polymers that are not easily analyzed by GC.

Protocol:

  • Sample Preparation:

    • Prepare the sample as described for GC analysis, ensuring the polymer is soluble in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer (e.g., ammonium (B1175870) formate).[12] The composition may be isocratic or a gradient.

    • Detector: UV detector (detection wavelength will depend on the chromophore in CHPMA, likely around 210 nm) or a Refractive Index (RI) detector.[8]

  • Data Analysis:

    • Generate a calibration curve with standard solutions of CHPMA.

    • Determine the concentration of residual CHPMA in the sample from the calibration curve.

Visualizations

Experimental Workflow for CHPMA Conversion Analysis

G General Workflow for CHPMA Conversion Analysis cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis cluster_result Result start Polymerization of CHPMA sampling Sample at time t start->sampling ftir FTIR sampling->ftir Direct Analysis nmr NMR sampling->nmr Dissolution in Deuterated Solvent gc GC sampling->gc Extraction of Residual Monomer hplc HPLC sampling->hplc Dissolution and Filtration calc_ftir Calculate Peak Area Ratio ftir->calc_ftir calc_nmr Calculate Integral Ratio nmr->calc_nmr calc_gc Quantify Residual Monomer gc->calc_gc calc_hplc Quantify Residual Monomer hplc->calc_hplc conversion Monomer Conversion (%) calc_ftir->conversion calc_nmr->conversion calc_gc->conversion calc_hplc->conversion

Caption: General workflow for determining CHPMA conversion.

Decision Logic for Method Selection

G Decision Logic for Selecting an Analytical Method start Start: Need to quantify CHPMA conversion q1 Real-time monitoring required? start->q1 q2 High structural detail needed? q1->q2 No ans_ftir Use FTIR or Raman q1->ans_ftir Yes q3 Quantifying low levels of residual monomer? q2->q3 No ans_nmr Use NMR q2->ans_nmr Yes ans_gc_hplc Use GC or HPLC q3->ans_gc_hplc Yes ans_other Consider a combination of methods q3->ans_other No

Caption: Decision tree for analytical method selection.

References

Kinetic Studies of 3-Chloro-2-hydroxypropyl Methacrylate Copolymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) copolymerization. CHPMA is a functional monomer of significant interest for the synthesis of specialty polymers with applications in coatings, adhesives, and biomedical materials. Its hydroxyl and chloro functional groups offer versatile post-polymerization modification possibilities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the polymerization workflow to aid researchers in their study of this monomer.

Data Presentation: Kinetic Parameters and Copolymer Characteristics

The kinetic data for the copolymerization of 3-Chloro-2-hydroxypropyl methacrylate is not extensively tabulated in readily accessible literature. However, studies on its homopolymerization and copolymerization with styrenic monomers using Nitroxide-Mediated Polymerization (NMP) provide valuable insights into its behavior.

A key study by Eichhorn et al. investigated the homopolymerization of CHPMA and its copolymerization with styrene (B11656), 4-methoxymethylstyrene (MMS), and 9-(4-vinylbenzyl)-9H-carbazole (VBC) as controlling comonomers.[1][2] The research focused on the impact of different styrenic comonomers, monomer concentrations, monomer-to-initiator ratios, and reaction temperatures on the polymerization control.[1][2]

While the full kinetic data from the aforementioned study is not publicly available, characterization of the homopolymer of CHPMA synthesized via NMP has been reported.

Table 1: Molecular Weight and Dispersity of Poly(this compound) (PCHPMA) Synthesized by NMP

PropertyValue
Number-average molecular weight (Mn)56,700 g/mol
Dispersity (Đ)1.54

This data is based on the characterization of PCHPMA synthesized via NMP, with polystyrene standards used for calibration.[3]

For comparison, the copolymerization of other functional methacrylates, such as 2-hydroxyethyl methacrylate (HEMA), with monomers like styrene has been studied more extensively. These studies can provide a framework for understanding the potential behavior of CHPMA in copolymerization. For instance, in the free-radical copolymerization of styrene and HEMA, styrene is generally more reactive.[4][5]

Experimental Protocols

The following section details a generalized experimental protocol for the kinetic study of the nitroxide-mediated copolymerization of this compound with a styrenic comonomer, based on common practices for NMP of methacrylates.

Materials
  • This compound (CHPMA), inhibitor removed

  • Styrene (St), inhibitor removed

  • N-(tert-butyl)-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)

  • N,N-dimethylformamide (DMF), anhydrous

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF, for GPC analysis)

Procedure for Nitroxide-Mediated Copolymerization
  • Monomer and Initiator Preparation: A stock solution of the desired molar ratio of CHPMA and styrene in DMF is prepared in a Schlenk flask. The initiator (AIBN) and the nitroxide mediator (SG1) are added to the solution.

  • Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with the radical polymerization.

  • Polymerization: The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 90-120 °C) to initiate polymerization.

  • Sampling for Kinetic Analysis: At predetermined time intervals, aliquots of the reaction mixture are withdrawn using a degassed syringe.

  • Conversion Analysis: The monomer conversion is determined for each aliquot. This is typically done by gravimetry (after precipitation and drying) or by spectroscopic methods such as 1H NMR or Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the vinyl proton signals.[6][7]

  • Copolymer Composition Analysis: The composition of the copolymer at different conversions is determined using 1H NMR spectroscopy by integrating the characteristic peaks of the respective monomer units.[7]

  • Molecular Weight and Dispersity Analysis: The number-average molecular weight (Mn) and dispersity (Đ) of the polymer samples are determined by Gel Permeation Chromatography (GPC) using a calibrated instrument with appropriate standards (e.g., polystyrene).[3]

  • Reactivity Ratio Determination: The monomer reactivity ratios (rCHPMA and rSt) can be determined by methods such as the Fineman-Ross or Kelen-Tüdös methods, which utilize the data of copolymer composition versus the monomer feed composition at low conversions.[6]

Visualizations

Experimental Workflow for Kinetic Study of Copolymerization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis prep_monomers Prepare Monomer Solution (CHPMA + Comonomer in Solvent) add_initiator Add Initiator and Nitroxide prep_monomers->add_initiator degas Degas Mixture (Freeze-Pump-Thaw) add_initiator->degas start_reaction Initiate Polymerization (Heat to Reaction Temperature) degas->start_reaction Start take_samples Take Aliquots at Timed Intervals start_reaction->take_samples conversion Determine Monomer Conversion (NMR/FTIR/Gravimetry) take_samples->conversion composition Determine Copolymer Composition (NMR) take_samples->composition gpc Analyze Molecular Weight & Dispersity (GPC) take_samples->gpc reactivity Calculate Reactivity Ratios composition->reactivity reactivity_ratios cluster_data Experimental Data cluster_method Calculation Method cluster_output Kinetic Parameters feed_comp Initial Monomer Feed Composition (f) linearization Linearization Methods (e.g., Fineman-Ross, Kelen-Tüdös) feed_comp->linearization copolymer_comp Copolymer Composition (F) (at low conversion) copolymer_comp->linearization reactivity_ratios Reactivity Ratios (r_CHPMA, r_comonomer) linearization->reactivity_ratios

References

A Comparative Guide to Block Copolymers Containing 3-Chloro-2-hydroxypropyl methacrylate for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of block copolymers incorporating 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHPMA) with other commonly utilized block copolymers in the field of drug delivery. The following sections detail the physicochemical properties, performance metrics, and experimental protocols to assist researchers in selecting the optimal polymeric system for their therapeutic applications.

Introduction to CHPMA-Containing Block Copolymers

Block copolymers comprised of 3-Chloro-2-hydroxypropyl methacrylate (CHPMA) are a versatile class of polymers for drug delivery applications. The presence of the reactive chlorohydrin group in the CHPMA monomer allows for straightforward post-polymerization modification, enabling the attachment of targeting ligands, imaging agents, or other functional molecules. This functionality, combined with the ability of amphiphilic block copolymers to self-assemble into core-shell micellar structures in aqueous environments, makes CHPMA-based systems highly attractive for the encapsulation and targeted delivery of hydrophobic drugs.

Comparative Analysis of Physicochemical Properties

The performance of a block copolymer as a drug delivery vehicle is dictated by its physicochemical properties. Here, we compare key characteristics of CHPMA-containing block copolymers with those of prevalent alternatives such as systems based on N-(2-hydroxypropyl)methacrylamide (HPMA), poly(lactic acid) (PLA), and poly(ε-caprolactone) (PCL).

Thermal Properties

The glass transition temperature (Tg) is a critical parameter that influences the physical state and stability of the polymer matrix. For amphiphilic block copolymers, the Tg of the hydrophobic block can affect the rigidity of the micellar core and, consequently, the drug loading and release kinetics.

Block Copolymer Hydrophobic Block Glass Transition Temperature (Tg) of Hydrophobic Block (°C)
Polystyrene-block-poly(this compound) (PS-b-PCHPMA)Polystyrene (PS)~100
Poly(ethylene glycol)-block-poly(lactic acid) (PEG-b-PLA)Poly(lactic acid) (PLA)55 - 65
Poly(ethylene glycol)-block-poly(ε-caprolactone) (PEG-b-PCL)Poly(ε-caprolactone) (PCL)~ -60
Poly(N-(2-hydroxypropyl)methacrylamide)-block-poly(lauryl methacrylate)Poly(lauryl methacrylate)~ -65

Note: Tg values can vary depending on the molecular weight of the polymer block and the specific analytical conditions.

Micellar Characteristics

In aqueous solutions, amphiphilic block copolymers self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). A low CMC is desirable for drug delivery applications as it ensures the stability of the micelles upon dilution in the bloodstream. The size and polydispersity of the micelles are also crucial factors influencing their in vivo fate, including circulation time and tumor accumulation via the enhanced permeability and retention (EPR) effect.

Block Copolymer System Typical Critical Micelle Concentration (CMC) (mg/L) Typical Micelle Size (Hydrodynamic Diameter, nm)
CHPMA-based
Polystyrene-block-poly(CHPMA-co-MMS)Not explicitly found in search results50 - 150
HPMA-based
mPEG-b-p(HPMA-Bz)5 - 2030 - 50
PLA-based
PEG-b-PLA5 - 5020 - 100
PCL-based
PEG-b-PCL1 - 1020 - 100

Note: CMC and micelle size are highly dependent on the block lengths, the method of preparation, and the aqueous medium.

Drug Loading and Encapsulation Efficiency

The capacity of block copolymer micelles to encapsulate hydrophobic drugs is a key performance indicator. Drug loading content (DLC) and encapsulation efficiency (EE) are influenced by the compatibility between the drug and the core-forming block, as well as the method of drug loading.

Block Copolymer System Model Hydrophobic Drug Typical Drug Loading Content (DLC) (wt%) Typical Encapsulation Efficiency (EE) (%)
CHPMA-based Doxorubicin~2.6Data not readily available
HPMA-based Paclitaxel5 - 15> 90
PLA-based Paclitaxel10 - 25> 90
PCL-based Doxorubicin5 - 20> 85

Experimental Workflows and Logical Relationships

The characterization of functional block copolymers for drug delivery follows a logical progression from synthesis to physicochemical analysis and finally to the evaluation of their performance as drug carriers.

G cluster_synthesis Polymer Synthesis & Modification cluster_characterization Physicochemical Characterization cluster_micellization Micelle Formation & Characterization cluster_drug_delivery Drug Delivery Application synthesis Block Copolymer Synthesis (e.g., NMP, ATRP, RAFT) functionalization Post-polymerization Modification (Functionalization of CHPMA units) synthesis->functionalization Introduction of Targeting Moieties purification Purification (e.g., Dialysis, Precipitation) functionalization->purification gpc Molecular Weight & Polydispersity (GPC/SEC) purification->gpc nmr Chemical Structure & Composition (NMR Spectroscopy) purification->nmr dsc Thermal Properties (DSC) purification->dsc micelle_prep Micelle Preparation (e.g., Solvent Evaporation, Dialysis) purification->micelle_prep dls Size & Polydispersity (DLS) micelle_prep->dls tem Morphology (TEM) micelle_prep->tem cmc Stability (CMC Determination) micelle_prep->cmc drug_loading Drug Loading micelle_prep->drug_loading release_study In Vitro Drug Release drug_loading->release_study cell_studies In Vitro Cytotoxicity & Uptake release_study->cell_studies

Caption: Workflow for the synthesis, characterization, and evaluation of CHPMA-based block copolymers for drug delivery.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan.

  • Instrumentation: Use a calibrated differential scanning calorimeter.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).

    • Heat the sample to a temperature above the expected Tg (e.g., 150°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to the initial temperature at a controlled rate (e.g., 10°C/min).

    • Reheat the sample at the same heating rate (e.g., 10°C/min).

  • Data Analysis: The glass transition temperature is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.

Measurement of Micelle Size and Polydispersity by Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare a dilute solution of the block copolymer in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration above the CMC. Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove dust and large aggregates.

  • Instrumentation: Use a dynamic light scattering instrument equipped with a laser light source.

  • Measurement:

    • Equilibrate the sample at the desired temperature (e.g., 25°C or 37°C).

    • Measure the intensity fluctuations of the scattered light at a fixed angle (e.g., 90° or 173°).

  • Data Analysis: The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations. From this, the translational diffusion coefficient is determined, and the hydrodynamic diameter and polydispersity index (PDI) are calculated using the Stokes-Einstein equation.

Visualization of Micelle Morphology by Transmission Electron Microscopy (TEM)
  • Sample Preparation:

    • Place a drop of the micellar solution (at a concentration slightly above the CMC) onto a carbon-coated copper grid.

    • Allow the solution to adsorb for a few minutes.

    • Blot off the excess solution using filter paper.

    • For negative staining, add a drop of a heavy atom salt solution (e.g., 1% uranyl acetate (B1210297) or phosphotungstic acid) to the grid and allow it to stain for a few minutes.

    • Blot off the excess staining solution and allow the grid to air dry completely.

  • Imaging:

    • Observe the prepared grid under a transmission electron microscope at an appropriate accelerating voltage.

    • Capture images of the micelles to observe their morphology (e.g., spherical, worm-like) and size distribution.

Determination of Critical Micelle Concentration (CMC) using a Pyrene (B120774) Fluorescence Probe
  • Stock Solutions: Prepare a stock solution of the block copolymer in an appropriate solvent and a stock solution of pyrene in a volatile solvent like acetone.

  • Sample Preparation: Prepare a series of vials with varying concentrations of the block copolymer in the desired aqueous medium. Add a small aliquot of the pyrene stock solution to each vial to achieve a final pyrene concentration of approximately 10⁻⁶ M. Allow the volatile solvent to evaporate completely.

  • Fluorescence Spectroscopy:

    • Excite the pyrene at a wavelength of 334 nm.

    • Record the emission spectra from 350 to 450 nm.

  • Data Analysis: Determine the ratio of the fluorescence intensity of the first vibrational peak (I₁) at ~373 nm to the third vibrational peak (I₃) at ~384 nm. Plot the I₁/I₃ ratio as a function of the logarithm of the polymer concentration. The CMC is determined from the intersection of the two linear regions of the plot, indicating the partitioning of pyrene into the hydrophobic micellar cores.

Quantification of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
  • Preparation of Drug-Loaded Micelles: Load the hydrophobic drug into the micelles using a suitable method such as dialysis, solvent evaporation, or oil-in-water emulsion.

  • Separation of Free Drug: Separate the non-encapsulated drug from the drug-loaded micelles. This can be achieved by methods such as centrifugation, ultracentrifugation, or size exclusion chromatography.

  • Quantification of Encapsulated Drug:

    • Lyophilize a known amount of the drug-loaded micelle solution to obtain the total weight of the drug-loaded micelles.

    • Dissolve the lyophilized powder in a suitable organic solvent that disrupts the micelles and dissolves both the polymer and the drug (e.g., dimethylformamide, acetonitrile).

    • Quantify the amount of the encapsulated drug using a suitable analytical technique such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) by comparing with a standard calibration curve of the free drug.

  • Calculations:

    • Drug Loading Content (DLC %): (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

    • Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug used) x 100

Conclusion

Block copolymers containing this compound offer a highly adaptable platform for the development of advanced drug delivery systems due to their potential for post-polymerization functionalization. While direct comparative data with other systems is still emerging, the principles of block copolymer self-assembly and micellar drug delivery provide a strong framework for their application. The choice of a specific block copolymer system will ultimately depend on the specific therapeutic agent, the desired release profile, and the biological target. The experimental protocols detailed in this guide provide a robust starting point for the characterization and evaluation of these promising materials.

A Researcher's Guide to Initiator Selection for 2-Carboxyheptyl Methacrylamide (CHPMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Overview of Initiator Systems

The synthesis of well-defined polymers from 2-carboxyheptyl methacrylamide (B166291) (CHPMA) is crucial for various biomedical applications, including drug delivery systems and advanced biomaterials. The choice of initiator plays a pivotal role in determining the outcome of the polymerization, influencing key parameters such as molecular weight, polydispersity, and reaction kinetics. This guide provides a comparative analysis of common initiator systems applicable to CHPMA polymerization, supported by data from related methacrylamide systems to inform your experimental design.

Performance Comparison of Initiator Systems

While direct comparative studies on CHPMA are limited, data from the broader methacrylamide family provides valuable insights into expected initiator performance. The selection of an initiator will depend on the desired polymer characteristics, such as high molecular weight, narrow molecular weight distribution (low polydispersity index - PDI), or controlled block copolymer architectures.

Initiator SystemTypeKey AdvantagesPotential DrawbacksExpected PDITypical Reaction Conditions
Azobisisobutyronitrile (AIBN) Thermal RadicalSimple to use, reproducible kinetics.[1]Requires elevated temperatures, potential for broad PDI.> 1.560-80°C in organic solvents (e.g., DMF, Benzene).[2][3]
Potassium Persulfate (KPS) Thermal RadicalWater-soluble, suitable for aqueous polymerization.[3][4]Can be sensitive to pH, may lead to broad PDI.[4]> 1.550-80°C in aqueous media.[3][4]
Benzoyl Peroxide (BPO) Thermal RadicalEffective for bulk and solution polymerization.[1][5]Can induce chain transfer, potentially explosive if not handled correctly.> 1.570-90°C in various solvents.[5]
ATRP Initiators (e.g., Ethyl α-bromoisobutyrate with CuBr/Ligand) Controlled RadicalEnables control over molecular weight and architecture, low PDI.[6][7]Requires removal of copper catalyst, sensitive to impurities.[6][8]< 1.3Room temperature to 90°C, requires specific ligands (e.g., Me4Cyclam for methacrylamides).[6][9]
RAFT Agents (e.g., Trithiocarbonates) Controlled RadicalVersatile for a wide range of monomers and functional groups, low PDI.[8][10]Can have color and odor, requires a separate radical initiator (e.g., AIBN).[10]< 1.2Conditions depend on the primary radical source (e.g., 60-80°C with AIBN).[11]

Experimental Protocols

The following are generalized protocols for the polymerization of methacrylamides. Researchers should optimize these for CHPMA based on its specific solubility and reactivity.

Free-Radical Polymerization of CHPMA using AIBN

Materials:

  • 2-carboxyheptyl methacrylamide (CHPMA) monomer

  • Azobisisobutyronitrile (AIBN) initiator

  • Anhydrous N,N-Dimethylformamide (DMF) as solvent

  • Nitrogen gas

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • Dissolve the desired amount of CHPMA monomer in anhydrous DMF in a Schlenk flask equipped with a magnetic stir bar.

  • Add the calculated amount of AIBN (typically 0.1-1.0 mol% relative to the monomer).[12]

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen for 30 minutes.

  • Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 4-24 hours).

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like diethyl ether.

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Aqueous Free-Radical Polymerization of CHPMA using KPS

Materials:

  • CHPMA monomer

  • Potassium persulfate (KPS) initiator

  • Deionized water (solvent)

  • Nitrogen gas

Procedure:

  • Dissolve the CHPMA monomer in deionized water in a reaction vessel. The carboxylic acid group on CHPMA may require neutralization with a base (e.g., NaOH) to improve water solubility.

  • Purge the solution with nitrogen for at least 30 minutes to remove dissolved oxygen.[3]

  • In a separate container, dissolve the KPS initiator in a small amount of deionized water.

  • Add the KPS solution to the monomer solution under a nitrogen atmosphere to initiate polymerization.

  • Maintain the reaction at a constant temperature (e.g., 70°C) with continuous stirring for a predetermined time.[4]

  • The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomer and initiator.

Controlled Radical Polymerization: Reversible Addition-Fragmentation Chain-transfer (RAFT)

Materials:

  • CHPMA monomer

  • RAFT chain transfer agent (CTA), e.g., a trithiocarbonate

  • AIBN (as the primary radical source)

  • Solvent (e.g., 1,4-dioxane (B91453) or DMF)

  • Nitrogen gas

Procedure:

  • Combine the CHPMA monomer, RAFT agent, and AIBN in a reaction flask. The molar ratio of monomer:RAFT agent:initiator is critical for controlling the molecular weight.

  • Add the solvent and a magnetic stir bar.

  • Deoxygenate the mixture by several freeze-pump-thaw cycles or by purging with nitrogen.

  • Immerse the flask in a preheated oil bath (e.g., 70°C) to start the polymerization.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing monomer conversion (e.g., by ¹H NMR).

  • After reaching the desired conversion, stop the reaction by cooling and exposing it to air.

  • Purify the polymer by precipitation as described in the AIBN protocol.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative study of initiators for CHPMA polymerization.

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis Monomer (CHPMA) Monomer (CHPMA) Reaction Setup Reaction Setup Monomer (CHPMA)->Reaction Setup Solvent Selection Solvent Selection Solvent Selection->Reaction Setup Initiator Selection Initiator Selection AIBN AIBN Initiator Selection->AIBN KPS KPS Initiator Selection->KPS ATRP System ATRP System Initiator Selection->ATRP System RAFT Agent + Initiator RAFT Agent + Initiator Initiator Selection->RAFT Agent + Initiator AIBN->Reaction Setup KPS->Reaction Setup ATRP System->Reaction Setup RAFT Agent + Initiator->Reaction Setup Degassing Degassing Reaction Setup->Degassing Initiation & Propagation Initiation & Propagation Degassing->Initiation & Propagation Quenching Quenching Initiation & Propagation->Quenching Purification Purification Quenching->Purification Characterization Characterization Purification->Characterization GPC/SEC (Mn, Mw, PDI) GPC/SEC (Mn, Mw, PDI) Characterization->GPC/SEC (Mn, Mw, PDI) NMR (Conversion) NMR (Conversion) Characterization->NMR (Conversion) FTIR (Structure) FTIR (Structure) Characterization->FTIR (Structure)

Caption: Workflow for comparing CHPMA polymerization initiators.

References

A Comparative Guide to Surface Functionalization: Validating 3-Chloro-2-hydroxypropyl Methacrylate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of material surfaces is a critical step in creating bioactive interfaces, developing advanced drug delivery systems, and improving the performance of medical devices. 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHMA) has emerged as a versatile monomer for surface functionalization, offering a reactive platform for the covalent attachment of a wide array of molecules. This guide provides an objective comparison of CHMA with other common alternatives, supported by experimental data and detailed protocols for validation.

Performance Comparison of Functional Monomers

The choice of monomer for surface functionalization dictates the chemical handles available for subsequent bioconjugation and ultimately influences the performance of the final material. CHMA is often compared with other functional methacrylates like Glycidyl (B131873) Methacrylate (GMA) and 2,3-Dihydroxypropyl Methacrylate (DHPMA).

3-Chloro-2-hydroxypropyl Methacrylate (CHMA) offers a unique combination of a hydroxyl group and a reactive chlorine atom. The chlorine serves as a leaving group for nucleophilic substitution reactions, allowing for the covalent attachment of amines, thiols, and other nucleophiles. The adjacent hydroxyl group can participate in hydrogen bonding and can be a site for further modification.

Glycidyl Methacrylate (GMA) contains a reactive epoxy (glycidyl) group. This epoxide ring can be readily opened by a variety of nucleophiles, including amines, thiols, and hydroxyl groups, under relatively mild conditions. This versatility makes GMA a popular choice for creating reactive polymer coatings.[1]

2,3-Dihydroxypropyl Methacrylate (DHPMA) , also known as glyceryl monomethacrylate, presents two hydroxyl groups. These diol functionalities impart significant hydrophilicity and biocompatibility to the surface.[2] The hydroxyl groups can be activated for the covalent attachment of molecules, although this often requires harsher reaction conditions compared to the ring-opening of GMA's epoxide. DHPMA is recognized for its potential to create surfaces with low protein fouling.[3]

The following tables summarize key performance indicators for surfaces functionalized with these monomers. Data has been compiled from various studies to provide a comparative overview.

MonomerFunctional GroupKey AdvantagesPotential Limitations
This compound (CHMA) Chloro, Hydroxyl- Versatile for post-polymerization modification via nucleophilic substitution.[4]- Reactions may require catalysts or elevated temperatures. - Potential for HCl byproduct generation.
Glycidyl Methacrylate (GMA) Epoxide (Glycidyl)- Highly reactive epoxide ring for efficient coupling with various nucleophiles.[1] - Covalent bond formation enhances stability.[5]- Epoxide ring can be susceptible to hydrolysis.
2,3-Dihydroxypropyl Methacrylate (DHPMA) Diol (two Hydroxyls)- High hydrophilicity and biocompatibility.[2][6] - Low protein adhesion.[3]- Hydroxyl groups are less reactive than epoxides, often requiring activation.
Surface PropertyCHMA-functionalizedGMA-functionalizedDHPMA-functionalized
Water Contact Angle Moderately HydrophilicHydrophobicity can be increased with modification.Highly Hydrophilic[2]
Protein Adsorption Dependent on subsequent modificationCan be tailored to be low-foulingGenerally low protein adsorption[3]
Cell Viability/Adhesion Dependent on coupled biomoleculeCan be modified to enhance cell adhesionGenerally supports good cell viability[3]
Functionalization Yield VariableGenerally high due to reactive epoxide[7]Dependent on activation method

Experimental Protocols for Validation

Validating the successful functionalization of a surface is paramount. The following are detailed methodologies for key characterization techniques.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[8][9]

Protocol:

  • Sample Preparation: Ensure the sample is clean, dry, and free of contaminants. Mount the sample on a compatible sample holder using double-sided, vacuum-compatible adhesive tape.[10]

  • Instrument Setup: Load the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Survey Scan: Perform a survey scan (typically 0-1200 eV binding energy) to identify all elements present on the surface.[10]

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Cl 2p for CHMA; C 1s, O 1s for GMA and DHPMA; N 1s if coupling an amine).

  • Charge Correction: For insulating polymer samples, use a charge neutralizer (electron flood gun) to compensate for surface charging. Calibrate the binding energy scale by setting the C-C/C-H peak in the C 1s spectrum to 285.0 eV.[10]

  • Data Analysis: Process the high-resolution spectra by fitting peaks to identify different chemical states. For example, in a CHMA-functionalized surface, the C 1s spectrum can be deconvoluted to show components corresponding to C-C/C-H, C-O, C-Cl, and O-C=O. The presence and relative intensity of the Cl 2p peak confirms the presence of CHMA.

Contact Angle Goniometry

This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about the surface's wettability and surface energy.[11]

Protocol:

  • Instrument and Sample Preparation: Use a contact angle goniometer with a high-resolution camera. Ensure the sample surface is clean and level on the sample stage.[12]

  • Droplet Deposition: Use a precision syringe to gently deposit a small droplet (typically 2-5 µL) of deionized water onto the surface.[13]

  • Image Capture: Immediately capture a high-resolution image of the droplet profile.

  • Angle Measurement: Use the goniometer software to measure the contact angle at the three-phase (liquid-solid-vapor) contact line.[12]

  • Multiple Measurements: Repeat the measurement at several different locations on the surface to obtain an average value and assess surface homogeneity.

Atomic Force Microscopy (AFM)

AFM provides ultra-high-resolution, three-dimensional images of a surface's topography. It can be used to assess changes in surface roughness and morphology following functionalization.[14]

Protocol:

  • Sample Preparation: Mount the sample on a flat, rigid support.

  • Cantilever Selection: Choose a cantilever with a sharp tip appropriate for the desired imaging mode (e.g., tapping mode for soft polymer surfaces).

  • Instrument Setup: Mount the cantilever in the AFM head and align the laser onto the back of the cantilever.

  • Imaging: Engage the tip with the surface and begin scanning. Optimize imaging parameters such as scan size, scan rate, and feedback gains to obtain a clear image.

  • Data Analysis: Analyze the AFM images to determine surface roughness parameters (e.g., Ra, Rq) and visualize the surface morphology.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR, particularly in Attenuated Total Reflectance (ATR) mode, is used to identify functional groups on a surface.[15][16]

Protocol:

  • Sample Preparation: Ensure the sample surface is clean and in good contact with the ATR crystal.

  • Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Place the sample on the ATR crystal and apply pressure to ensure good contact. Collect the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce an absorbance spectrum. Identify characteristic peaks corresponding to the functional groups of interest. For example, the appearance of a peak around 1720 cm⁻¹ (C=O stretch of the ester), and changes in the C-O and C-Cl stretching regions would indicate the presence of CHMA.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and biological interactions.

experimental_workflow cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_val Validation start Substrate Cleaning initiator Initiator Immobilization start->initiator polymerization Polymerization of CHMA initiator->polymerization Introduce Monomer modification Post-polymerization Modification polymerization->modification xps XPS modification->xps ftir FTIR modification->ftir afm AFM modification->afm contact_angle Contact Angle modification->contact_angle

Caption: Experimental workflow for surface functionalization and validation.

protein_adsorption_pathway surface Functionalized Surface (e.g., with CHMA-biomolecule) adsorption Protein Adsorption surface->adsorption protein Protein in Solution protein->adsorption cell Cell adsorption->cell Interaction binding Receptor Binding adsorption->binding Ligand Presentation receptor Cell Surface Receptor cell->receptor receptor->binding response Cellular Response (e.g., Adhesion, Proliferation) binding->response

Caption: Simplified pathway of protein adsorption and subsequent cell interaction.

References

A Comparative Guide to the Cross-Reactivity of 3-Chloro-2-hydroxypropyl methacrylate (CHMA) with Other Functional Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and copolymerization behavior of 3-Chloro-2-hydroxypropyl methacrylate (B99206) (CHMA) with other common functional monomers. The unique trifunctional nature of CHMA, possessing a polymerizable methacrylate group, a reactive chlorine atom, and a hydroxyl group, makes it a versatile building block for advanced polymers in various applications, including drug delivery and biomaterials.[1] Understanding its reactivity relative to other monomers is crucial for designing novel copolymers with tailored properties.

Quantitative Comparison of Copolymerization Behavior

Comonomer (M2) Polymerization Method Key Findings & Inferred Reactivity Reference
Styrene (St) Nitroxide-Mediated Polymerization (NMP)CHMA can be successfully copolymerized with styrene. Styrenic comonomers are used to control the polymerization of CHMA, suggesting a significant cross-reaction where the styryl radical can add to a CHMA monomer and vice versa.[2][3]
4-Methoxymethylstyrene (MMS) Nitroxide-Mediated Polymerization (NMP)Similar to styrene, MMS was used as a controlling comonomer for the block extension of a polystyrene macroinitiator with CHMA. This indicates good cross-reactivity between the growing polymer chain and the MMS monomer.[2][3]
Glycidyl Methacrylate (GMA) Not specifiedCHMA is a precursor to GMA.[4][5] Both are highly reactive methacrylates. GMA's epoxy group is highly reactive towards nucleophiles, while CHMA's chlorohydrin group offers sites for nucleophilic substitution.[1][4] Their structural similarity suggests they would exhibit comparable reactivity in radical polymerization.[4][5]
N-(2-hydroxypropyl)methacrylamide (HPMA) Not specifiedWhile direct copolymerization data with CHMA is scarce, studies on other methacrylates like 2-hydroxypropyl methacrylate (2-HPMA) show strong cross-reactivity with other methacrylates.[6] Given the structural similarity, CHMA is expected to readily copolymerize with HPMA.[6][7][8]
Methyl Methacrylate (MMA) Suspension PolymerizationCHMA has been successfully incorporated into a terpolymer with Methyl Methacrylate (MMA) and Ethylene Glycol Dimethacrylate (EGDMA), demonstrating its ability to copolymerize with standard acrylic monomers.[9]

Experimental Protocols

Detailed and reproducible experimental design is fundamental to assessing monomer cross-reactivity. Below are protocols for key experimental procedures.

This protocol outlines the steps for determining the reactivity ratios of CHMA (M1) and a comonomer (M2) using the Kelen-Tüdős method, which is effective for high conversion data.[10]

  • Preparation of Monomer Feed Solutions:

    • Prepare a series of five to seven reaction vials with varying molar feed ratios of CHMA and the comonomer (e.g., from 1:4 to 4:1).

    • Add a consistent molar concentration of a free-radical initiator, such as Azobisisobutyronitrile (AIBN), to each vial.

    • Add a suitable solvent (e.g., 1,4-dioxane) to achieve the desired monomer concentration.

  • Copolymerization:

    • Purge each vial with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

    • Seal the vials and place them in a constant temperature bath (e.g., 60-70 °C) to initiate polymerization.

    • Stop the reactions at low conversion (<10%) by rapidly cooling the vials and adding an inhibitor (e.g., hydroquinone).

  • Copolymer Isolation and Purification:

    • Precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol (B129727) or n-heptane).

    • Filter and collect the precipitated copolymer.

    • Redissolve the copolymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate to remove unreacted monomers. Repeat this step 2-3 times.

    • Dry the purified copolymer under vacuum to a constant weight.

  • Compositional Analysis:

    • Determine the composition of the copolymer using techniques such as ¹H NMR spectroscopy or elemental analysis. For ¹H NMR, integrate the characteristic peaks corresponding to each monomer unit to calculate their molar ratio in the copolymer.

  • Calculation of Reactivity Ratios:

    • Use the initial monomer feed ratios and the determined copolymer compositions to calculate the reactivity ratios using the Kelen-Tüdős graphical method or a suitable non-linear least-squares fitting algorithm.[10][11]

For biomaterial applications, assessing the allergenic cross-reactivity of methacrylate monomers is crucial.[12][13] This protocol is adapted from dermatological testing of methacrylates.[6]

  • Subject Sensitization (Animal Model - Guinea Pig):

    • Induce sensitization by injecting a solution of one methacrylate monomer (e.g., 1.0 M 2-hydroxyethyl methacrylate, 2-HEMA, a known sensitizer (B1316253) with structural similarities to CHMA) in Freund's Complete Adjuvant into the subject.[6]

  • Preparation of Test Substances:

    • Prepare solutions of CHMA and other comparator methacrylates (e.g., 2-HEMA, 2-HPMA, EGDMA) at appropriate concentrations (e.g., 10-50% in a 40% DMSO/ethanol solution).[6]

  • Patch Test Application:

    • After a 14-day sensitization period, apply a small amount of each test substance to a defined area of the subject's skin.

    • Include a positive control (the sensitizing monomer) and a negative control (the solvent vehicle).

  • Evaluation of Skin Reactions:

    • After 24-48 hours, remove the patches and evaluate the skin for signs of an allergic reaction (e.g., erythema, edema).

    • Grade the reactions based on a standardized scale. A reaction to a monomer other than the initial sensitizing agent indicates cross-reactivity.

Visualizations: Workflows and Chemical Logic

To better illustrate the concepts discussed, the following diagrams visualize key workflows and relationships.

G cluster_prep Step 1: Preparation cluster_poly Step 2: Polymerization cluster_iso Step 3: Isolation & Analysis cluster_calc Step 4: Calculation prep1 Prepare 5-7 vials with varying monomer feed ratios (CHMA:Comonomer) prep2 Add initiator (e.g., AIBN) and solvent to each vial prep1->prep2 poly1 Purge with inert gas (N2 or Ar) prep2->poly1 poly2 Polymerize at constant temperature (e.g., 70°C) poly1->poly2 poly3 Stop reaction at low conversion (<10%) poly2->poly3 iso1 Precipitate, filter, and purify copolymer poly3->iso1 iso2 Dry copolymer under vacuum iso1->iso2 ana1 Determine copolymer composition via NMR or Elemental Analysis iso2->ana1 calc1 Apply data to Kelen-Tüdős plot or non-linear fitting ana1->calc1 calc2 Determine reactivity ratios (r1, r2) calc1->calc2

Caption: Workflow for Determining Monomer Reactivity Ratios.

G cluster_CHMA CHMA Side Chain Polymer Polymer Backbone CHMA_group Chlorohydrin Group (-CH2-CH(OH)-CH2Cl) Polymer->CHMA_group P(CHMA) GMA_group Epoxy Group Polymer->GMA_group P(GMA) CHMA_OH Hydroxyl (-OH) CHMA_group->CHMA_OH CHMA_Cl Chlorine (-Cl) CHMA_group->CHMA_Cl Amine Amine (R-NH2) Amine->CHMA_Cl Substitution Amine->GMA_group Ring-Opening Thiol Thiol (R-SH) Thiol->CHMA_Cl Substitution Thiol->GMA_group Ring-Opening Azide Azide (R-N3) Azide->CHMA_Cl Substitution

Caption: Post-Polymerization Modification Potential of CHMA vs. GMA.

References

Benchmarking CHPMA-Modified Materials for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the performance of N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymer-based materials against common alternatives in drug delivery applications. This document provides an objective comparison supported by experimental data to aid in the selection of optimal drug carrier systems.

Introduction to Polymer-Based Drug Delivery Systems

The development of effective drug delivery systems is crucial for enhancing therapeutic efficacy while minimizing systemic toxicity.[1] Polymeric materials are at the forefront of this research, serving as carriers that can improve drug solubility, prolong circulation time, and enable targeted delivery.[2][3] Among the most promising synthetic polymers are N-(2-hydroxypropyl) methacrylamide (HPMA) copolymers, which have been extensively studied for their unique properties.[4][5] This guide benchmarks the performance of CHPMA-modified materials against other widely used polymers: Poly(lactic-co-glycolic acid) (PLGA), Chitosan (B1678972), and Polyethylene glycol (PEG), focusing on key performance indicators relevant to drug development professionals.

HPMA copolymers are recognized for their excellent biocompatibility, non-immunogenicity, and water solubility.[1][5][6] These characteristics make them a versatile platform for creating nanomedicines that can passively target tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[1][7] This guide will delve into the quantitative performance of CHPMA materials and their counterparts, providing detailed experimental protocols and visual aids to clarify complex processes and relationships.

Comparative Analysis of Key Performance Indicators

The selection of a polymer for a drug delivery system depends on a variety of factors. Here, we compare CHPMA-modified materials with PLGA, Chitosan, and PEG across critical performance metrics.

Biocompatibility and Toxicity

A primary requirement for any drug carrier is biocompatibility, ensuring it does not elicit an adverse immune response or toxicity.[8][9]

  • CHPMA: HPMA copolymers are renowned for being biocompatible, non-toxic, and non-immunogenic.[1][6] Their hydrophilic nature creates a hydration layer that reduces protein adsorption, preventing recognition by the immune system.[1] Studies have consistently shown that HPMA-based nanoparticles exhibit minimal unspecific cellular internalization and no particle-attributed toxicity in cell lines such as HeLa.[10]

  • PLGA: As a biodegradable polymer, PLGA and its degradation products (lactic acid and glycolic acid) are generally considered biocompatible.[2][11] However, the accumulation of these acidic byproducts in the microenvironment can sometimes lead to inflammatory responses.[8]

  • Chitosan: Derived from chitin, chitosan is a natural polysaccharide known for its biocompatibility, biodegradability, and non-toxicity.[12][13] Its cationic nature can, in some cases, lead to interactions with negatively charged cell membranes, which is beneficial for uptake but requires careful evaluation for cytotoxicity.[9]

  • PEG: PEGylation is a common strategy to improve the biocompatibility of nanoparticles. The hydrophilic chains of PEG create a "stealth" effect, reducing clearance by the reticuloendothelial system (RES).[14] However, there are emerging concerns about the potential for PEG to induce antibody production in some individuals.

Drug Loading and Release Kinetics

The efficiency of drug encapsulation and the subsequent release profile are critical for therapeutic success.

  • CHPMA: Drugs are typically covalently conjugated to the HPMA backbone via a biodegradable spacer.[4] This allows for a high degree of control over drug loading and ensures that the drug is released only upon cleavage of the spacer, which can be designed to be sensitive to specific stimuli like pH or enzymes found in tumor microenvironments.[4]

  • PLGA: PLGA nanoparticles can encapsulate drugs through methods like emulsion solvent evaporation.[15] Drug release from PLGA is often biphasic: an initial burst release of surface-adsorbed drug followed by a slower, sustained release controlled by polymer degradation and drug diffusion.[2][16] The degradation rate, and thus the release profile, can be tuned by altering the ratio of lactic to glycolic acid.[17]

  • Chitosan: Chitosan's positive charge allows it to form nanoparticles through ionic gelation with polyanions, entrapping drugs in the process.[13] Its mucoadhesive properties are particularly advantageous for oral drug delivery, as they can prolong residence time in the gastrointestinal tract.[18][19] Drug release is often pH-dependent due to the protonation of chitosan's amino groups in acidic environments.[20]

  • PEG: While PEG itself is not typically used for primary drug encapsulation, it is often incorporated into other polymer systems (like PLGA or liposomes) to form a hydrophilic corona.[14][21] This shell can influence the drug release kinetics of the core material.

Quantitative Performance Data

The following tables summarize key quantitative data extracted from various studies to facilitate a direct comparison between the different polymer systems.

Table 1: Physicochemical Properties of Polymer-Based Nanoparticles

Polymer SystemTypical Particle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Zeta Potential (mV)
CHPMA-based 10 - 100[7]N/A (Covalent Conjugation)Varies with conjugation ratioNear-neutral
PLGA 100 - 400[15]70 - 85[15]39 - 51[15]-15 to -30
Chitosan 100 - 50060 - 9010 - 40+20 to +40[13]
NIPAAM-VP (Hydrophilic) ~58[22]~75[22]~2[22]-15.4[22]

Note: Data represents typical ranges found in the literature and can vary significantly based on the specific formulation, drug, and preparation method.

Table 2: In Vitro Cytotoxicity Data

Polymer-Drug FormulationCell LineIC50 ValueCitation
P(HPMA)-block-P(LA) with Paclitaxel (B517696)HeLa10 - 100 nM[23]
HPMA Copolymer-AP-GDMA2780 (Ovarian)Cytotoxic[24]
HPMA Copolymer-AP-GDM with AntibodyOVCAR-3 (Ovarian)Enhanced Cytotoxicity[25]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the literature.

Synthesis of HPMA Copolymers

HPMA-based copolymers can be synthesized using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to achieve a narrow molecular weight distribution.[26]

  • Monomer Preparation: HPMA and a functional co-monomer (e.g., carrying an active ester for drug conjugation) are dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Initiator and RAFT Agent: A radical initiator (e.g., AIBN) and a RAFT agent are added to the monomer solution.

  • Polymerization: The mixture is purged with nitrogen to remove oxygen and then heated to a specific temperature (e.g., 70°C) for a defined period to initiate polymerization.

  • Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

Formulation of PLGA Nanoparticles

The emulsion-solvent evaporation technique is a common method for preparing drug-loaded PLGA nanoparticles.[15]

  • Organic Phase Preparation: PLGA and the hydrophobic drug are dissolved in a water-immiscible organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: A surfactant (e.g., polyvinyl alcohol, PVA) is dissolved in water to act as a stabilizer.

  • Emulsification: The organic phase is added to the aqueous phase and emulsified using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: The organic solvent is removed by stirring the emulsion under reduced pressure or at room temperature, causing the PLGA to precipitate and form solid nanoparticles.

  • Collection: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant, and then lyophilized for storage.

In Vitro Drug Release Study

The dialysis bag method is frequently used to assess the drug release profile from nanoparticles.[15]

  • Sample Preparation: A known amount of drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).

  • Dialysis: The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the released drug to diffuse out but retains the nanoparticles.

  • Incubation: The dialysis bag is immersed in a larger volume of the release medium and incubated at a controlled temperature (e.g., 37°C) with constant stirring.

  • Sampling: At predetermined time points, aliquots of the external release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxicity of the polymer-drug conjugates on cancer cell lines.[23]

  • Cell Seeding: Cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the free drug, drug-loaded nanoparticles, and blank nanoparticles for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to CHPMA-modified materials.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies p1 Polymer Synthesis (e.g., RAFT) p2 Drug Conjugation p1->p2 p3 Purification p2->p3 p4 Characterization (NMR, GPC) p3->p4 f1 Self-Assembly or Nanoprecipitation p4->f1 f2 Characterization (DLS, TEM, Zeta) f1->f2 iv1 Drug Release Kinetics (Dialysis) f2->iv1 iv2 Cytotoxicity Assay (MTT) iv1->iv2 iv3 Cellular Uptake (Confocal Microscopy) iv2->iv3 ivv1 Animal Model (Tumor Xenograft) iv3->ivv1 ivv2 Biodistribution (PET Imaging) ivv1->ivv2 ivv3 Therapeutic Efficacy ivv2->ivv3

Caption: A typical experimental workflow for developing CHPMA-based nanomedicines.

EPR_Effect_Pathway cluster_circulation Systemic Circulation cluster_tissue Tissue Level cluster_cellular Cellular Level NP CHPMA Nanoparticle (<100 nm) Tumor Tumor Tissue NP->Tumor Extravasation via Leaky Vasculature (EPR Effect) Healthy Healthy Tissue NP->Healthy Minimal Extravasation Endocytosis Endocytosis Tumor->Endocytosis Uptake by Tumor Cell Lysosome Endosome/ Lysosome (Low pH) Endocytosis->Lysosome Release Drug Release Lysosome->Release Spacer Cleavage Target Intracellular Target (e.g., DNA) Release->Target

Caption: Mechanism of passive tumor targeting via the EPR effect and intracellular drug release.

Performance_Comparison cluster_materials Polymer Platforms cluster_properties Key Properties cluster_outcomes Performance Outcomes CHPMA CHPMA P1 Biocompatibility CHPMA->P1 P2 Biodegradability CHPMA->P2 Tunable P3 Drug Attachment CHPMA->P3 Covalent PLGA PLGA PLGA->P1 PLGA->P2 Hydrolysis PLGA->P3 Encapsulation Chitosan Chitosan Chitosan->P1 Chitosan->P2 Enzymatic Chitosan->P3 Encapsulation P4 Mucoadhesion Chitosan->P4 O1 Low Immunogenicity P1->O1 O3 Targeted Delivery (EPR) P1->O3 O2 Controlled Release P2->O2 P3->O2 O4 Oral/Mucosal Delivery P4->O4

Caption: Logical relationship between polymer properties and performance outcomes.

Conclusion

This guide provides a comparative benchmark of CHPMA-modified materials against other prevalent polymers in drug delivery. The evidence indicates that CHPMA copolymers offer a highly biocompatible and versatile platform, particularly for parenteral administration of anticancer drugs, leveraging the EPR effect for passive tumor targeting.[1][5] Their key advantage lies in the ability to form covalent drug conjugates with stimuli-responsive linkers, enabling controlled, site-specific drug release.[4]

In comparison, PLGA remains a strong candidate for applications requiring sustained release over long periods, with its tunable degradation kinetics being a major benefit.[2][17] Chitosan excels in applications for oral and mucosal delivery due to its unique mucoadhesive and permeation-enhancing properties.[13][18] The choice of polymer ultimately depends on the specific therapeutic agent, the intended route of administration, and the desired release profile. CHPMA-based systems, with their excellent safety profile and capacity for sophisticated molecular engineering, represent a leading technology for the development of next-generation nanomedicines.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Chloro-2-hydroxypropyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information for Researchers and Drug Development Professionals

The proper handling and disposal of 3-Chloro-2-hydroxypropyl methacrylate (B99206) are critical to ensuring a safe laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its safe disposal, alongside essential safety information to mitigate risks associated with its handling.

Key Safety and Hazard Information

3-Chloro-2-hydroxypropyl methacrylate is classified as a hazardous substance. It is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[1] It is also identified as a potential skin sensitizer.[1][2] Adherence to strict safety protocols is mandatory to prevent exposure and ensure personal safety.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Oral Toxicity Harmful if swallowed. Ingestion may lead to nausea, vomiting, and pain.[1]Ingestion
Skin Irritation Causes skin irritation upon contact.[1]Dermal Contact
Eye Irritation Causes serious eye irritation and potential damage.[1]Ocular Contact
Respiratory Irritation Irritating to the respiratory system.[1]Inhalation
Skin Sensitization May cause an allergic skin reaction.[2][3]Dermal Contact
Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is essential. This includes:

  • Eye Protection: Eyeshields and faceshields.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: An appropriate respirator with a suitable filter (e.g., type ABEK (EN14387)) should be used if ventilation is inadequate.

  • Protective Clothing: Lab coat and other protective clothing to prevent skin contact.

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to contain the substance and prevent exposure.

Minor Spills:

  • Remove all sources of ignition.[4]

  • Ensure adequate ventilation.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][4]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[4][5]

  • Clean the spill area thoroughly with soap and water.

Major Spills:

  • Evacuate the area immediately and move upwind.[1][4]

  • Alert emergency responders and inform them of the nature and location of the hazard.[1][4]

  • Wear full protective gear, including a self-contained breathing apparatus.[1][4]

  • Contain the spill using dikes or other barriers to prevent it from entering drains or waterways.[1][3]

  • Follow the cleanup procedure for minor spills once the situation is under control.

Proper Disposal Procedure

The disposal of this compound and its contaminated materials must be conducted in accordance with all applicable local, state, and federal regulations.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Keep chemical waste separate from other laboratory waste.

  • Containerization: Place the waste, including any contaminated absorbent materials, into a clearly labeled, sealed, and compatible waste container.[1][5] Stainless steel is a suitable container material.[1]

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound Waste") and appropriate hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, alkalis, and strong oxidizing agents.[1]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste by a licensed hazardous waste management company. Consult with the waste management authority for approved disposal methods, which may include incineration at an approved facility.[1] Recycling options may also be available through the manufacturer or a specialized service.[1]

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Handling 3-Chloro-2-hydroxypropyl Methacrylate B Generate Waste (e.g., unused chemical, contaminated materials) A->B C Segregate Waste B->C I Spill Occurs B->I D Containerize in Labeled, Sealed, Compatible Container C->D E Store in Cool, Dry, Well-Ventilated Area Away from Incompatibles D->E F Contact Licensed Hazardous Waste Management Company E->F G Arrange for Professional Disposal (e.g., Incineration) F->G H End: Disposal Complete G->H I->C No J Follow Spill Cleanup Protocol I->J Yes J->D

Caption: Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloro-2-hydroxypropyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-Chloro-2-hydroxypropyl methacrylate (B99206). This guide provides immediate, procedural, and step-by-step guidance to ensure laboratory safety and operational integrity.

Chemical Safety and Hazard Information

Properly understanding the hazards associated with 3-Chloro-2-hydroxypropyl methacrylate is the first step in safe handling. This chemical is classified as a hazardous substance and requires careful management in a laboratory setting.[1] It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and can lead to serious eye damage.[2]

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)Danger H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[2]
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction.[2]
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage.[2]
Physical and Chemical Properties
Appearance Colorless to light yellow clear liquid.[2]
Odor Mild methacrylate odor.[1]
Boiling Point 95 °C at 2 mmHg.[3]
Density 1.19 g/mL at 25 °C.[3]
Flash Point 113 °C (235.4 °F) - closed cup.[3]
InChI Key DDKMFQGAZVMXQV-UHFFFAOYSA-N.[3]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent personal exposure. The following PPE should be worn at all times when handling this compound:

PPE CategorySpecific Requirements
Eye and Face Protection Safety glasses with side shields or chemical goggles are required.[4] A face shield is recommended when there is a risk of splashing. Contact lenses should not be worn.[4]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene) are essential.[4] A lab coat or chemical-resistant apron must be worn.[4] Ensure full skin coverage.
Respiratory Protection Work in a well-ventilated area, preferably in a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Footwear Closed-toe shoes are required.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Assemble all necessary equipment and reagents before starting work.

  • Keep the quantity of this compound in the work area to a minimum.

2. Handling the Chemical:

  • Always handle the chemical inside a certified chemical fume hood.

  • Avoid all personal contact, including inhalation of vapors.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Keep containers securely sealed when not in use.[1]

  • Use compatible containers, such as stainless steel, as recommended by the manufacturer.[1]

3. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and alkalies.[1][5]

  • Protect from light and heat to prevent polymerization.[5][6]

  • The product may be stabilized with an inhibitor like monomethyl ether hydroquinone (B1673460) (MEHQ); monitor inhibitor content as recommended.[3]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted.

2. Disposal Procedure:

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.

  • Options may include incineration at an approved facility or recycling if available.[1]

  • Do not dispose of this chemical down the drain.

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials Gather All Materials prep_setup->prep_materials handle_transfer Transfer Chemical in Fume Hood prep_materials->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction handle_seal Securely Seal Container After Use handle_reaction->handle_seal cleanup_decontaminate Decontaminate Work Surfaces handle_seal->cleanup_decontaminate storage Store Chemical in Designated Area cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect Waste in Labeled Container cleanup_wash->disposal_collect disposal_contact Contact EHS for Pickup disposal_collect->disposal_contact

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols: Safe Laboratory Practices

While specific experimental methodologies will vary, the following general protocols for safe laboratory practice must be followed when working with this compound.

Protocol for a Small Spill (inside a fume hood):

  • Ensure personal protective equipment is worn.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[4]

  • Carefully collect the absorbed material into a labeled waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

  • Dispose of the waste according to the disposal plan.

Protocol for a Large Spill (outside a fume hood):

  • Evacuate the immediate area and alert others.[1]

  • Contact your institution's emergency response team and EHS office.

  • If safe to do so, increase ventilation to the area.

  • Prevent the spill from entering drains or water courses.[1]

  • Only personnel trained in hazardous material cleanup should address the spill.

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing and wash it before reuse. If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-hydroxypropyl methacrylate
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-hydroxypropyl methacrylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.